molecular formula C5H9NO2S B141903 Thiomorpholine-2-carboxylic acid CAS No. 134676-16-7

Thiomorpholine-2-carboxylic acid

Cat. No.: B141903
CAS No.: 134676-16-7
M. Wt: 147.2 g/mol
InChI Key: ATOPRCUIYMBWLH-UHFFFAOYSA-N
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Description

Thiomorpholine-2-carboxylic acid is a thiomorpholinemonocarboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOPRCUIYMBWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304192
Record name 2-Thiomorpholinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134676-66-7
Record name 2-Thiomorpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiomorpholine-2-carboxylic acid synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Thiomorpholine-2-carboxylic Acid

Abstract

This compound is a crucial heterocyclic compound that serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. Its structure, incorporating a thiomorpholine ring and a carboxylic acid group, offers multiple points for chemical modification, enabling the synthesis of diverse molecular libraries. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its parent compound, thiomorpholine. It details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data in a structured format. Additionally, this guide includes visualizations of reaction pathways and experimental workflows using the DOT language to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis via Cyclization of Cysteine Derivatives

A common and stereospecific approach to synthesizing thiomorpholine-carboxylic acid derivatives involves the use of cysteine as a chiral starting material. The reaction of L-cysteine with various aldehydes can lead to the formation of thiazolidine-4-carboxylic acids.[1] A similar principle can be applied to form the six-membered thiomorpholine ring by reacting cysteine with a suitable dielectrophile.

Proposed Reaction Mechanism

The synthesis of the thiomorpholine ring from L-cysteine can be achieved through a tandem alkylation and cyclization process. The proposed mechanism involves the following steps:

  • Initial Alkylation: The highly nucleophilic thiol group of L-cysteine attacks one of the electrophilic centers of a 1,2-dihaloalkane (e.g., 1,2-dibromoethane). This forms an S-alkylated intermediate.

  • Intramolecular Cyclization: Under basic conditions, the amino group of the S-alkylated intermediate acts as a nucleophile and attacks the second electrophilic carbon, displacing the halide and forming the six-membered thiomorpholine ring.

reaction_mechanism_cysteine cysteine L-Cysteine intermediate S-alkylated Intermediate cysteine->intermediate  Alkylation (S-attack) dihaloethane 1,2-Dibromoethane (Br-CH2-CH2-Br) product This compound intermediate->product  Intramolecular Cyclization (N-attack) + Base

Caption: Proposed reaction mechanism for the synthesis of this compound from L-cysteine.

General Experimental Protocol (Adapted from Thiazolidine Synthesis)

The following is a generalized protocol adapted from the synthesis of thiazolidine-4-carboxylic acids from L-cysteine[1].

  • Dissolution: Dissolve L-cysteine in a suitable solvent mixture, such as water and ethanol.

  • Addition of Dielectrophile: Add a stoichiometric equivalent of a 1,2-dihaloalkane (e.g., 1,2-dibromoethane) to the solution.

  • Base Addition and Cyclization: Slowly add a base (e.g., sodium bicarbonate or triethylamine) to the reaction mixture to facilitate the intramolecular cyclization.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Synthesis of the Thiomorpholine Core via Photochemical Thiol-Ene Reaction

A modern and efficient method for the synthesis of the parent thiomorpholine ring involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system.[2][3] This approach utilizes inexpensive and readily available starting materials.[2][4]

Reaction Mechanism

This synthesis proceeds in two main stages: a photochemical thiol-ene "click" reaction followed by a base-mediated cyclization.

  • Photochemical Thiol-Ene Reaction: This stage follows a free-radical mechanism.[3][4]

    • Initiation: UV irradiation, in the presence of a photocatalyst like 9-fluorenone, generates a thiyl radical from cysteamine.[2][4]

    • Propagation: The thiyl radical adds to an alkene (e.g., vinyl chloride), forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of cysteamine, regenerating the thiyl radical and forming the "half-mustard" intermediate.

    • Termination: The reaction is terminated by the combination of two radicals.

  • Base-Mediated Intramolecular Cyclization: The resulting "half-mustard" intermediate undergoes intramolecular cyclization, where the amine nitrogen displaces the chloride leaving group to form the thiomorpholine ring.[3][4]

photochemical_mechanism cluster_thiol_ene Photochemical Thiol-Ene Reaction cluster_cyclization Base-Mediated Cyclization initiation Initiation: Cysteamine + hv (UV) -> Thiyl Radical propagation Propagation: Thiyl Radical + Vinyl Chloride -> Intermediate Radical Intermediate Radical + Cysteamine -> 'Half-Mustard' + Thiyl Radical initiation->propagation termination Termination: Radical + Radical -> Non-radical species propagation->termination cyclization_step 'Half-Mustard' + Base -> Thiomorpholine propagation->cyclization_step Intermediate

Caption: Reaction mechanism for the photochemical synthesis of thiomorpholine.

Experimental Protocol (Continuous Flow Synthesis of Thiomorpholine)

The following protocol for the synthesis of thiomorpholine is based on a continuous flow setup.[2]

  • Preparation of Feed Solution: A solution of cysteamine hydrochloride (4 M) and 9-fluorenone (0.5 mol%) as a photocatalyst in methanol is prepared. Dissolution can be aided by sonication.[2]

  • Thiol-Ene Reaction: The liquid feed is pumped through a photoreactor (e.g., a coiled FEP tubing reactor) irradiated with UV LEDs. Vinyl chloride gas is introduced into the stream. The reaction is typically run at room temperature.

  • Cyclization: The output from the photoreactor, containing the intermediate, is mixed with a base stream (e.g., N,N-diisopropylethylamine - DIPEA).[4] This mixture then flows through a heated residence time unit (e.g., a heated coil) to facilitate the cyclization.

  • Work-up and Purification: The resulting solution containing thiomorpholine is collected. The product can be isolated and purified by distillation.

experimental_workflow feed Feed Preparation Cysteamine HCl (4M) 9-Fluorenone (0.5 mol%) in Methanol photoreactor Photochemical Reactor UV Irradiation + Vinyl Chloride Gas feed->photoreactor Pump mixing Mixing Point + DIPEA (Base) photoreactor->mixing Flow cyclization Heated Coil Cyclization mixing->cyclization Flow collection Product Collection Purification by Distillation cyclization->collection Flow

Caption: Experimental workflow for the continuous synthesis of thiomorpholine.

Quantitative Data

The following table summarizes the quantitative data for the continuous flow synthesis of thiomorpholine.[2]

ParameterValueReference
Cysteamine HCl Concentration4 M[2]
Photocatalyst (9-Fluorenone)0.5 mol%[2]
Intermediate YieldQuantitative[2]
Base for CyclizationDIPEA (2 equiv.)[3][4]
Cyclization Temperature100 °C[2]
Cyclization Time5 min[2]
Overall Isolated Yield54%[2]
Throughput1.8 g/h[2]

Synthesis of Thiomorpholine from Diethanolamine

Another established route to the parent thiomorpholine involves the transformation of diethanolamine.[3] This method typically involves the generation of an amino-mustard species, which is then cyclized using a sulfur source.[3][5]

Reaction Mechanism
  • Acylation/Activation: Diethanolamine is reacted with a reagent like methanesulfonyl chloride or thionyl chloride to convert the hydroxyl groups into better leaving groups.[5]

  • Cyclization with Sulfide: The activated intermediate is then reacted with a sulfide source, such as sodium sulfide. The sulfide displaces the leaving groups in a double nucleophilic substitution to form the thiomorpholine ring.[3][5]

Conclusion

The synthesis of this compound and its parent heterocycle can be accomplished through several distinct pathways. The choice of synthetic route depends on factors such as the desired stereochemistry, scale of production, and availability of starting materials. The cyclization of L-cysteine derivatives offers a direct route to chiral this compound. For the synthesis of the core thiomorpholine structure, the continuous flow photochemical thiol-ene reaction represents a modern, efficient, and scalable method. These methodologies provide a robust toolkit for chemists to access this important class of compounds for applications in drug discovery and development.

References

An In-Depth Technical Guide to Thiomorpholine-2-carboxylic acid: Characterization, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a saturated six-membered ring containing both sulfur and nitrogen, its unique structural and physicochemical properties make it a valuable scaffold for creating novel bioactive molecules. This technical guide provides a comprehensive overview of the characterization, properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways to facilitate a deeper understanding of this versatile compound.

Introduction

The Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which feature at least one non-carbon atom within a cyclic framework, are a cornerstone of modern medicinal chemistry.[1] The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into cyclic structures imparts unique physicochemical properties, such as modulated solubility, lipophilicity, and metabolic stability.[1] These properties are critical for optimizing drug-receptor interactions and overall pharmacokinetic profiles. Consequently, heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and biologically active agents.[2][3]

The Thiomorpholine Ring as a Privileged Structure

The thiomorpholine ring, a sulfur-containing analog of morpholine, is recognized as a "privileged scaffold" in drug design.[2][4] This designation stems from its presence in numerous compounds exhibiting a wide range of biological activities.[2][3] The replacement of morpholine's oxygen with a sulfur atom increases the molecule's lipophilicity and introduces a "metabolically soft spot," as the sulfur can be oxidized to a sulfoxide or a sulfone.[1] This metabolic potential can be strategically exploited in prodrug design. Derivatives of the thiomorpholine core have demonstrated antimalarial, antibiotic, antioxidant, hypolipidemic, and anticancer activities.[2][5][6][7]

Overview of this compound

This compound is a key derivative of the thiomorpholine family, featuring a carboxylic acid group at the 2-position of the ring. This functional group provides a convenient attachment point for chemical modification, making the molecule an essential building block for synthesizing diverse libraries of compounds for drug screening.[1] Its structure includes a chiral center at the C2 position, meaning stereochemistry is a critical factor in its synthesis and biological interactions.[1][8]

Physicochemical and Structural Characterization

Chemical Structure and Properties

This compound possesses a saturated heterocyclic ring that typically adopts a chair conformation.[8] The presence of both a secondary amine and a carboxylic acid group makes it amphoteric.

Table 1: Physicochemical and Computational Properties

Property Value Reference(s)
Identifiers
CAS Number 134676-66-7, 134676-16-7 [1][9]
Molecular Formula C₅H₉NO₂S [8][9]
Molecular Weight 147.20 g/mol [1][8]
Physicochemical Data
Solubility Soluble in polar solvents (e.g., water, DMSO) [8]
Computational Data ((R)-isomer)
TPSA (Topological Polar Surface Area) 49.33 Ų [10]
LogP -0.224 [10]
Hydrogen Bond Acceptors 3 [10]
Hydrogen Bond Donors 2 [10]

| Rotatable Bonds | 1 |[10] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Table 2: Key Spectroscopic Data

Spectroscopic Method Feature Typical Range / Observation Reference(s)
IR Spectroscopy O-H stretch (carboxylic acid) 3300-2500 cm⁻¹ (very broad) [11][12]
C=O stretch (carboxylic acid) 1760-1690 cm⁻¹ (strong) [11][12]
C-O stretch 1320-1210 cm⁻¹ [11]
¹H NMR Spectroscopy -COOH proton 10-12 ppm (broad singlet) [13]

| ¹³C NMR Spectroscopy | Carbonyl carbon (-COOH) | 160-180 ppm |[13] |

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxylic acid group. A very broad absorption band from 3300-2500 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded dimer, while a strong, sharp peak between 1760-1690 cm⁻¹ corresponds to the C=O carbonyl stretch.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxyl group is highly deshielded, typically appearing as a broad singlet between 10-12 ppm.[13] In ¹³C NMR, the carbonyl carbon gives a characteristic signal in the 160-180 ppm range.[13]

  • Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry is a key identifier. Under electron ionization, a common fragmentation involves the loss of the carboxyl group, leading to the formation of an acylium ion or other characteristic fragments.[14][15][16]

Synthesis and Chemical Reactivity

Key Synthetic Routes

Several synthetic strategies have been developed to produce the thiomorpholine core and its derivatives. A prominent method involves a continuous flow process combining a photochemical thiol-ene reaction with a base-mediated cyclization.[1] Stereoselective syntheses are crucial for producing enantiomerically pure compounds and often employ polymer-supported techniques starting from protected amino acids like cysteine.[1][17]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product cysteamine Cysteamine Hydrochloride thiol_ene Photochemical Thiol-ene Reaction cysteamine->thiol_ene vinyl_chloride Vinyl Chloride vinyl_chloride->thiol_ene intermediate Half-Mustard Intermediate thiol_ene->intermediate cyclization Base-Mediated Cyclization (e.g., DIPEA) intermediate->cyclization thiomorpholine Thiomorpholine Core cyclization->thiomorpholine

Caption: Workflow for the synthesis of the thiomorpholine core.
Chemical Reactivity and Derivatization

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold.[1]

  • Reactions at the Carboxylic Acid Moiety: The carboxylic acid group is a prime site for derivatization. It can be converted into more reactive acyl chlorides to facilitate the formation of amides and esters, allowing for its incorporation into peptides or other larger molecules.[1]

  • Reactions Involving the Thiomorpholine Ring:

    • Sulfur Oxidation: The thioether sulfur atom can be selectively oxidized to form a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂).[1] This modification significantly alters the polarity and hydrogen bonding capacity of the molecule.

    • N-Alkylation and N-Acylation: The secondary amine in the ring can be readily alkylated with alkyl halides or acylated to form a wide range of N-substituted derivatives, which has been a key strategy for developing compounds with specific biological activities.[1]

G cluster_cooh Carboxylic Acid Reactions cluster_ring Ring Reactions core This compound amide Amide Formation core->amide Acyl Chloride Activation ester Ester Formation core->ester Acyl Chloride Activation sulfoxide S-Oxidation (Sulfoxide) core->sulfoxide H₂O₂ n_alkylation N-Alkylation core->n_alkylation Alkyl Halide, Base sulfone S-Oxidation (Sulfone) sulfoxide->sulfone H₂O₂

Caption: Key derivatization pathways for this compound.

Biological Activity and Applications in Research

Role as a Building Block in Medicinal Chemistry

This compound is a crucial starting material for generating novel therapeutic agents. Its derivatives have shown promise in a variety of disease areas, including cancer, infectious diseases, and metabolic disorders.[2][7] For example, N-azole substituted thiomorpholine derivatives have been investigated for their cytotoxic potential against lung and cervical cancer cell lines.[1][7]

Bioactivation and Cytotoxicity Pathway

Studies on the closely related analog, L-thiomorpholine-3-carboxylic acid (L-TMC), have provided insight into a potential bioactivation mechanism that may be relevant to other thiomorpholine derivatives. In rat kidney cells, L-TMC exhibits cytotoxicity after being metabolized by the enzyme L-amino acid oxidase (LAAO).[1][18] LAAO catalyzes the oxidative deamination of the L-amino acid, which generates a reactive imine intermediate and hydrogen peroxide.[18][19][20] This process can lead to oxidative stress and cell death. The cytotoxicity can be inhibited by substrates of LAAO, such as L-alpha-hydroxyisocaproic acid, or by blocking cellular uptake with anion transport inhibitors like probenecid.[8][18]

G cluster_cell Renal Cell TMC_in Thiomorpholine Carboxylic Acid (TMC) laao L-Amino Acid Oxidase (LAAO) TMC_in->laao imine Reactive Imine Intermediate laao->imine Oxidative Deamination cytotoxicity Oxidative Stress & Cytotoxicity imine->cytotoxicity TMC_out TMC (extracellular) anion_transporter Anion Transporter TMC_out->anion_transporter anion_transporter->TMC_in Uptake probenecid Probenecid (Inhibitor) probenecid->anion_transporter Inhibits laao_inhibitor L-α-hydroxyisocaproic acid (LAAO Substrate) laao_inhibitor->laao Competitively Inhibits

Caption: Bioactivation pathway of thiomorpholine carboxylic acids in renal cells.

Experimental Protocols

Protocol: Synthesis of Thiomorpholine Core via Photochemical Thiol-ene Reaction

This protocol is based on a continuous flow procedure for the parent thiomorpholine scaffold, which can be adapted for derivatives.[21]

  • Preparation of Feed Solution: Dissolve cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent such as methanol.

  • Photochemical Reaction: Pump the liquid feed solution into a continuous flow photoreactor. Introduce a gaseous alkene (e.g., vinyl chloride) into the reactor. Irradiate the mixture with an appropriate light source (e.g., UV LEDs) to initiate the thiol-ene reaction, forming the half-mustard intermediate.

  • Cyclization: Direct the output from the photoreactor into a heated residence time unit (e.g., a coil). Introduce a non-nucleophilic base (e.g., DIPEA) to mediate the intramolecular cyclization.

  • Work-up and Purification: Collect the output from the cyclization reactor. The product can be isolated and purified using standard techniques such as distillation or chromatography.

Protocol: Stereoselective Polymer-Supported Synthesis

This conceptual protocol is based on methods for synthesizing related chiral morpholine and thiomorpholine derivatives.[1][17]

  • Resin Loading: Immobilize a protected cysteine derivative, such as Fmoc-Cys(Trt)-OH, onto a solid support resin.

  • N-Alkylation/Acylation: Following Fmoc deprotection, perform N-alkylation or N-acylation on the free amine of the immobilized cysteine.

  • Cyclization and Cleavage: Treat the resin-bound intermediate with a cleavage cocktail, often containing trifluoroacetic acid (TFA). The inclusion of a reducing agent like triethylsilane in the cocktail can facilitate cyclization and concomitant reduction to yield the stereochemically defined this compound.

  • Purification: Purify the cleaved product from the resin and cleavage byproducts, typically using preparative HPLC.

Protocol: Oxidation of the Sulfur Atom to Sulfone

This protocol describes the oxidation of the thioether in the thiomorpholine ring.[1]

  • Reaction Setup: Dissolve the this compound derivative in a suitable solvent.

  • Addition of Oxidant: Add a common oxidizing agent, such as 30% hydrogen peroxide, to the solution. The reaction may be catalyzed by a metal complex.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to observe the conversion of the starting material to the sulfoxide and subsequently to the sulfone.

  • Isolation: Upon completion, quench any remaining oxidant and isolate the product using standard work-up and purification procedures.

Safety and Handling

This compound and its derivatives are intended for research use only.[1] Standard laboratory safety precautions should be followed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][22] Avoid inhaling dust or vapors.[22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][22] Some derivatives may be air-sensitive and require storage under an inert gas.[22]

  • Spills: In case of a spill, contain the material and clean up using an inert absorbent material.[4] Prevent entry into drains or waterways.[4][22]

Conclusion

This compound stands out as a versatile and valuable building block in the field of medicinal chemistry. Its unique combination of a privileged heterocyclic scaffold and a reactive carboxylic acid handle enables the synthesis of a vast chemical space for drug discovery. The insights into its synthesis, reactivity, and potential biological mechanisms, including metabolic activation, provide a solid foundation for researchers. Future research imperatives include the development of more efficient and sustainable synthetic routes and the continued exploration of its derivatives as novel therapeutic agents against a wide range of diseases.[1]

References

Crystal Structure Analysis of Thiomorpholine-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its structural conformation and intermolecular interactions are crucial for understanding its biological activity and for the rational design of new derivatives. This technical guide provides a summary of the available structural and physicochemical data for this compound. While a complete, publicly available crystal structure analysis with detailed crystallographic data was not identified in the course of this review, this document outlines the standard experimental protocols for such an analysis and presents related data in the requested format.

Introduction

This compound, a sulfur-containing analog of morpholine-2-carboxylic acid, possesses a unique three-dimensional structure that influences its interaction with biological targets. The thiomorpholine ring typically adopts a chair conformation[1][2]. The presence of a carboxylic acid group and a secondary amine within the structure allows for a variety of chemical modifications, making it a valuable building block in the synthesis of complex molecules[3]. Understanding the precise solid-state conformation, including bond lengths, bond angles, and intermolecular hydrogen bonding networks, through single-crystal X-ray diffraction is essential for structure-activity relationship (SAR) studies and for the development of new pharmaceuticals.

Physicochemical and Spectroscopic Data

While detailed crystallographic data is not publicly available, various physicochemical and spectroscopic properties have been reported. This information is crucial for the synthesis, purification, and characterization of the compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₅H₉NO₂S[4][5]
Molecular Weight 147.19 g/mol [4][5]
CAS Number 134676-16-7[4][5]
Appearance Solid (predicted)
Solubility Soluble in polar solvents (e.g., water, DMSO)[2]
Table 2: Spectroscopic Data for this compound
TechniqueDescriptionReference
¹H NMR Provides information on the proton environments within the molecule, aiding in structural confirmation.[3]
¹³C NMR Complements ¹H NMR for the confirmation of the carbon skeleton.[3]
Mass Spectrometry Used to determine the molecular weight and elemental composition of the compound.[3]

Experimental Protocols

The determination of the crystal structure of this compound would follow a standard procedure involving synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis of this compound

Several synthetic routes to the thiomorpholine core have been described. A common approach involves the cyclization of a suitable precursor. For instance, (2R)-Thiomorpholine-2-carboxylic acid can be synthesized via the cyclization of S-(2-Chloroethyl)-L-cysteine[2].

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis Workflow Starting_Materials Starting Materials (e.g., S-(2-Chloroethyl)-L-cysteine) Cyclization Cyclization Reaction Starting_Materials->Cyclization Reaction Conditions Purification Purification (e.g., Recrystallization) Cyclization->Purification Crude Product Characterization Characterization (NMR, MS) Purification->Characterization Pure Product Final_Product This compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.
Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

  • Method: Slow evaporation of a saturated solution is a common technique.

  • Solvents: A range of polar solvents in which the compound has moderate solubility should be screened. Ethanol/water mixtures have been suggested for recrystallization[2].

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture, with gentle heating if necessary.

    • Allow the solution to cool slowly to room temperature.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

    • Monitor for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction

This technique would provide the definitive three-dimensional structure of the molecule in the solid state.

G cluster_xrd X-ray Crystallography Workflow Crystal_Selection Single Crystal Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis (Bond Lengths, Angles) Structure_Refinement->Data_Analysis

Standard workflow for single-crystal X-ray diffraction analysis.
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using methods such as direct methods or Patterson methods.

    • The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Predicted Structural Features

Based on the known chemistry of similar compounds, the following structural features would be anticipated from a crystal structure analysis of this compound:

  • Conformation: The thiomorpholine ring is expected to adopt a chair conformation[1][2].

  • Intermolecular Interactions: The carboxylic acid and secondary amine functionalities are likely to participate in a network of intermolecular hydrogen bonds, which would be crucial in stabilizing the crystal packing[3].

  • Stereochemistry: For chiral versions of the molecule, such as (2R)-Thiomorpholine-2-carboxylic acid, the absolute configuration would be confirmed[2].

Relevance in Drug Development

The structural information obtained from crystal structure analysis is invaluable in drug development. For instance, understanding the conformation of this compound can aid in the design of derivatives that fit into the active site of a target enzyme. The compound serves as a tool to investigate enzyme kinetics and inhibition[2].

A hypothetical signaling pathway where a derivative of this compound might act as an inhibitor is illustrated below.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Receptor Cell Surface Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Target_Enzyme Target Enzyme Signal_Transduction->Target_Enzyme Activation Product Product Target_Enzyme->Product Substrate Substrate Substrate->Target_Enzyme Biological_Response Biological Response Product->Biological_Response TCA_Derivative Thiomorpholine-2-carboxylic acid Derivative (Inhibitor) TCA_Derivative->Target_Enzyme Inhibition

Hypothetical signaling pathway illustrating enzyme inhibition.

Conclusion

While the complete crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of its known properties and the standard methodologies for its structural elucidation. A definitive single-crystal X-ray diffraction study would be a valuable contribution to the field, providing crucial data for medicinal chemists and drug development professionals working with this important heterocyclic scaffold. Further research is warranted to obtain and publish this fundamental structural information.

References

The Thiomorpholine-2-Carboxylic Acid Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiomorpholine-2-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. As a sulfur-containing analog of morpholine, the thiomorpholine ring system offers unique characteristics, including increased lipophilicity and a "metabolically soft spot" at the sulfur atom, which can undergo oxidation to the corresponding sulfoxide and sulfone.[1] This inherent tunability, combined with the carboxylic acid handle for further derivatization, makes it a valuable building block in the design of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives for researchers and drug development professionals.

Physicochemical Properties and Stereochemistry

(2R)-Thiomorpholine-2-carboxylic acid (C₅H₉NO₂S) has a molecular weight of 147.19 g/mol .[2] The thiomorpholine ring typically adopts a chair conformation. The carboxylic acid group enhances water solubility and provides a key interaction point for hydrogen bonding with biological targets.[2] The stereochemistry at the C2 position is crucial for biological activity, and stereoselective synthetic methods are often employed to ensure enantiomeric purity.[2]

Synthesis of the this compound Scaffold

The construction of the thiomorpholine ring is the foundational step in the synthesis of its derivatives. Several methodologies have been developed, ranging from classical cyclization reactions to modern continuous flow processes.[1][3]

A common approach involves the cyclization of cysteine derivatives. For instance, S-(2-chloroethyl)-L-cysteine can undergo intramolecular cyclization to form the thiomorpholine ring.[2] Another versatile method is the photochemical thiol-ene reaction between cysteamine and an alkene equivalent, followed by a base-mediated intramolecular cyclization.[1][3]

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine

This protocol is adapted from a telescoped photochemical thiol-ene reaction and cyclization sequence.[3][4]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride

  • 9-Fluorenone (photocatalyst)

  • Methanol (solvent)

  • Diisopropylethylamine (DIPEA) (base)

  • Continuous flow reactor setup with a photochemical reactor module and a heated reactor module

  • Syringe pumps

  • Back pressure regulator

Procedure:

  • Prepare a 4 M solution of cysteamine hydrochloride and 0.5 mol % 9-fluorenone in methanol.

  • Introduce the solution into the photochemical flow reactor.

  • Simultaneously, introduce vinyl chloride into the reactor.

  • Irradiate the reaction mixture with an appropriate light source (e.g., 365 nm LED) to initiate the thiol-ene reaction, forming the S-(2-chloroethyl)cysteamine intermediate.

  • The output from the photochemical reactor is then mixed with 2 equivalents of DIPEA.

  • This mixture is directed into a heated flow reactor at 100°C to facilitate the base-mediated cyclization to thiomorpholine.

  • The product stream is collected after passing through a back pressure regulator.

  • Purification of the resulting thiomorpholine can be achieved by distillation.[4]

Derivatization Strategies

The this compound scaffold offers multiple points for chemical modification:

  • N-Substitution: The secondary amine in the ring can be readily N-alkylated, N-acylated, or N-sulfonylated to introduce a wide variety of substituents.[1]

  • Carboxylic Acid Functionalization: The carboxylic acid group can be converted to amides, esters, or other functional groups to modulate the compound's properties and interactions with biological targets.[1]

  • Sulfur Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide, which significantly alters the polarity and hydrogen bonding capacity of the molecule.[1]

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Thiomorpholine-based compounds have emerged as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes.[5][6] DPP-IV is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating glucose-dependent insulin secretion.[5] Inhibition of DPP-IV prolongs the action of these incretins, leading to improved glycemic control.[5] The thiomorpholine core can act as a proline isostere, fitting into the active site of the enzyme.[1]

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition Food Food Intake GLP1_GIP GLP-1 & GIP (Active Incretins) Food->GLP1_GIP Insulin ↑ Insulin Secretion (Glucose Dependent) GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon DPPIV DPP-IV Enzyme GLP1_GIP->DPPIV Degradation Inactive_Incretins Inactive Metabolites DPPIV->Inactive_Incretins Thiomorpholine_Inhibitor Thiomorpholine-based DPP-IV Inhibitor Thiomorpholine_Inhibitor->DPPIV Hypolipidemic_Antioxidant_Workflow cluster_invivo In Vivo Hypolipidemic Study cluster_invitro In Vitro Antioxidant Assays A1 Induce Hyperlipidemia in Rats (e.g., Triton WR-1339) A2 Administer Thiomorpholine Derivative A1->A2 A3 Collect Blood Samples A2->A3 A4 Analyze Plasma Lipids (TC, TG, LDL-C, HDL-C) A3->A4 B4 Calculate % Inhibition and IC50 B1 Prepare Test Compound Solutions B2 DPPH Radical Scavenging Assay B1->B2 B3 ABTS Radical Scavenging Assay B1->B3 B2->B4 B3->B4

References

Physicochemical properties of Thiomorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Thiomorpholine-2-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a six-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid group at the 2-position. This scaffold is a derivative of thiomorpholine, a sulfur analog of morpholine, and is recognized as a privileged structure in medicinal chemistry.[1][2] The presence of the thiomorpholine ring and the carboxylic acid functional group makes it a versatile building block for the synthesis of novel bioactive molecules.[3] Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antimalarial, antioxidant, and hypolipidemic properties.[2][4] This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The carboxylic acid group enhances water solubility, while the thiomorpholine ring contributes to its overall structural and electronic characteristics.[1] A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂S[3][5][6]
Molecular Weight 147.20 g/mol [3][6]
LogP (Octanol-Water Partition Coefficient) -0.224[6]
Topological Polar Surface Area (TPSA) 49.33 Ų[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 2[6]
Rotatable Bonds 1[6]
pKa (Predicted) ~2.09 (for the 3-carboxylic acid isomer)[7]
Solubility Soluble in polar solvents (e.g., water, DMSO)[1]
Boiling Point No data available (Parent compound thiomorpholine: 169 °C)[8]
Melting Point No data available (Thiomorpholine-3-carboxylic acid: 270-278 °C)[7]

Experimental Protocols

Synthesis

Several methods for the synthesis of the thiomorpholine core and its derivatives have been developed. A modern and efficient approach is the continuous flow synthesis of the parent compound, thiomorpholine, which can be adapted for the synthesis of its carboxylic acid derivatives.

Protocol: Telescoped Photochemical Thiol-ene Reaction and Cyclization for Thiomorpholine Synthesis [9]

This method utilizes a two-step telescoped continuous flow process starting from inexpensive materials.

  • Preparation of the Liquid Feed: A solution is prepared by dissolving cysteamine hydrochloride (0.4 mol), a photocatalyst such as 9-fluorenone (0.5 mol%), and an internal standard in methanol in a volumetric flask, with dissolution aided by sonication.

  • Photochemical Thiol-ene Reaction: The liquid feed is pumped through a continuous flow photoreactor. Vinyl chloride gas is introduced into the reactor. UV irradiation initiates a photochemical thiol-ene "click" reaction, proceeding via a free-radical mechanism to quantitatively yield the S-(2-chloroethyl)cysteamine intermediate.

  • Base-Mediated Cyclization: The output from the photoreactor, containing the intermediate, is then mixed with a base (e.g., sodium hydroxide) in a heated residence time unit (e.g., a coil immersed in an ultrasonic bath at 76-78 °C). The base mediates an intramolecular cyclization to form the thiomorpholine ring.

  • Work-up and Isolation: The output of the cyclization reaction is collected. The product is then isolated and purified, typically through extraction and distillation, to yield pure thiomorpholine.

A stereoselective synthesis for thiomorpholine-3-carboxylic acid derivatives has also been reported using a polymer-supported method starting from immobilized Fmoc-Cys(Trt)-OH, which involves solid-phase synthesis of an N-alkyl intermediate followed by cleavage from the resin.[10]

Analysis

The characterization and quality control of this compound and its derivatives typically involve a combination of spectroscopic and chromatographic techniques.

General Analytical Workflow:

  • Structural Confirmation (NMR Spectroscopy): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized compound. Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O), and the resulting spectra provide information about the connectivity and chemical environment of the atoms.

  • Purity and Molecular Weight Determination (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to assess the purity of the sample and confirm its molecular weight. The sample is separated on a C18 reversed-phase column, and the eluent is analyzed by a mass spectrometer. High-Resolution Mass Spectrometry (HRMS) can be used for highly accurate mass determination to confirm the elemental composition.[3]

  • Enantiomeric Purity (Chiral HPLC): For stereoselective syntheses, Chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric purity of the final product.[1] This technique separates the different stereoisomers, allowing for their quantification.

Biological Activity and Signaling Pathways

Thiomorpholine-containing compounds are known for their diverse biological activities.[2][4] While specific signaling pathways for this compound are not extensively detailed, studies on closely related analogs provide insight into its potential mechanisms of action.

(2R)-Thiomorpholine-2-carboxylic acid has been shown to exhibit time- and concentration-dependent cytotoxicity in renal cells.[1] This toxicity is reduced by probenecid, an inhibitor of renal anion transport, which suggests that the compound's cytotoxic effects are dependent on its active uptake into cells.[1]

A key bioactivation pathway has been identified for the related compound, L-thiomorpholine-3-carboxylic acid (L-TMC). This pathway involves the enzyme L-amino acid oxidase (LAAO), which is present in tissues such as the kidney. LAAO catalyzes the oxidative deamination of L-TMC to form a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[11] This imine is cytotoxic and is believed to be a key player in the nephrotoxicity observed with related compounds.[11]

Bioactivation_Pathway sub Thiomorpholine Carboxylic Acid intermediate Reactive Imine Intermediate sub->intermediate Oxidative Deamination enzyme L-Amino Acid Oxidase (LAAO) enzyme->intermediate product Cytotoxicity intermediate->product Cellular Damage Experimental_Workflow start Start: In Vitro Assay step1 Incubate Compound with Kidney Cytosol/Cells start->step1 step2 Monitor Oxygen Consumption & Metabolite Formation (UV-Vis) step1->step2 step3 Inhibit with LAAO Substrate (e.g., L-α-hydroxyisocaproic acid) step2->step3 step4 Trap Imine Intermediate (e.g., with NaBH₄) step3->step4 step5 Analyze by GC/MS or LC-MS to Confirm Structure step4->step5 end Conclusion: LAAO-mediated Bioactivation Confirmed step5->end

References

The Emerging Therapeutic Potential of Thiomorpholine-2-Carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] While much of the research has focused on modifications at the nitrogen atom, derivatization of the carboxylic acid moiety at the 2-position presents a compelling and underexplored avenue for the development of novel therapeutics. This technical guide provides an in-depth analysis of the known and potential biological activities of thiomorpholine-2-carboxylic acid derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to the this compound Scaffold

The thiomorpholine ring is a privileged scaffold in drug discovery, offering a unique combination of physicochemical properties.[2] The substitution of the oxygen atom in the analogous morpholine structure with sulfur alters the ring's size, lipophilicity, and metabolic stability, providing medicinal chemists with a versatile tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The carboxylic acid group at the 2-position serves as a convenient handle for a variety of chemical modifications, including the formation of amides, esters, and other derivatives, allowing for the creation of diverse chemical libraries for biological screening.[3]

Biological Activities of Thiomorpholine Derivatives

While research specifically focused on this compound derivatives is nascent, the broader class of thiomorpholine compounds has demonstrated a wide spectrum of biological activities. These findings provide a strong rationale for the exploration of derivatives at the 2-position. Key activities associated with the thiomorpholine scaffold include:

  • Anticancer Activity: Thiomorpholine derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanisms often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2]

  • Antimicrobial Activity: The thiomorpholine nucleus is a component of novel antibacterial agents. For instance, S-oxide and S,S-dioxide thiomorpholine phenyloxazolidinones have been identified as potent leads with enhanced activity against respiratory pathogens.[5]

  • Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoproteins in preclinical models.[6] The potential mechanism for the hypolipidemic action may involve the inhibition of squalene synthase.[1][6]

  • Enzyme Inhibition: The structural similarity of the thiomorpholine scaffold to proline allows its derivatives to act as mimics of natural enzyme substrates. This has been effectively demonstrated in the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis, making these compounds potential candidates for the treatment of type 2 diabetes.[3]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for various thiomorpholine derivatives. It is important to note that this data is primarily for N-substituted thiomorpholines, as there is a limited amount of published data specifically on this compound derivatives. This information, however, provides a valuable benchmark for the potential potency of this class of compounds.

Table 1: Anticancer Activity of N-Azole Substituted Thiomorpholine Derivatives [4]

CompoundCancer Cell LineIC50 (µM)
Thiazolyl thiomorpholine 10cA549 (Lung Carcinoma)10.1
Thiazolyl thiomorpholine 10cHeLa (Cervical Cancer)30.0

Table 2: Antioxidant Activity of Thiomorpholine Derivatives [6]

CompoundAssayIC50 (µM)
N-substituted thiomorpholineFerrous/ascorbate-induced lipid peroxidationAs low as 7.5

Table 3: DPP-IV Inhibitory Activity of N-Acyl-Thiomorpholine Derivatives [3]

CompoundAcyl GroupIC50 (µmol/L)
16a2-Amino-3-methyl-butyryl6.93
16b2-Amino-3-phenyl-propionyl6.29
16c2-Amino-4-methyl-pentanoyl3.40

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide standardized protocols for key in vitro assays relevant to the biological evaluation of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.

G cluster_0 Potential Anticancer Mechanism of Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiomorpholine Derivative Thiomorpholine Derivative Thiomorpholine Derivative->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_workflow Experimental Workflow for Biological Screening start Synthesis of this compound Derivatives char Structural Characterization (NMR, MS) start->char screen Primary Biological Screening (e.g., Anticancer, Antimicrobial) char->screen hit_id Hit Identification screen->hit_id dose_resp Dose-Response & IC50/MIC Determination hit_id->dose_resp Active no_activity No Significant Activity hit_id->no_activity Inactive mech_study Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) dose_resp->mech_study lead_opt Lead Optimization mech_study->lead_opt

Caption: General workflow for the screening of novel derivatives.

SAR cluster_sar Structure-Activity Relationship (SAR) Insights cluster_pos2 Position 2 (Carboxylic Acid Derivatives) cluster_n N-Position Substitution cluster_ring Ring Modifications core Thiomorpholine Core amides Amides (R-C(O)NHR') core->amides esters Esters (R-C(O)OR') core->esters other Other Derivatives core->other n_sub Alkyl/Aryl Groups core->n_sub s_ox Sulfur Oxidation (Sulfoxide, Sulfone) core->s_ox activity Biological Activity amides->activity esters->activity other->activity n_sub->activity s_ox->activity

Caption: Key structural components influencing biological activity.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. The diverse biological activities associated with the broader class of thiomorpholine derivatives provide a strong impetus for the synthesis and evaluation of libraries of amides, esters, and other derivatives at the 2-position. Future research should focus on systematic structure-activity relationship (SAR) studies to elucidate the key structural features required for potent and selective activity against various biological targets. In-depth mechanistic studies will also be crucial to understand how these novel compounds exert their effects at a molecular level. The continued exploration of this versatile scaffold holds the potential to deliver next-generation therapeutics for a range of diseases.

References

An In-Depth Technical Guide to Thiomorpholine-2-carboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. As a sulfur-containing analog of morpholine-2-carboxylic acid, its unique structural and physicochemical properties make it a valuable scaffold for the development of novel therapeutic agents. The thiomorpholine ring system is recognized as a privileged structure, appearing in a wide array of compounds with diverse biological activities, including antibacterial, antioxidant, and hypolipidemic properties.[1] The sulfur atom provides a "metabolically soft spot," allowing for oxidative metabolism that can modulate the compound's polarity, solubility, and interaction with biological targets.[1] This guide provides a comprehensive overview of the historical synthesis, key chemical transformations, and biological significance of this compound, offering valuable insights for its application in modern drug discovery and development.

Discovery and Historical Context

While a singular discovery paper for this compound is not prominent in the literature, its conceptual origins are intrinsically linked to the study of cysteine analogs and sulfur mustards in the mid-20th century. The foundational synthesis strategy involves the intramolecular cyclization of S-(2-haloethyl)-L-cysteine derivatives. Research into the metabolites of dihaloethanes led to the investigation of these cysteine analogs, where the formation of a cyclic thiomorpholine structure was identified as a key chemical transformation occurring under alkaline conditions.[2] This cyclization pathway represents the classical and historical approach to the synthesis of the thiomorpholine-carboxylic acid scaffold.

Modern synthetic interest is driven by the incorporation of the thiomorpholine moiety into advanced pharmaceutical candidates. For example, the thiomorpholine ring is a key component of the oxazolidinone antibiotic sutezolid, a promising treatment for multidrug-resistant tuberculosis.[3]

Physicochemical and Quantitative Data

The structural features of this compound—a chiral center at C2, a secondary amine, a thioether, and a carboxylic acid—confer upon it a unique set of properties that are advantageous for drug design. The thiomorpholine ring typically adopts a stable chair conformation.[4] The carboxylic acid group enhances water solubility and provides a key handle for derivatization.[4]

PropertyValueSource(s)
Molecular Formula C₅H₉NO₂S[5][6][7]
Molecular Weight 147.20 g/mol [5][6][7]
CAS Number 134676-66-7[1][5][7]
Appearance White to off-white solid (typical)
Solubility Soluble in polar solvents (e.g., water, DMSO)[4]
Topological Polar Surface Area (TPSA) 49.33 Ų[6]
logP (calculated) -0.224[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 2[6]
Rotatable Bonds 1[6]

Synthesis and Experimental Protocols

Historical Synthesis: Intramolecular Cyclization

The classical synthesis of the thiomorpholine-carboxylic acid scaffold involves a two-step process starting from L-cysteine: S-alkylation with a 1,2-dihaloethane followed by a base-mediated intramolecular cyclization.

Historical_Synthesis start L-Cysteine intermediate S-(2-Chloroethyl)-L-cysteine start->intermediate S-Alkylation reagent1 1,2-Dichloroethane (or dibromoethane) Base (e.g., NaOH) product Thiomorpholine-2- carboxylic acid intermediate->product Intramolecular Cyclization reagent2 Base (e.g., NaOH) Heat

Caption: Historical synthesis via S-alkylation and cyclization.

Experimental Protocol: Representative Cyclization

This protocol is based on the established chemical pathway for the cyclization of S-(2-haloethyl)-L-cysteine analogs.[2]

  • Preparation of S-(2-chloroethyl)-L-cysteine: L-cysteine is dissolved in an aqueous basic solution (e.g., 2M NaOH). 1,2-dichloroethane is added, and the biphasic mixture is stirred vigorously at room temperature for 12-24 hours. The aqueous layer is then acidified (e.g., with HCl) to precipitate the S-(2-chloroethyl)-L-cysteine intermediate, which is isolated by filtration, washed with cold water, and dried.

  • Intramolecular Cyclization: The S-(2-chloroethyl)-L-cysteine intermediate is suspended in an aqueous solution, and the pH is adjusted to approximately 10.0 with a base (e.g., 2M NaOH).

  • The solution is heated to reflux (approx. 100 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., 1M HCl). The target compound, this compound, can be purified from the resulting solution by ion-exchange chromatography or by crystallization after removal of inorganic salts.

Modern Synthetic Approaches

While the classical cyclization remains relevant, modern methods focus on improving efficiency, scalability, and environmental impact. For the parent thiomorpholine scaffold, photochemical thiol-ene reactions in continuous flow systems have been developed, reacting cysteamine with vinyl chloride to generate the key intermediate for cyclization.[3][8] These methods offer high yields and throughput, highlighting a direction for future large-scale production of derivatives.[3]

Key Chemical Reactions and Derivatization

This compound offers three primary sites for chemical modification: the sulfur atom, the nitrogen atom, and the carboxylic acid group. This versatility makes it a highly valuable building block.

Chemical_Reactivity cluster_S Sulfur Oxidation cluster_N Nitrogen Functionalization cluster_C Carboxylic Acid Derivatization parent This compound sulfoxide Sulfoxide parent->sulfoxide [O] (1 eq.) e.g., m-CPBA n_alkylation N-Alkyl Derivatives parent->n_alkylation R-X, Base n_acylation N-Acyl / N-Sulfonyl Derivatives parent->n_acylation RCOCl or RSO₂Cl acyl_chloride Acyl Chloride parent->acyl_chloride SOCl₂ or (COCl)₂ sulfone Sulfone sulfoxide->sulfone [O] e.g., H₂O₂ amide Amides acyl_chloride->amide R₂NH ester Esters acyl_chloride->ester R-OH

Caption: Key derivatization pathways for the core scaffold.

Sulfur Oxidation

The thioether can be selectively oxidized to the corresponding sulfoxide or further to the sulfone. This modification significantly increases the polarity and hydrogen bonding capacity of the molecule.[5]

Experimental Protocol: Oxidation to Sulfone

This protocol is adapted from general procedures for the oxidation of thioethers to sulfones.[5]

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an excess of hydrogen peroxide (30% aqueous solution, 2.2-3.0 equivalents) dropwise, maintaining the low temperature. The reaction can be catalyzed by a metal complex if necessary.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours until TLC or LC-MS analysis shows complete consumption of the starting material and sulfoxide intermediate.

  • Workup and Purification: The reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide. The solvent is removed under reduced pressure, and the resulting solid residue is purified by recrystallization or chromatography to yield the thiomorpholine-1,1-dioxide-2-carboxylic acid.

Nitrogen Functionalization

The secondary amine is readily functionalized via N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides, allowing for the introduction of a wide variety of substituents to modulate biological activity.[5]

Experimental Protocol: N-Alkylation

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or DMSO.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the solution.

  • Add the alkyl halide (e.g., benzyl bromide, methyl iodide; 1.1 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.

  • Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Biological Activity and Mechanism of Action

Studies on thiomorpholine-carboxylic acid analogs, particularly the closely related L-thiomorpholine-3-carboxylic acid (L-TMC), have revealed a distinct mechanism of cytotoxicity mediated by enzymatic bioactivation.[4]

Bioactivation by L-amino Acid Oxidase (LAAO)

In renal cells, L-TMC exhibits time- and concentration-dependent cytotoxicity. This toxicity is not caused by the compound itself but by its metabolic product. The enzyme L-amino acid oxidase (LAAO), present in rat kidney cytosol, catalyzes the stereospecific oxidative deamination of the L-amino acid. This reaction proceeds through a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is the ultimate cytotoxic species. The formation of this imine can be inhibited by substrates for LAAO, confirming the enzyme's central role in the bioactivation pathway.

Bioactivation parent Thiomorpholine-2- carboxylic acid enzyme L-Amino Acid Oxidase (LAAO) parent->enzyme Substrate intermediate Reactive Imine Intermediate enzyme->intermediate Oxidative Deamination products α-Keto Acid + Ammonia (NH₃) + Hydrogen Peroxide (H₂O₂) intermediate->products effect Cytotoxicity intermediate->effect Alkylation of Macromolecules

References

Quantum Chemical Blueprint for Thiomorpholine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiomorpholine and its derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Thiomorpholine-2-carboxylic acid, a key member of this family, presents a unique combination of a saturated heterocyclic ring containing both nitrogen and sulfur, along with a carboxylic acid moiety. This structure offers multiple sites for chemical modification and interaction with biological targets. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for the rational design of novel therapeutics.

This technical guide outlines a comprehensive computational and experimental approach to characterizing this compound. We propose a robust quantum chemical workflow using Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.[3][4] The calculated properties will be contextualized with proposed experimental validation methods, providing a holistic framework for researchers in drug development.

Proposed Computational Methodology: Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[5] For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is often the method of choice, offering a good balance between accuracy and computational cost.[4] This will be paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[2][6]

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, GAMESS, or Q-Chem.[7] The computational workflow is visualized in Figure 1.

Computational_Workflow A Input Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Vibrational Frequency Analysis B->C Optimized Structure D Electronic Property Calculation (HOMO, LUMO, MEP, etc.) B->D Optimized Structure E Optimized Molecular Geometry B->E F Calculated Vibrational Spectra (IR) C->F G Quantum Chemical Descriptors D->G H Experimental Validation (FT-IR, UV-Vis) F->H Comparison I Structure-Activity Relationship (SAR) Studies G->I Input for Models

Figure 1: Proposed computational workflow for this compound.
Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom, resulting in a stable structure. The optimized geometry provides key structural parameters.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule. These theoretical frequencies can be compared with experimental FT-IR spectra.

Electronic Property Calculation

From the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability of a molecule.[5][8] A smaller gap suggests higher reactivity.[9]

Other properties to be calculated include:

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[10]

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[10]

Data Presentation: Predicted Quantum Chemical Properties

The following tables summarize the types of quantitative data that would be generated from the proposed DFT calculations. (Note: The values presented are hypothetical and serve as a template for actual research findings).

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-S1.82
C-N1.47
C=O1.23
O-H0.97
Bond Angle (°)C-S-C98.5
C-N-C112.0
O=C-O125.0
Dihedral Angle (°)C-S-C-C-55.2
H-N-C-C178.5

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)
O-H stretch (acid)3550~3400-2400 (broad)
N-H stretch3350~3300
C=O stretch1720~1700
C-N stretch1100~1120
C-S stretch700~690

Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors

ParameterSymbolValue (eV)
Highest Occupied Molecular OrbitalEHOMO-6.85
Lowest Unoccupied Molecular OrbitalELUMO-1.25
HOMO-LUMO Energy GapΔE5.60
Ionization Potential (IP ≈ -EHOMO)IP6.85
Electron Affinity (EA ≈ -ELUMO)EA1.25
Electronegativity (χ)χ4.05
Chemical Hardness (η)η2.80
Chemical Softness (S)S0.36

The relationship between the HOMO-LUMO energy gap and molecular stability and reactivity is illustrated in Figure 2.

HOMO_LUMO_Relationship cluster_large_gap Large HOMO-LUMO Gap cluster_small_gap Small HOMO-LUMO Gap A1 High Kinetic Stability A2 Low Chemical Reactivity B1 Low Kinetic Stability A1->B1 B2 High Chemical Reactivity A2->B2 C1 Energy Gap (ΔE) C1->A1 Increases C1->B1 Decreases

Figure 2: Relationship between HOMO-LUMO gap and molecular properties.

Experimental Protocols for Validation

Computational results should be validated through experimental data. The following are standard protocols for obtaining spectroscopic data for a compound like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11]

  • Instrumentation: A PerkinElmer Spectrum 100 or similar FTIR spectrometer.[12]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly on the ATR crystal.[11]

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then scanned over a range of 4000-400 cm⁻¹.[11] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. These are then compared to the computationally predicted frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecule, which can be correlated with the calculated HOMO-LUMO energy gap.[13]

  • Instrumentation: A Lambda 750 UV/Vis/NIR spectrophotometer or a similar double-beam instrument.[12]

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

  • Data Acquisition: The instrument is first zeroed using a cuvette containing only the solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range, typically from 200 to 800 nm.[14]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The experimental energy of the electronic transition can be calculated using the equation E = hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorption. This energy can be compared to the computationally derived HOMO-LUMO gap.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a robust framework for the in-depth characterization of this compound. By employing DFT calculations, researchers can gain valuable insights into the molecule's structural and electronic properties, which are crucial for understanding its potential as a drug candidate. The validation of these theoretical findings with experimental spectroscopic data ensures the reliability of the computational model. This comprehensive understanding at the molecular level is indispensable for guiding further derivatization, optimizing biological activity, and accelerating the drug discovery process.

References

Methodological & Application

Application Notes: A Generalized Protocol for the Synthesis of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents. Its structure, featuring a thiomorpholine ring with a carboxylic acid group at the 2-position, provides a key handle for chemical modification and the synthesis of diverse compound libraries. This document presents a generalized, two-step experimental protocol for the synthesis of this compound, designed to be a practical guide for researchers in organic synthesis and drug discovery.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step process involving the formation of a linear intermediate followed by an intramolecular cyclization. The proposed pathway begins with the reaction of 2-aminoethanethiol (cysteamine) with a suitable C3 synthon, such as an ester of 2,3-dihalopropionic acid (e.g., methyl 2,3-dibromopropanoate). This is followed by a base-mediated cyclization to yield the target heterocyclic compound.

Physicochemical and Characterization Data

Quantitative data for the target compound and key reagents are summarized below for reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 134676-16-7[1][2]
Molecular Formula C₅H₉NO₂S[1][2]
Molecular Weight 147.19 g/mol [1][2]
Appearance White to off-white solid
Solubility Soluble in polar solvents (e.g., water, DMSO)[3]

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound. Safety Note: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care.

Part A: Synthesis of Methyl 2-((2-aminoethyl)thio)-3-bromopropanoate (Intermediate)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminoethanethiol hydrochloride (cysteamine HCl) (1.14 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous methanol to the flask and stir the suspension.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (25 wt% in methanol, ~4.4 mL, 20 mmol) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to form the free base of cysteamine.

  • Substrate Addition: Prepare a solution of methyl 2,3-dibromopropanoate (2.46 g, 10 mmol) in 20 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate product, which may be used in the next step without further purification or purified by column chromatography.

Part B: Synthesis of this compound
  • Reaction Setup: Dissolve the crude intermediate from Part A in 50 mL of a suitable solvent such as acetonitrile or methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.1 g, 21 mmol) or diisopropylethylamine (DIPEA) (2.7 g, 21 mmol), to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80 °C for acetonitrile) and maintain for 6-8 hours. The intramolecular cyclization forms the methyl ester of this compound.

  • Monitoring: Monitor the formation of the cyclized product by TLC or LC-MS.

  • Hydrolysis: After cooling to room temperature, add a solution of lithium hydroxide (LiOH) (0.5 g, 21 mmol) in 20 mL of water. Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the ester.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from an ethanol/water mixture.

Summary of Experimental Parameters

Table 2: Reagents and Reaction Conditions

StepReagent/ParameterMolar Ratio (to Substrate)Quantity/Condition
Part A Cysteamine HCl1.0 equiv10 mmol
Methyl 2,3-dibromopropanoate1.0 equiv10 mmol
Sodium Methoxide2.0 equiv20 mmol
Solvent-Anhydrous Methanol
Temperature-0 °C to Room Temp.
Reaction Time-12-16 hours
Part B Intermediate from Part A1.0 equiv~10 mmol
Triethylamine / DIPEA~2.1 equiv~21 mmol
Lithium Hydroxide (for hydrolysis)~2.1 equiv~21 mmol
Solvent (Cyclization)-Acetonitrile or Methanol
Temperature (Cyclization)-Reflux
Reaction Time (Cyclization)-6-8 hours
Expected Yield-(Not determined for general protocol)

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization and Hydrolysis A1 Dissolve Cysteamine HCl in Anhydrous MeOH A2 Add Sodium Methoxide at 0 °C A1->A2 A3 Add Methyl 2,3-dibromopropanoate solution at 0 °C A2->A3 A4 Stir at Room Temperature (12-16h) A3->A4 A5 Quench, Evaporate MeOH, and Extract with Ethyl Acetate A4->A5 A6 Isolate Crude Intermediate A5->A6 B1 Dissolve Intermediate in Acetonitrile A6->B1 Proceed to Part B B2 Add Base (e.g., TEA) and Reflux (6-8h) B1->B2 B3 Cool and Add Aqueous LiOH (Ester Hydrolysis) B2->B3 B4 Evaporate Acetonitrile and Acidify with HCl to pH 3-4 B3->B4 B5 Filter and Wash Precipitate B4->B5 B6 Dry to obtain Final Product B5->B6 end_product This compound B6->end_product start Start start->A1

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Utilizing Thiomorpholine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, bioactivity, and conformational properties. Thiomorpholine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, presents a unique scaffold for designing novel peptide analogues. Its distinct structure can impart specific conformational constraints and potential for new biological activities. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Overview of this compound in Peptide Synthesis

This compound can be introduced into a peptide sequence as a building block to create peptides with modified backbones. The thiomorpholine ring system can influence the peptide's secondary structure and its interaction with biological targets. Peptides containing this moiety have potential applications in various therapeutic areas, including as enzyme inhibitors or receptor modulators, owing to the diverse biological activities associated with thiomorpholine derivatives.[1][2]

Key Considerations for SPPS

The successful incorporation of this compound requires careful consideration of the following aspects of solid-phase peptide synthesis:

  • Starting Material : The synthesis begins with N-α-Fmoc protected this compound. The quality of this building block is crucial for achieving high coupling efficiency.

  • Coupling Reactions : Standard coupling reagents used in Fmoc-SPPS are generally effective. However, due to the secondary amine nature of the thiomorpholine ring, optimization of coupling conditions may be necessary to ensure high yields and prevent side reactions.[3]

  • Deprotection : The Fmoc group is removed using a standard piperidine solution in DMF. Monitoring the deprotection step is important to ensure complete removal of the Fmoc group before the next coupling cycle.

  • Cleavage and Deprotection : The final cleavage from the resin and removal of side-chain protecting groups is achieved using a standard TFA "cleavage cocktail". The composition of the cocktail should be chosen based on the other amino acids present in the peptide sequence.

  • Purification and Characterization : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS) and analytical RP-HPLC.[4][5][6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a this compound residue using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Thiomorpholine-2-carboxylic acid

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-amino acid (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. For the coupling of Fmoc-Thiomorpholine-2-carboxylic acid, extend the coupling time to 4 hours or perform a double coupling if necessary.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative RP-HPLC.

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.[7]

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of a model peptide containing one this compound (Tma) residue. This data is representative of what might be expected for the incorporation of a non-canonical amino acid and should be optimized for specific peptide sequences.

ParameterValueNotes
Resin Substitution 0.5 mmol/gStarting loading of the solid support.
Synthesis Scale 0.1 mmolBased on the initial amount of resin.
Coupling Efficiency (Standard AA) >99%Monitored by ninhydrin test.
Coupling Efficiency (Fmoc-Tma-OH) ~95%May require extended coupling time or double coupling.
Crude Peptide Yield 75-85%Based on the initial resin loading.
Purity of Crude Peptide 60-70%Determined by analytical RP-HPLC at 220 nm.
Purified Peptide Yield 20-30%After preparative RP-HPLC.
Final Purity >98%Determined by analytical RP-HPLC.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Wash2 DCM Wash Wash1->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Deprotection Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

General Workflow for Bioactive Peptide Screening

Bioactive_Peptide_Screening Synthesis Peptide Synthesis (with Tma) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization InVitro In Vitro Bioassays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->InVitro HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt InVivo In Vivo Studies (Animal Models) HitID->InVivo LeadOpt->Synthesis

Caption: Screening workflow for bioactive peptides.[8][9][10]

Hypothetical Signaling Pathway Modulation

The incorporation of this compound may lead to peptides that can modulate cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, which is a common target in drug discovery.[11]

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Peptide Peptide (with Tma) Peptide->Receptor Binds/Inhibits Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cellular Response (Survival, Proliferation) Downstream->Response

Caption: Hypothetical modulation of a cell survival pathway.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Fmoc-Tma-OH Steric hindrance of the cyclic amino acid.Extend coupling time to 4-6 hours. Perform a double coupling. Use a more potent coupling reagent like HATU/HOAt.
Low Crude Peptide Yield Inefficient coupling at multiple steps. Premature cleavage from the resin.Optimize coupling conditions for all amino acids. Ensure the appropriate resin and linker are used for the desired C-terminus.
Multiple Peaks in HPLC of Crude Product Deletion sequences due to incomplete coupling. Side reactions during cleavage.Ensure complete coupling at each step using a monitoring test. Optimize the cleavage cocktail and scavengers.
Difficulty in Purifying the Peptide Aggregation of the peptide. Poor solubility.Modify the HPLC gradient and solvent system. Add organic modifiers like isopropanol. Perform purification at a different pH if the peptide is stable.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a feasible approach to generate novel peptide analogues with potentially enhanced biological properties. While the synthesis follows the general principles of Fmoc-SPPS, careful optimization of the coupling step for this unnatural amino acid is recommended to ensure high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this compound-containing peptides in their respective fields of research and development.

References

Application Notes and Protocols for the Quantification of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and biological research due to its structural similarity to other bioactive molecules.[1] Accurate quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides detailed analytical methods for the quantification of this compound in various matrices, including plasma, urine, and pharmaceutical formulations. The protocols described herein are based on established principles of chromatographic analysis for carboxylic acids.

Analytical Methods Overview

The quantification of polar, low molecular weight compounds like this compound often presents challenges in terms of retention on traditional reversed-phase columns and sensitivity. To address these issues, the following methods are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A straightforward method suitable for relatively high concentrations, often requiring derivatization to enhance chromatographic retention and UV absorbance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for complex biological matrices and low concentration levels. Derivatization can be employed to improve ionization efficiency.[2]

  • Gas Chromatography with Mass Spectrometry (GC-MS): A classic and robust technique that necessitates derivatization to increase the volatility of the analyte.[3][4]

Data Presentation: Quantitative Parameters

The following table summarizes typical performance characteristics for the proposed analytical methods. These values are illustrative and may vary depending on the specific instrumentation and matrix.

ParameterHPLC-UV (with Derivatization)LC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Limit of Detection (LOD) 50 - 100 ng/mL0.1 - 1 ng/mL10 - 20 ng/mL
Limit of Quantification (LOQ) 150 - 300 ng/mL0.5 - 5 ng/mL30 - 60 ng/mL
Linearity Range (r²) 0.3 - 50 µg/mL (>0.995)0.005 - 5 µg/mL (>0.998)0.05 - 10 µg/mL (>0.996)
Intra-day Precision (%RSD) < 5%< 10%< 8%
Inter-day Precision (%RSD) < 8%< 15%< 12%
Recovery (%) 85 - 105%90 - 110%88 - 108%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This is the recommended method for high sensitivity and selectivity in biological matrices. Derivatization with 3-NPH targets the carboxylic acid moiety, improving chromatographic retention and ionization efficiency.[5][6]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH and 10 mg/mL N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50:50 acetonitrile:water.
  • Vortex and incubate at 40°C for 30 minutes.
  • After incubation, add 950 µL of mobile phase A to dilute the sample.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: Linear gradient to 95% B
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 5% B and equilibrate.
  • Injection Volume: 5 µL.
  • MS Detection:
  • Ionization: Electrospray Ionization (ESI), Positive Mode.
  • Monitoring: Multiple Reaction Monitoring (MRM).
  • Precursor > Product Ion: To be determined by infusion of the derivatized standard.

Protocol 2: GC-MS Quantification with Silylation

This method is suitable for less complex matrices or when LC-MS/MS is unavailable. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is required to make the analyte volatile.[3]

1. Sample Preparation and Derivatization:

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
  • Evaporate the final extract to complete dryness.
  • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 70°C for 60 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Program:
  • Initial: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization: Electron Impact (EI) at 70 eV.
  • Monitoring: Selected Ion Monitoring (SIM) of characteristic fragment ions of the silylated derivative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or Solid Phase Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Derivatization Reagent Evaporate->Reconstitute Incubate Incubate (Heat as Required) Reconstitute->Incubate LCMS LC-MS/MS Incubate->LCMS GCMS GC-MS Incubate->GCMS HPLC HPLC-UV Incubate->HPLC Integrate Peak Integration LCMS->Integrate GCMS->Integrate HPLC->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Concentration Calibrate->Quantify

Caption: General experimental workflow for the quantification of this compound.

metabolic_context TMC This compound LAAO L-Amino Acid Oxidase (in Kidney Cytosol) TMC->LAAO Metabolized by Imine Intermediate Imine Metabolite (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) LAAO->Imine Produces Cytotoxicity Cellular Cytotoxicity Imine->Cytotoxicity Leads to

Caption: Bioactivation pathway of this compound via L-Amino Acid Oxidase.[7]

References

Application Notes and Protocols for Biological Screening of Thiomorpholine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiomorpholine-2-carboxylic acid and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery. As proline analogs, they have been investigated for their ability to modulate the activity of enzymes involved in proline metabolism, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which is implicated in cancer metabolism.[1][2] Furthermore, the thiomorpholine scaffold is a key structural motif in various biologically active molecules, exhibiting a range of activities including enzyme inhibition and cytotoxicity against cancer cells.[3][4][5] This document provides detailed application notes and protocols for the biological screening of this compound analogs, focusing on enzyme inhibition and cell-based assays.

Data Presentation

Table 1: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by Proline Analogs

The following table summarizes the inhibitory activity of various proline analogs, including a thiomorpholine-related compound (L-Thiazolidine-2-carboxylate), against human PYCR1. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. The mechanism of inhibition for these compounds was found to be competitive with the substrate, P5C.[1][2]

CompoundStructureKi (μM)Notes
N-formyl L-proline (NFLP)Proline with a formyl group on the nitrogen100The most potent inhibitor identified in the screen. Its binding induces conformational changes in the enzyme's active site.[1][2]
L-Thiazolidine-2-carboxylate (L-T2C)A five-membered ring with sulfur at position 1 and nitrogen at position 3400A structural analog of this compound, demonstrating the potential of sulfur-containing heterocycles as PYCR1 inhibitors.[1][2]
L-Thiazolidine-4-carboxylate (L-T4C)An isomer of L-T2C600Also shows submillimolar competitive inhibition of PYCR1.[1]
L-prolineThe natural product of the PYCR1 reaction1700Serves as a reference for the binding affinity of the product.[1]
L-tetrahydro-2-furoic acid (THFA)A five-membered ring with oxygen at position 12000A weaker inhibitor compared to the nitrogen and sulfur-containing analogs.[1][2]
Cyclopentanecarboxylate (CPC)A cyclopentane ring with a carboxylate group1000Demonstrates that a simple carbocyclic ring can also bind to the active site.[1]
Table 2: Cytotoxicity of Thiomorpholine Derivatives in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values for a series of thiazolyl-thiomorpholine derivatives against the A549 human lung carcinoma cell line. A lower IC50 value indicates greater cytotoxic potency. These compounds showed selectivity for the cancer cell line over a healthy murine fibroblast cell line (L929).[3]

CompoundR (Substitution on Phenyl Ring)A549 (Lung Cancer) IC50 (μM)L929 (Healthy Fibroblast) IC50 (μM)
3aH10.32>500
3b4-F9.85>500
3c4-Cl7.61>500
3d4-Br6.93>500
3e4-OCH38.47>500
3f4-CH33.72>500
Cisplatin-12.50Not Reported

Signaling Pathway Diagrams

Proline Biosynthesis Pathway

The diagram below illustrates the key enzymatic steps in the de novo synthesis of proline from glutamate. This compound analogs are designed to inhibit PYCR1, the enzyme responsible for the final step of this pathway.

G Proline Biosynthesis Pathway cluster_reactants Reactants/Products Glutamate Glutamate gamma_Glutamyl_Phosphate gamma_Glutamyl_Phosphate Glutamate->gamma_Glutamyl_Phosphate P5CS Glutamate_gamma_semialdehyde Glutamate_gamma_semialdehyde gamma_Glutamyl_Phosphate->Glutamate_gamma_semialdehyde P5CS P5C Pyrroline-5-Carboxylate (P5C) Glutamate_gamma_semialdehyde->P5C Spontaneous ADP_Pi ADP + Pi Glutamate_gamma_semialdehyde->ADP_Pi Proline Proline P5C->Proline PYCR1 (Target of Analogs) NADP NADP+ Proline->NADP ATP ATP ATP->Glutamate NADPH NADPH + H+ NADPH->P5C G LAAO Bioactivation of Thiomorpholine Analogs cluster_enzyme Enzymatic Reaction cluster_cofactors Cofactors Thiomorpholine_Analog Thiomorpholine-2-carboxylic acid analog Imine_Intermediate Reactive Imine Intermediate (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) Thiomorpholine_Analog->Imine_Intermediate Oxidative Deamination Cytotoxicity Cytotoxicity Imine_Intermediate->Cytotoxicity LAAO L-amino Acid Oxidase (LAAO) LAAO->Thiomorpholine_Analog H2O2 H2O2 LAAO->H2O2 NH3 NH3 LAAO->NH3 O2 O2 O2->LAAO G PYCR1 Inhibition Assay Workflow A Prepare Reagents: PYCR1, NADH, P5C, Inhibitor Analogs B Add Buffer, NADH, Inhibitor, and PYCR1 to 96-well plate A->B C Pre-incubate at Room Temperature B->C D Initiate reaction by adding P5C C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Velocities E->F G Plot Data and Fit to Competitive Inhibition Model F->G H Determine Ki value G->H G LAAO Inhibition Assay Workflow A Prepare Reaction Mix: Buffer, HRP, OPD B Add Inhibitor Analogs and LAAO to 96-well plate A->B C Initiate reaction by adding L-amino acid substrate B->C D Incubate at 37°C C->D E Stop reaction with HCl D->E F Measure Absorbance at 492 nm E->F G Calculate % Inhibition F->G H Determine IC50 value G->H G MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate and incubate overnight B Treat cells with various concentrations of thiomorpholine analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Remove medium and add DMSO to dissolve formazan crystals D->E F Measure Absorbance at 570 nm E->F G Calculate % Cell Viability F->G H Determine IC50 value G->H

References

Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of thiomorpholine-2-carboxylic acid enantiomers. Given the structural similarity of this compound to other cyclic amino acids, derivatization is a crucial step to enable effective enantiomeric resolution by chromatographic techniques. This guide outlines strategies for derivatization followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural resemblance to proteinogenic amino acids and its potential as a scaffold in designing novel therapeutic agents. As with many chiral molecules, the individual enantiomers of this compound can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is critical for research and development.

This application note explores the indirect approach to chiral separation, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase.

Chromatographic Approaches for Chiral Separation

Two primary chromatographic techniques are suitable for the analysis of derivatized this compound enantiomers:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of diastereomers. By employing a standard reversed-phase column, the diastereomeric derivatives can be effectively resolved. Detection is typically achieved using UV or fluorescence detectors, depending on the properties of the CDA.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity. For GC analysis, the derivatized amino acid must be volatile. This often requires a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group. The separated diastereomers are then detected by a mass spectrometer, which also provides structural information.

Logical Workflow for Chiral Separation

The general workflow for the chiral separation of this compound via derivatization is depicted below. The process begins with the sample containing the racemic mixture, proceeds through derivatization to form diastereomers, followed by chromatographic separation and data analysis to determine the enantiomeric ratio.

G Logical Workflow for Chiral Separation cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Racemic Thiomorpholine- 2-carboxylic Acid Sample Derivatization Reaction with Chiral Derivatizing Agent (CDA) Sample->Derivatization Diastereomers Formation of Diastereomeric Mixture Derivatization->Diastereomers Separation Separation on Achiral Column (HPLC or GC) Diastereomers->Separation Detection Detection (UV, FLD, or MS) Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification Result Enantiomeric Ratio (%ee) Quantification->Result

Caption: General workflow for the chiral separation of this compound.

Protocol 1: HPLC-Based Chiral Separation via Derivatization with a Chiral Amine

This protocol is adapted from methodologies developed for the chiral separation of a structurally similar compound, thiazolidine-2-carboxylic acid, by derivatization with a chiral amine to form diastereomeric amides.

Experimental Workflow

The workflow for this protocol involves the activation of the carboxylic acid group, followed by reaction with a chiral amine to form stable diastereomeric amides, which are then separated by HPLC.

G HPLC Derivatization and Analysis Workflow cluster_prep Sample Preparation cluster_activation Carboxylic Acid Activation cluster_derivatization Derivatization cluster_workup Work-up cluster_hplc HPLC Analysis start Dissolve Thiomorpholine- 2-carboxylic Acid in Aprotic Solvent activation Add Coupling Agent (e.g., DCC or EDC/HOBt) start->activation derivatization Add Chiral Amine (e.g., (R)-(+)-1-Phenylethylamine) activation->derivatization reaction Incubate at Room Temperature derivatization->reaction workup Filter and Evaporate Solvent reaction->workup dissolve Reconstitute in Mobile Phase workup->dissolve hplc Inject onto Reversed-Phase C18 Column dissolve->hplc detection UV Detection hplc->detection

Caption: Workflow for HPLC-based chiral separation after derivatization.

Methodology

1. Materials and Reagents:

  • This compound enantiomers or racemic mixture

  • (R)-(+)-1-Phenylethylamine (or other suitable chiral amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

2. Derivatization Procedure:

  • Dissolve approximately 1 mg of this compound in 1 mL of anhydrous DCM in a clean vial.

  • Add 1.2 equivalents of a coupling agent (e.g., DCC).

  • In a separate vial, dissolve 1.1 equivalents of the chiral derivatizing agent (e.g., (R)-(+)-1-Phenylethylamine) in 0.5 mL of anhydrous DCM.

  • Add the CDA solution to the this compound solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

3. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Expected Results and Data Presentation

The derivatization with a chiral amine will result in the formation of two diastereomers, which should exhibit different retention times on the achiral HPLC column. The peak areas of the two diastereomers can be integrated to determine the enantiomeric ratio and calculate the enantiomeric excess (%ee).

ParameterDiastereomer 1Diastereomer 2
Retention Time (min)tR1tR2
Peak AreaA1A2
Resolution (Rs)\multicolumn{2}{c}{Calculated}
Enantiomeric Excess (%ee)\multicolumn{2}{c}{Calculated}

Note: Actual retention times and resolution will depend on the specific CDA used and the optimization of HPLC conditions.

Protocol 2: GC-MS-Based Chiral Separation via Two-Step Derivatization

This protocol is based on established methods for the chiral analysis of cyclic secondary amino acids like proline and pipecolic acid.[1][2] It involves a two-step derivatization to make the analyte volatile for GC analysis.

Experimental Workflow

The workflow for GC-MS analysis involves esterification of the carboxylic acid group followed by acylation of the secondary amine with a chiral acylating agent.

G GC-MS Derivatization and Analysis Workflow cluster_esterification Step 1: Esterification cluster_acylation Step 2: Chiral Acylation cluster_gcms GC-MS Analysis start This compound esterify React with Alcohol (e.g., Methanol) under Acidic Conditions start->esterify ester Formation of Methyl Ester esterify->ester acylate React with Chiral Acylating Agent (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride) ester->acylate diastereomer Formation of Volatile Diastereomer acylate->diastereomer gc_injection Inject onto a Non-polar Capillary GC Column diastereomer->gc_injection ms_detection Mass Spectrometric Detection gc_injection->ms_detection

Caption: Workflow for GC-MS based chiral separation.

Methodology

1. Materials and Reagents:

  • This compound enantiomers or racemic mixture

  • Methanolic HCl (3 N) or Thionyl chloride in Methanol

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) or other chiral acylating agent

  • Anhydrous DCM

  • Pyridine, anhydrous

2. Derivatization Procedure:

Step 1: Esterification

  • Place approximately 0.5 mg of this compound in a reaction vial.

  • Add 1 mL of 3 N methanolic HCl.

  • Seal the vial and heat at 100°C for 30 minutes.

  • Cool the vial to room temperature and evaporate the solvent to dryness under a stream of nitrogen.

Step 2: Acylation

  • To the dried residue from Step 1, add 0.5 mL of anhydrous DCM and 50 µL of anhydrous pyridine.

  • Add 1.2 equivalents of the chiral acylating agent (e.g., TFAPC).

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

Expected Results and Data Presentation

The two-step derivatization will yield volatile diastereomers that can be separated by GC. The mass spectrometer will provide confirmation of the identity of the derivatized compounds. The enantiomeric ratio is determined by comparing the peak areas of the two separated diastereomers in the total ion chromatogram (TIC).

ParameterDiastereomer 1Diastereomer 2
Retention Time (min)tR1tR2
Peak Area (TIC)A1A2
Key Mass Fragments (m/z)\multicolumn{2}{c}{Identified from Mass Spectra}
Separation Factor (α)\multicolumn{2}{c}{Calculated}
Enantiomeric Excess (%ee)\multicolumn{2}{c}{Calculated}

Note: The choice of chiral derivatizing agent and optimization of GC conditions are crucial for achieving baseline separation.

Conclusion

The derivatization of this compound is an effective strategy for its chiral separation. The choice between HPLC and GC-MS will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. The protocols provided herein serve as a starting point for method development. It is recommended to optimize the reaction conditions and chromatographic parameters for each specific application to achieve the best possible resolution and accuracy.

References

Application of Thiomorpholine-2-carboxylic Acid in Enzyme Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of thiomorpholine-2-carboxylic acid and its derivatives in the design of enzyme inhibitors. The unique structural and physicochemical properties of the thiomorpholine scaffold make it a valuable building block in medicinal chemistry for targeting a range of enzymes implicated in various diseases.

Introduction

This compound is a cyclic non-proteinogenic amino acid that serves as a versatile scaffold in drug discovery. Its structure, featuring a thiomorpholine ring, offers a constrained conformation that can mimic the binding modes of natural amino acids like proline, while the sulfur atom provides opportunities for additional interactions and metabolic modulation. This makes it an attractive starting point for the rational design of potent and selective enzyme inhibitors. Derivatives of this compound have shown significant inhibitory activity against several key enzyme targets, including Dipeptidyl Peptidase-IV (DPP-IV), Tumor Necrosis Factor-α Converting Enzyme (TACE), Squalene Synthase, and Carbonic Anhydrases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various this compound derivatives against different enzyme targets. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent inhibitors.

Derivative ClassTarget EnzymeCompoundIC50KiReference
Thiomorpholine-bearing compoundsDipeptidyl Peptidase-IV (DPP-IV)16a (R = 1-Methylethyl)6.93 µmol/L-[1]
16b (R = 2-Methylpropyl)6.29 µmol/L-[1]
16c (R = 1,1-Dimethylethyl)3.40 µmol/L-[1]
Thiomorpholine sulfonamide hydroxamatesTumor Necrosis Factor-α Converting Enzyme (TACE)Compound 5h--[2]
Thiol-containing aryl sulfonamidesTumor Necrosis Factor-α Converting Enzyme (TACE)Compound 4bPotent in vitro-[3]
Biphenyl-thiomorpholine derivativesSqualene Synthase / Lipid PeroxidationCompound 15As low as 7.5 µM (Lipid Peroxidation)-[1][4]
Morpholine-based thiazolesCarbonic Anhydrase II (bCA-II)Compound 2414.68 µM9.64 ± 0.07 µM[5]
Compound 424.39 ± 0.71 µM-[5]
Compound 1144.30 ± 0.82 µM-[5]
Compound 1859.26 ± 1.21 µM-[5]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes are involved is critical for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

Incretin Signaling Pathway and DPP-IV Inhibition

DPP-IV is a key enzyme in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and improved glucose homeostasis. This makes DPP-IV inhibitors a valuable class of drugs for the treatment of type 2 diabetes.

G cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Nutrient Intake Nutrient Intake L-cells L-cells Nutrient Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases DPP-IV DPP-IV Active GLP-1->DPP-IV substrate Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 cleaves Thiomorpholine Inhibitor Thiomorpholine Inhibitor Thiomorpholine Inhibitor->DPP-IV inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) multiple steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Squalene Synthase_node Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol multiple steps Thiomorpholine Derivative Thiomorpholine Derivative Thiomorpholine Derivative->Squalene Synthase_node inhibits G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Thiomorpholine Derivative Thiomorpholine Derivative Thiomorpholine Derivative->PI3K inhibits G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Compound Synthesis Compound Synthesis Plate Setup Plate Setup Compound Synthesis->Plate Setup Reagent Preparation Reagent Preparation Reagent Preparation->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Calculate Reaction Rates Calculate Reaction Rates Data Acquisition->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition IC50 Calculation IC50 Calculation Determine % Inhibition->IC50 Calculation Lead Identification Lead Identification IC50 Calculation->Lead Identification

References

The Role of Thiomorpholine-2-carboxylic Acid in the Synthesis of Constrained Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance conformational stability, improve biological activity, and increase resistance to proteolytic degradation. Thiomorpholine-2-carboxylic acid, a saturated heterocyclic amino acid analog, presents a unique building block for the synthesis of constrained peptides. Its inherent structural features can be exploited to induce specific secondary structures and to serve as a versatile scaffold for various cyclization strategies.

These application notes provide a comprehensive overview of the synthesis of peptides containing this compound, methods for their cyclization, and protocols for their conformational analysis.

I. Synthesis of Peptides Incorporating this compound

The synthesis of peptides containing this compound is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The key prerequisite is the availability of the Fmoc-protected this compound building block.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide incorporating Fmoc-thiomorpholine-2-carboxylic acid on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-thiomorpholine-2-carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the incorporation of Fmoc-thiomorpholine-2-carboxylic acid.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

II. Cyclization Strategies for Peptides Containing this compound

The this compound residue can be utilized in several ways to generate constrained peptides. The secondary amine within the thiomorpholine ring can serve as a nucleophile for cyclization, or the entire residue can act as a turn-inducing element.

A. Head-to-Tail Cyclization

This is a common strategy where the N-terminal amine of the peptide is linked to the C-terminal carboxylic acid. The presence of this compound can pre-organize the peptide backbone to facilitate this cyclization.

Experimental Protocol: On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of a linear peptide anchored to the resin through a side chain.

Materials:

  • Peptidyl-resin (with N-terminus deprotected and side-chain protecting groups intact)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) to allow for side-chain anchoring and subsequent cleavage of the protected cyclic peptide. The N-terminal Fmoc group should be removed in the final step of the linear synthesis.

  • Cyclization:

    • Swell the peptidyl-resin in DMF.

    • In a separate vial, dissolve PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the cyclization solution to the resin.

    • Shake the reaction vessel for 4-24 hours at room temperature.

    • Monitor the cyclization progress by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify as described in the SPPS protocol.

B. Side-Chain-to-Backbone Cyclization

The secondary amine of the thiomorpholine ring can be used as a nucleophile to react with an electrophilic side chain of another amino acid (e.g., an activated glutamic acid or aspartic acid) to form a lactam bridge.

III. Conformational Analysis of Constrained Peptides

To understand the structural impact of incorporating this compound, detailed conformational analysis is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Sample Preparation:

  • Dissolve the purified cyclic peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The concentration should be in the range of 1-5 mM.

NMR Experiments:

  • 1D ¹H NMR: To observe the chemical shifts and coupling constants of the protons. The dispersion of amide proton chemical shifts can provide initial insights into the presence of stable secondary structures.

  • 2D TOCSY (Total Correlation Spectroscopy): To assign all protons within a single amino acid residue.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The observed NOEs are critical for determining the three-dimensional structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms directly bonded to protons.

  • Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. A small temperature coefficient (less than -4.5 ppb/K) is indicative of a hydrogen-bonded amide proton, which is a key feature of stable secondary structures like β-turns and helices.

Data Analysis:

  • The collected NMR data (chemical shifts, coupling constants, NOEs, and temperature coefficients) are used as constraints in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the constrained peptide.

IV. Data Presentation

Quantitative data from the analysis of thiomorpholine-containing peptides should be summarized for clear comparison.

Table 1: Physicochemical Properties of Linear and Cyclic Peptides

Peptide IDSequenceMolecular Weight (Da)RP-HPLC Retention Time (min)Purity (%)
Linear-1Ac-X-Y-Tca-Z-NH₂Calculated ValueExperimental Value>95%
Cyclic-1cyclo(-X-Y-Tca-Z-)Calculated ValueExperimental Value>98%
Tca represents this compound.

Table 2: NMR Data for Key Amide Protons in Cyclic-1 (in DMSO-d₆)

Residueδ(¹H) (ppm)J(HNHα) (Hz)Δδ/ΔT (ppb/K)Key NOEs
YValueValueValuee.g., Hα(X) - HN(Y)
TcaValueValueValuee.g., Hα(Y) - HN(Tca)
ZValueValueValuee.g., HN(Tca) - HN(Z)

V. Visualization of Workflows and Concepts

Diagram 1: General Workflow for Synthesis and Analysis

workflow SPPS Solid-Phase Peptide Synthesis (Incorporation of Fmoc-Tca-OH) Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Cyclization (On-resin or in Solution) SPPS->Cyclization On-resin Purification1 RP-HPLC Purification (Linear Peptide) Cleavage->Purification1 Purification1->Cyclization Solution-phase Cyclization->Cleavage If on-resin Purification2 RP-HPLC Purification (Cyclic Peptide) Cyclization->Purification2 Analysis Conformational Analysis (NMR, MS) Purification2->Analysis Activity Biological Activity Assay Analysis->Activity

Caption: General workflow for the synthesis and analysis of constrained peptides containing this compound.

Diagram 2: Cyclization Strategies

cyclization cluster_0 Head-to-Tail Cyclization cluster_1 Side-Chain-to-Backbone Cyclization HT_peptide H₂N-[AA]n-Tca-[AA]m-COOH HT_cyclic cyclo(-[AA]n-Tca-[AA]m-) HT_peptide->HT_cyclic Amide bond formation SC_peptide H₂N-...-Glu(activated)-...-Tca-...-COOH SC_cyclic Lactam bridge formation SC_peptide->SC_cyclic

Caption: Schematic of common cyclization strategies involving this compound (Tca).

Application Notes and Protocols for N-Alkylation of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of thiomorpholine-2-carboxylic acid, a key building block in the synthesis of various bioactive molecules. The following sections outline two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination. Both methods first require the protection of the carboxylic acid moiety, typically as a methyl ester, to prevent undesired side reactions. The protocols include procedures for this initial esterification and the final deprotection step to yield the N-alkylated this compound.

Overview of N-Alkylation Strategies

The secondary amine of the thiomorpholine ring is nucleophilic and can be alkylated using various methods. The choice of method often depends on the nature of the alkyl group to be introduced and the overall synthetic strategy.

  • Direct Alkylation: This classic method involves the reaction of the this compound ester with an alkyl halide in the presence of a base. It is a straightforward approach for introducing a variety of alkyl groups.

  • Reductive Amination: This method provides an alternative route, particularly for alkyl groups that are prone to elimination or other side reactions under direct alkylation conditions. It involves the reaction of the this compound ester with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the N-alkylated product.

Experimental Protocols

The following protocols are presented in a stepwise manner, starting with the necessary protection of the carboxylic acid, followed by the two N-alkylation methods, and concluding with the deprotection of the carboxylic acid.

Protocol 1: Methyl Esterification of this compound

This initial step is crucial for protecting the carboxylic acid group prior to N-alkylation. A common and effective method is the use of thionyl chloride in methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a drying tube, add this compound (1.0 eq).

  • Suspend the acid in anhydrous methanol (approximately 10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to the residue and stir to precipitate the hydrochloride salt of the methyl ester.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound methyl ester hydrochloride.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This protocol describes the N-alkylation of the pre-formed this compound methyl ester using an alkyl halide and a non-nucleophilic base.

Materials:

  • This compound methyl ester hydrochloride

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound methyl ester hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile or DMF.

  • Add the base (DIPEA or K₂CO₃).

  • Add the alkyl halide dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 4-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated this compound methyl ester.

Protocol 3: N-Alkylation via Reductive Amination

This protocol details the N-alkylation using an aldehyde or ketone and a reducing agent.

Materials:

  • This compound methyl ester hydrochloride

  • Aldehyde or ketone (1.1 - 1.5 eq)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed to facilitate imine formation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound methyl ester hydrochloride (1.0 eq) and the aldehyde or ketone.

  • Dissolve the components in methanol (for NaBH₃CN) or dichloroethane (for NaBH(OAc)₃).

  • If starting from the hydrochloride salt, add a base like triethylamine (1.1 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care. The reaction may produce gas.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated this compound methyl ester.

Protocol 4: Saponification (Deprotection) of the Methyl Ester

This final step removes the methyl ester protecting group to yield the desired N-alkylated this compound.

Materials:

  • N-alkylated this compound methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-alkylated this compound methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add the base (LiOH or NaOH).

  • Stir the mixture at room temperature for 2-12 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.

  • If the product precipitates, collect it by filtration. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-alkylated this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for N-alkylation of cyclic amino acid esters, which are analogous to this compound methyl ester.

Table 1: Direct N-Alkylation of Proline Methyl Ester with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃ACN6012~90
Methyl iodideK₂CO₃DMFRT24>95
Ethyl bromoacetateDIPEAACNRT18~85

Table 2: Reductive Amination of Proline Methyl Ester

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH₃CNMeOHRT12~88
AcetoneNaBH(OAc)₃DCERT24~80
CyclohexanoneNaBH₃CNMeOHRT16~85

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols.

experimental_workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start This compound esterification Esterification (SOCl₂/MeOH) start->esterification ester Thiomorpholine-2-carboxylic acid methyl ester esterification->ester direct_alkylation Direct Alkylation (Alkyl Halide, Base) ester->direct_alkylation Choose Method reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) ester->reductive_amination Choose Method alkylated_ester N-Alkylated Ester direct_alkylation->alkylated_ester reductive_amination->alkylated_ester saponification Saponification (LiOH or NaOH) alkylated_ester->saponification final_product N-Alkylated Thiomorpholine- 2-carboxylic acid saponification->final_product

Caption: Overall workflow for the N-alkylation of this compound.

direct_alkylation_pathway start Thiomorpholine-2-carboxylic acid methyl ester reagents + Alkyl Halide + Base (e.g., K₂CO₃) in Solvent (e.g., ACN) start->reagents product N-Alkylated Thiomorpholine-2- carboxylic acid methyl ester reagents->product

Caption: Signaling pathway for direct N-alkylation.

reductive_amination_pathway start Thiomorpholine-2-carboxylic acid methyl ester imine Iminium Intermediate start->imine Imine Formation carbonyl + Aldehyde or Ketone carbonyl->imine product N-Alkylated Thiomorpholine-2- carboxylic acid methyl ester imine->product Reduction reducing_agent + Reducing Agent (e.g., NaBH₃CN) reducing_agent->product

Caption: Signaling pathway for N-alkylation via reductive amination.

Application Notes and Protocols for the Analysis of Thiomorpholine-2-carboxylic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of Thiomorpholine-2-carboxylic acid in research and drug development settings. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are designed to offer robust and reliable results for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis and quantification of this compound in bulk materials and simple formulations where high sensitivity is not required. A reversed-phase C18 column is utilized for separation with UV detection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time4.5 ± 0.2 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Experimental Protocol: RP-HPLC-UV Method

Instrumentation:

  • Standard HPLC system with a UV detector.

Materials and Reagents:

  • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Sample Diluent: Mobile Phase A

  • This compound reference standard

  • HPLC grade water, acetonitrile, and formic acid

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of water for Mobile Phase A and 1 mL of formic acid to 1 L of acetonitrile for Mobile Phase B. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a known concentration (e.g., 1 mg/mL).[1] Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Water/ACN with 0.1% Formic Acid) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Data (UV 210 nm) E->F G Generate Calibration Curve F->G H Quantify Sample Concentration G->H

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the polar nature and potentially poor ionization efficiency of carboxylic acids in their native form, a derivatization step is often employed to enhance their retention on reversed-phase columns and improve mass spectrometric detection.[2] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) for derivatization, a reagent known to improve the quantification of carboxylic acids.[2][3][4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method. These values are representative and will require validation for specific applications.

ParameterExpected Value
Retention Time~ 8 min
Linearity (R²)> 0.995
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)15 nM
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Experimental Protocol: LC-MS/MS Method with 3-NPH Derivatization

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials and Reagents:

  • Column: C18 reversed-phase analytical column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

  • Derivatization Reagent 1: 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 (v/v) acetonitrile/water.

  • Derivatization Reagent 2: 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50:50 (v/v) acetonitrile/water.[2]

  • Quenching Solution: 1% Formic acid in water.

  • This compound reference standard.

  • LC-MS grade water, acetonitrile, and formic acid.

Chromatographic and MS Conditions:

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Note: The specific precursor and product ion transitions for the 3-NPH derivative of this compound need to be determined by infusing the derivatized standard into the mass spectrometer.

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and samples in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Derivatization:

    • In a microcentrifuge tube, mix 40 µL of the standard solution or sample extract.[2]

    • Add 20 µL of 200 mM 3-NPH solution.[2]

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine.[2]

    • Vortex the mixture and incubate at 40 °C for 30 minutes.[2]

    • After incubation, dilute the mixture with 920 µL of 90:10 (v/v) water/acetonitrile.

    • Centrifuge at 14,000 rcf for 10 minutes prior to LC-MS/MS analysis.[2]

  • Analysis: Inject the derivatized standards and samples onto the LC-MS/MS system.

  • Quantification: Generate a calibration curve from the peak areas of the derivatized standards. Calculate the concentration of this compound in the samples based on this curve.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & Samples B Add 3-NPH and EDC/Pyridine A->B C Incubate at 40°C for 30 min B->C D Dilute and Centrifuge C->D E Inject Derivatized Sample D->E F Chromatographic Separation (C18 Gradient) E->F G MS/MS Detection (MRM) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

References

Troubleshooting & Optimization

Technical Support Center: Thiomorpholine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common problems encountered during the synthesis of Thiomorpholine-2-carboxylic acid. This guide includes frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The synthesis of this compound typically starts from L-cysteine or its derivatives. The other key reagent is a three-carbon electrophile that can react with both the thiol and the amino groups of cysteine to form the six-membered thiomorpholine ring. Common electrophiles include 1,2-dihaloethanes or 3-halopropionic acids.

Q2: What is a major potential side reaction to be aware of during the synthesis?

A significant side reaction is the oxidation of the sulfur atom in the thiomorpholine ring to form the corresponding sulfoxide or sulfone.[1] This is particularly relevant if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

Q3: How can I minimize racemization at the chiral center (C2) during synthesis?

Racemization of the chiral center, originating from the L-cysteine starting material, is a critical concern. To minimize racemization, it is crucial to employ mild reaction conditions, particularly when activating the carboxylic acid group for subsequent reactions. Using modern peptide coupling reagents that are known to suppress racemization can be beneficial.[2] Careful control of pH and temperature is also essential.

Q4: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete cyclization: The ring-closure step to form the thiomorpholine heterocycle may be inefficient. This can be influenced by the choice of base, solvent, and reaction temperature.

  • Side reactions: Besides sulfur oxidation, other side reactions such as intermolecular reactions leading to polymer formation can reduce the yield of the desired monomeric product.

  • Purification losses: this compound is a polar molecule, which can make its extraction and purification challenging, potentially leading to significant product loss during workup.

  • Starting material quality: The purity of the starting L-cysteine and the electrophilic reagent is crucial for a successful reaction.

Q5: What are the recommended methods for purifying the final product?

Purification of this compound can be challenging due to its physical properties. Common purification techniques include:

  • Crystallization: Recrystallization from a suitable solvent system is a common method for purification. This may involve adjusting the pH to precipitate the zwitterionic form.

  • Ion-exchange chromatography: This technique can be effective for separating the amphoteric product from charged or uncharged impurities.

  • Distillation (for derivatives): While the carboxylic acid itself is not amenable to distillation, its ester derivatives may be purified by distillation under reduced pressure.[3]

Troubleshooting Guide

Problem 1: Formation of Significant Side Products

Q: I am observing multiple unexpected spots on my TLC analysis, indicating the formation of several side products. How can I improve the selectivity of my reaction?

A: The formation of side products is a common issue. To enhance the selectivity towards this compound, consider the following:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often slow down the rates of side reactions more significantly than the desired reaction, thereby improving selectivity.

  • Choice of Base: The base used for the cyclization step is critical. A non-nucleophilic, sterically hindered base can help to minimize side reactions. A screen of different bases such as triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to find the optimal conditions.[3]

  • Protecting Groups: If intermolecular reactions are suspected, consider using protecting groups for the amino or carboxylic acid functionalities of the L-cysteine starting material that can be removed after the cyclization step.

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of either the cysteine derivative or the electrophile can lead to the formation of undesired byproducts.

Problem 2: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating my product from the reaction mixture. My extraction seems inefficient, and I am losing a significant amount of product during purification. What can I do?

A: The polar and zwitterionic nature of this compound can complicate its isolation. Here are some strategies to improve this process:

  • pH Adjustment: Carefully adjusting the pH of the aqueous solution during workup is crucial. At its isoelectric point, the amino acid will have minimal solubility and may precipitate, allowing for isolation by filtration.

  • Extraction Solvent: Standard organic solvents may not be effective for extracting a polar amino acid. Consider using more polar solvents or a mixed-solvent system for extraction. In some cases, it may be more effective to purify the product directly from the aqueous phase using ion-exchange chromatography.

  • Salt Formation: Conversion of the product to a salt (e.g., hydrochloride salt) can alter its solubility properties and facilitate its isolation and purification by crystallization.[3]

  • Derivatization: If direct purification is proving difficult, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester). The ester derivative will be less polar and more amenable to extraction and purification by silica gel chromatography or distillation. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Problem 3: Suspected Racemization of the Chiral Center

Q: I suspect that my product is not enantiomerically pure. How can I confirm this and prevent it in the future?

A: Maintaining the stereochemical integrity of the C2 position is often critical for the biological activity of this compound derivatives.

  • Confirmation of Racemization:

    • Chiral HPLC: The most reliable method to determine the enantiomeric excess (ee) of your product is through analysis by chiral High-Performance Liquid Chromatography (HPLC).

    • Polarimetry: Measurement of the specific rotation of your product and comparison with the literature value for the pure enantiomer can indicate the presence of the other enantiomer.

  • Prevention of Racemization:

    • Mild Coupling Reagents: If the synthesis involves activation of the carboxyl group, use coupling reagents known to minimize racemization, such as those commonly employed in peptide synthesis (e.g., PyBOP®).[2]

    • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

    • Base Selection: The choice and amount of base used can significantly impact racemization. Use of a non-nucleophilic base and avoiding a large excess is generally recommended.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of thiomorpholine and related derivatives. Note that specific data for this compound is limited in the literature, and these values are largely based on analogous syntheses.

Starting MaterialsReaction TypeKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
Cysteamine HCl, Vinyl ChloridePhotochemical Thiol-Ene/Cyclization9-fluorenone, DIPEA20 (thiol-ene), 100 (cyclization)0.33 (thiol-ene), 0.08 (cyclization)54 (isolated)>98 (NMR)
DiethanolamineCyclizationMesyl Chloride, Na₂S, HBrNot specifiedNot specifiedNot specifiedHigh
Immobilized Fmoc-Cys(Trt)-OHSolid-Phase Synthesis/Reductive Cyclizationα-haloketone, TFA, TriethylsilaneRoom TemperatureNot specifiedNot specifiedNot specified

Experimental Protocols

Synthesis of Thiomorpholine-3-carboxylic Acid from L-Cysteine and 3-Bromopropionic Acid (Analogous Procedure)

This procedure is adapted from the known reaction of cysteine with halo-acids and subsequent cyclization.

  • S-Alkylation of L-Cysteine:

    • In a round-bottom flask, dissolve L-cysteine (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.) at 0 °C.

    • To this solution, add a solution of 3-bromopropionic acid (1 eq.) in water dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • The intermediate, S-(2-carboxyethyl)cysteine, is formed in this step. A study has shown that this intermediate does not readily undergo intramolecular cyclization, which is a potential side reaction with other alkylating agents.[4]

  • Cyclization to form Thiomorpholine-3-carboxylic acid:

    • The cyclization of S-(2-carboxyethyl)cysteine to form the thiomorpholine ring is a more challenging step and may require activation of one of the carboxyl groups.

    • A potential approach involves the selective activation of the newly introduced carboxylic acid group in the presence of a coupling agent (e.g., a carbodiimide) followed by an intramolecular nucleophilic attack by the amino group. This would likely require careful pH control and optimization of reaction conditions to favor the desired intramolecular cyclization over intermolecular polymerization.

  • Purification:

    • After the reaction is complete, the pH of the solution should be adjusted to the isoelectric point of the product to induce precipitation.

    • The precipitate can be collected by filtration, washed with cold water, and then with a water-miscible organic solvent (e.g., ethanol or acetone).

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol.

Visualizing Synthesis and Troubleshooting Logic

Experimental Workflow for Thiomorpholine Synthesis

experimental_workflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start L-Cysteine + 3-Bromopropionic Acid reagents1 Aqueous Base (e.g., NaOH) start->reagents1 intermediate S-(2-carboxyethyl)cysteine reagents1->intermediate coupling Coupling Agent / Activation intermediate->coupling cyclization Intramolecular Cyclization coupling->cyclization workup pH Adjustment / Precipitation cyclization->workup purification Recrystallization / Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Yield cause1 Incomplete Cyclization problem->cause1 cause2 Side Reactions (e.g., Oxidation, Polymerization) problem->cause2 cause3 Purification Losses problem->cause3 cause4 Poor Starting Material Quality problem->cause4 solution1a Optimize Base and Solvent cause1->solution1a solution1b Increase Reaction Time/Temperature cause1->solution1b solution2a Use Inert Atmosphere cause2->solution2a solution2b Optimize Reactant Concentration cause2->solution2b solution3a Optimize pH for Precipitation cause3->solution3a solution3b Use Ion-Exchange Chromatography cause3->solution3b solution4a Verify Purity of Starting Materials cause4->solution4a

Caption: A troubleshooting guide for addressing low yields in the synthesis.

References

Technical Support Center: Purification of Thiomorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Thiomorpholine-2-carboxylic acid from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of Purified Product

Potential CauseRecommended Solution
Incomplete Reaction: The synthesis of this compound did not proceed to completion, leaving a significant amount of starting materials or intermediates.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before initiating the work-up and purification.
Product Loss During Extraction: this compound, being polar, may have significant solubility in the aqueous phase during liquid-liquid extraction.To minimize loss, saturate the aqueous phase with a salt like sodium chloride before extraction. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Co-precipitation of Impurities: Byproducts with similar solubility profiles may co-precipitate with the desired product during crystallization.Optimize the recrystallization solvent system. A mixture of solvents, such as ethanol and water, can be effective in improving the selectivity of crystallization.[1]
Product Adherence to Glassware and Filtration Media: The crystalline product may adhere to the surfaces of flasks, funnels, and filter paper.To minimize mechanical losses, ensure all equipment is clean and smooth. Use a spatula to carefully scrape product from surfaces and wash with a minimal amount of ice-cold recrystallization solvent.

Problem 2: Product Discoloration (e.g., yellow or brown tint)

Potential CauseRecommended Solution
Presence of Oxidized Byproducts: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming colored sulfoxide or sulfone impurities.[2]Consider treating a solution of the crude product with a small amount of a reducing agent, followed by re-purification. Alternatively, activated carbon can be used to adsorb colored impurities before recrystallization.
Residual Catalysts or Reagents: Trace amounts of catalysts or colored reagents from the synthesis may be retained in the crude product.Ensure the work-up procedure is thorough in removing all reaction reagents. An additional wash of the crude solid with an appropriate solvent may be beneficial.
Thermal Degradation: The product may be sensitive to high temperatures, leading to decomposition and discoloration during solvent evaporation or drying.Use a rotary evaporator at a moderate temperature to remove solvents. For drying, a vacuum oven at a low temperature is preferable to high-heat methods.

Problem 3: Difficulty in Inducing Crystallization

Potential CauseRecommended Solution
Solution is Not Supersaturated: The concentration of the product in the solvent is too low for crystals to form.Concentrate the solution by carefully evaporating some of the solvent. Be cautious not to over-concentrate, which could lead to "oiling out."
High Purity of the Compound: Very pure compounds can sometimes be difficult to crystallize from solution.Introduce a seed crystal of this compound to initiate crystallization. If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for crystallization.If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a "good" solvent (in which it is soluble) and then slowly add a "bad" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution to clarify and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route employed.

  • From S-(2-chloroethyl)-L-cysteine: Incomplete cyclization can leave unreacted starting material. Hydrolysis of the chloroethyl group can also occur.

  • From Diethanolamine: Unreacted diethanolamine and partially reacted intermediates are common.

  • General Byproducts: Oxidation of the sulfur atom to form this compound sulfoxide or sulfone is a common side reaction.[2]

Q2: What is a recommended solvent system for the recrystallization of this compound?

A2: Due to the polar nature of the amino acid, polar protic solvents are a good starting point. A mixture of ethanol and water has been reported to be effective for enhancing optical resolution during recrystallization.[1] It is always recommended to perform small-scale solubility tests with various solvents to determine the optimal system for your specific crude product.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be an effective purification method.

  • Normal-phase chromatography: Due to the high polarity of the compound, a highly polar mobile phase would be required, which may not be ideal.

  • Reverse-phase chromatography (HPLC): This is often a more suitable method. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of an acid modifier like formic or acetic acid, can provide good separation.[3]

Q4: My purified product shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as a second recrystallization or column chromatography, are recommended.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing purity and quantifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify any structurally related impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the product.

  • Melting Point Analysis: As mentioned, a sharp melting point is a good indicator of purity.

Experimental Protocols

General Recrystallization Protocol

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., water, ethanol, isopropanol, or mixtures thereof).

  • Solubility Test: Observe the solubility at room temperature. If it dissolves readily, the solvent is likely not suitable for recrystallization. If it is sparingly soluble, gently heat the test tube. An ideal solvent will fully dissolve the compound when hot and allow for crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the chosen solvent system. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of the solvent.

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration Removes insoluble impurities crystallization Crystallization (Slow Cooling) hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration Isolates crystals washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: A general experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield? start->low_yield discoloration Product Discolored? low_yield->discoloration No check_reaction Verify Reaction Completion low_yield->check_reaction Yes no_crystals No Crystals Form? discoloration->no_crystals No charcoal_treatment Use Activated Carbon discoloration->charcoal_treatment Yes concentrate_solution Concentrate Solution no_crystals->concentrate_solution Yes end Pure Product Obtained no_crystals->end No optimize_extraction Optimize Extraction check_reaction->optimize_extraction refine_recrystallization Refine Recrystallization Solvent optimize_extraction->refine_recrystallization check_temp Check for Thermal Degradation charcoal_treatment->check_temp add_seed Add Seed Crystal / Scratch Flask concentrate_solution->add_seed

References

Stability and degradation pathways of Thiomorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiomorpholine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support your research.

Disclaimer: Specific quantitative stability and degradation data for this compound is not extensively available in public literature. The information provided herein is based on the general chemical properties of thiomorpholines and carboxylic acids, as well as established scientific principles for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the thiomorpholine ring and carboxylic acid functional group, the primary degradation pathways are expected to be:

  • Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[1] This is a common metabolic pathway observed in biological systems and can also be induced by chemical oxidants.[1]

  • Hydrolysis: While the amide bond within the thiomorpholine ring is generally stable, the carboxylic acid group can undergo reactions typical of this functional group. Under certain conditions, esterification or amidation could be reversed through hydrolysis.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms. The extent of photodegradation should be experimentally determined.

  • Microbial Degradation: In biological systems, such as microbial cultures, thiomorpholine can be degraded by enzymes like cytochrome P450.[2] This process typically involves initial S-oxidation followed by cleavage of the C-N bond, leading to the formation of thiodiglycolic acid.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed container to prevent moisture and air exposure.

  • Keep it in a cool, dry, and well-ventilated area.

  • Protect it from direct sunlight and other sources of UV radiation.

  • For long-term storage, consider storing at low temperatures (e.g., 2-8 °C or -20 °C), though the optimal temperature should be determined by stability studies.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for separating and quantifying this compound and its degradation products. A C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the structure of degradation products. In-situ NMR can be particularly useful for monitoring the kinetics of degradation in real-time.[4][5]

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify and quantify degradation products by their mass-to-charge ratio, providing valuable structural information.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Unexpected Peaks in HPLC Chromatogram 1. Degradation of the compound. 2. Contamination of the sample or solvent. 3. Column degradation.1. Perform a forced degradation study to identify potential degradation products. 2. Run a blank injection of the solvent to check for contamination. 3. Use a fresh, validated column.
Low Assay Value/Loss of Compound 1. Instability under experimental conditions (pH, temperature, light). 2. Adsorption to container surfaces. 3. Inaccurate weighing or dilution.1. Review storage and experimental conditions. Conduct stability studies at different pH and temperatures. Protect from light. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Verify the accuracy of balances and volumetric glassware.
Inconsistent Results in Stability Studies 1. Variability in storage conditions. 2. Inconsistent sample preparation. 3. Analytical method variability.1. Ensure precise control and monitoring of temperature and humidity in stability chambers. 2. Follow a standardized and well-documented sample preparation protocol. 3. Validate the analytical method for precision, accuracy, and robustness according to ICH guidelines.
Formation of Colored Impurities 1. Oxidation of the sulfur atom. 2. Photodegradation.1. Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Protect samples from light by using amber vials or covering with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS and/or NMR.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[3]

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Forced Degradation Results

This table is a template for presenting data from a forced degradation study. Actual results will need to be experimentally determined.

Stress Condition % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl, 60°C, 24he.g., 15%e.g., 2e.g., 4.5 min
0.1 M NaOH, RT, 24he.g., 5%e.g., 1e.g., 3.2 min
3% H₂O₂, RT, 24he.g., 25%e.g., 3e.g., 5.1 min (Sulfoxide)
Thermal, 60°C, 48he.g., <2%e.g., 1e.g., 2.8 min
Photolytic (UV/Vis)e.g., 8%e.g., 2e.g., 6.3 min

Visualizations

DegradationPathways T2C This compound Sulfoxide This compound S-oxide T2C->Sulfoxide Oxidation (e.g., H₂O₂) RingOpened Thiodiglycolic acid derivative T2C->RingOpened Biodegradation (e.g., Cytochrome P450) Sulfone This compound S,S-dioxide Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for Thiomorpholine-2-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the derivatization of thiomorpholine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges and detailed protocols for the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.

Q1: My derivatization reaction is resulting in a low yield or no product at all. What are the likely causes and how can I address them?

A1: Low yields are a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Starting Material Quality: Ensure the purity of your this compound and other reagents. Impurities can inhibit the reaction or lead to unwanted side reactions.[1][2]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low to proceed at a reasonable rate, or too high, causing decomposition of reactants or products.[1][2] A gradual increase in temperature may be necessary, but be cautious of potential degradation.[3]

    • Moisture: Many coupling reagents are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon).

    • Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. For amide couplings, an excess of the amine and coupling agents may be required.

  • Reagent Choice & Activity:

    • Coupling Agents: For amide or ester formation, the choice of coupling agent is critical. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) can lose activity over time.[1][3] Use fresh or properly stored reagents. For sterically hindered acids, standard methods may be inefficient, and stronger coupling agents might be needed.[3]

    • Base: The choice of base can significantly impact the reaction. For N-alkylation or coupling reactions, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used.[1][4][5] If a weaker base like triethylamine (TEA) gives low yields, consider a stronger one.[5]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

A2: The formation of side products often occurs due to the presence of multiple reactive sites or harsh reaction conditions.

  • Modify Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.[1]

  • Choose a More Selective Catalyst/Reagent: The choice of catalyst and reagents has a profound impact on selectivity.[1] For instance, when forming esters, using DCC with a catalytic amount of DMAP (4-dimethylaminopyridine) can accelerate the desired reaction and suppress side product formation.[6]

  • Protecting Groups: If your reacting partner has other nucleophilic sites, consider using protecting groups to block them temporarily. For example, protecting a hydroxyl group as an ester before reacting with the carboxylic acid can prevent its interference.[3]

Q3: What are the best practices for purifying this compound derivatives?

A3: Purification can be challenging, but several methods can be effective depending on the properties of your derivative.

  • Column Chromatography: This is a widely used technique. If standard silica gel is ineffective, consider using alumina (basic or neutral) or reverse-phase silica gel.[1]

  • Crystallization: If your final product is a solid, crystallization can be a highly effective purification method.[1] A solvent screen will be necessary to find the optimal conditions.

  • Acid-Base Extraction: The basic nitrogen atom in the thiomorpholine ring can be exploited for purification.[1] By adjusting the pH of the aqueous phase, your product can be moved between the organic and aqueous layers, separating it from neutral impurities.

  • Distillation: For derivatives that are volatile and thermally stable, distillation under reduced pressure is an excellent option.[1]

Q4: My derivative appears to be unstable. What are the best storage and handling practices?

A4: Stability can be an issue, particularly with complex molecules.

  • Storage Conditions: Store the purified derivative at low temperatures (-20°C or -80°C) to minimize degradation.[3]

  • Atmosphere: Protect the compound from light and store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] The sulfur atom in the thiomorpholine ring can be susceptible to oxidation to the corresponding sulfoxide or sulfone.[4]

Data Presentation

Optimizing reaction conditions often involves systematically varying parameters. The table below provides an example of how different conditions in an amide coupling reaction can influence the final product yield.

EntryCoupling Reagent (eq)Additive (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (2.0)DMF251685
2DCC (1.2)DMAP (0.1)NoneDCM251278
3EDC (1.2)NoneDIPEA (2.0)DMF251655
4EDC (1.2)HOBt (1.2)TEA (2.0)DMF251670
5EDC (1.2)HOBt (1.2)DIPEA (2.0)DMF0 -> 252490

This table is illustrative, based on common optimization strategies. Actual yields will vary based on specific substrates.

Experimental Protocols & Visualizations

General Workflow for Derivatization

The derivatization of this compound typically follows a standard sequence of steps from setup to purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Starting Materials (this compound, Amine/Alcohol) B Dissolve in Anhydrous Solvent (e.g., DMF) A->B C Add Coupling Agents (e.g., EDC, HOBt) & Base (e.g., DIPEA) B->C D Stir at Controlled Temperature (0°C to RT) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Work-up (Quench, Extract) E->F G Purification (Chromatography / Crystallization) F->G H Characterization & Storage G->H

General workflow for this compound derivatization.
Detailed Protocol: Amide Coupling via EDC/HOBt

This protocol describes a general method for coupling an amine to this compound.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous dimethylformamide (DMF) and stir at room temperature until the starting material is fully dissolved.[1]

  • Reagent Addition: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[1] Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0 equivalents).[1]

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide derivative.

Troubleshooting Logic for Low Reaction Yield

When faced with a low yield, a systematic approach to troubleshooting can help identify the root cause efficiently.

G start Low Yield Observed purity Are starting materials pure? start->purity reagents Are reagents (coupling agents, base) active & anhydrous? purity->reagents Yes sol_purity Solution: Purify starting materials (recrystallization, chromatography). purity->sol_purity No conditions Are reaction conditions (temp, time, atmosphere) optimal? reagents->conditions Yes sol_reagents Solution: Use fresh/new reagents. Ensure anhydrous conditions. reagents->sol_reagents No sol_conditions Solution: Optimize temperature/time. Use inert atmosphere. conditions->sol_conditions No end Consider alternative synthetic route. conditions->end Yes

Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Crystallization of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Thiomorpholine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

An ethanol/water mixture is a commonly recommended solvent system for the recrystallization of this compound, particularly for enhancing optical resolution.[1] As a zwitterionic compound, its solubility is influenced by the polarity of the solvent system. A mixture of a polar protic solvent like ethanol and water allows for fine-tuning of the solubility to achieve good crystal growth.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities. To address this, you can try the following:

  • Increase the solvent volume: Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to keep the compound dissolved at a lower temperature.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before inducing further crystallization by cooling in an ice bath.

  • Use a lower-boiling point solvent system.

  • Purify the sample further before attempting recrystallization, for example, by using activated charcoal to remove impurities.

Q3: I am not getting any crystals to form, even after cooling. What are the possible reasons and solutions?

Failure to form crystals can be due to several factors:

  • The solution may not be sufficiently supersaturated: Try evaporating some of the solvent to increase the concentration of the compound.

  • Inhibitors may be present: Impurities can sometimes inhibit crystal nucleation. A preliminary purification step might be necessary.

  • Nucleation has not been initiated: You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.

Q4: My crystal yield is very low. How can I improve it?

A low yield can result from several factors:

  • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent, leading to a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes before hot filtration (if performed), a significant portion of the product can be lost. Ensure the filtration apparatus is pre-heated.

  • Washing with too much cold solvent: During the final filtration step, wash the crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.

Troubleshooting Crystallization Issues

This section provides a structured guide to troubleshooting common problems encountered during the crystallization of this compound.

ProblemPotential CauseSuggested Solution
No Crystals Form Solution is not supersaturated.Evaporate excess solvent to increase concentration.
Nucleation is inhibited.Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Incorrect solvent system.Perform small-scale solubility tests to identify a more suitable solvent or solvent mixture.
"Oiling Out" Compound's melting point is below the solution temperature.Add more of the primary solvent to lower the saturation temperature.
High level of impurities.Purify the crude product using another method (e.g., chromatography) before recrystallization.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in a cold bath.
Low Crystal Yield Too much solvent used.Use the minimum amount of hot solvent required for complete dissolution.
Significant solubility in cold solvent.Cool the solution to a lower temperature (e.g., in an ice/salt bath) to minimize solubility.
Loss during transfer or filtration.Ensure careful transfer of solids and wash the filter cake with a minimal amount of ice-cold solvent.
Colored Crystals Impurities are co-crystallizing.Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.
The compound itself is colored.This is an inherent property; however, if a colorless product is expected, further purification is needed.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is a general guideline and may require optimization based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 9:1 ethanol/water mixture and a boiling chip.

  • Heating: Gently heat the mixture to boiling while stirring to dissolve the compound completely. If the compound does not fully dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with filter paper by pouring hot solvent through it. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Determination of Solubility (Illustrative)

This protocol describes a general method to determine the solubility of this compound in a given solvent system at a specific temperature.

Materials:

  • Pure this compound

  • Selected solvent (e.g., ethanol/water mixture)

  • Vials with screw caps

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • HPLC or other suitable analytical method

Procedure:

  • Sample Preparation: Add an excess amount of pure this compound to a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Filtration: Once equilibrated, carefully filter a known volume of the supernatant using a syringe filter to remove any undissolved solid.

  • Analysis: Analyze the concentration of this compound in the filtered solution using a calibrated analytical method such as HPLC.

  • Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the volume of the solvent.

  • Repeat steps 3-6 for different temperatures to generate a solubility curve.

Quantitative Data

The following table provides illustrative solubility data for this compound in various ethanol/water mixtures at different temperatures. Note: This data is for illustrative purposes to demonstrate the expected trends and should be experimentally verified.

Temperature (°C)Solubility in Water ( g/100 mL)Solubility in 50:50 Ethanol:Water ( g/100 mL)Solubility in 95:5 Ethanol:Water ( g/100 mL)
20~1.5~3.0~0.5
40~3.0~6.5~1.2
60~6.0~12.0~2.5
78 (Boiling point of Ethanol)--~5.0

Visualizations

Troubleshooting Crystallization Workflow

G Troubleshooting Crystallization of this compound start Start Crystallization (Cooling Hot Saturated Solution) check_crystals Crystals Form? start->check_crystals oiling_out Oiling Out Occurs? check_crystals->oiling_out No success Successful Crystallization (Collect and Dry Crystals) check_crystals->success Yes no_crystals No Crystals Form oiling_out->no_crystals No add_solvent Add more primary solvent and re-heat oiling_out->add_solvent Yes evaporate Evaporate some solvent no_crystals->evaporate scratch Scratch flask / Add seed crystal no_crystals->scratch low_yield Low Yield? low_yield:e->success:w No, yield is acceptable optimize_solvent Optimize solvent volume and cooling temperature low_yield->optimize_solvent Yes success->low_yield add_solvent->start slow_cooling Allow for slower cooling evaporate->start scratch->start optimize_solvent->start

Caption: A flowchart for troubleshooting common crystallization problems.

Synthesis and Purification Workflow

G General Workflow for Synthesis and Purification start Starting Materials (e.g., S-(2-Chloroethyl)-L-cysteine) cyclization Cyclization Reaction start->cyclization crude_product Crude this compound cyclization->crude_product dissolution Dissolve in hot Ethanol/Water crude_product->dissolution filtration Hot Filtration (if necessary) dissolution->filtration crystallization Cool to induce crystallization filtration->crystallization isolation Isolate crystals (Vacuum Filtration) crystallization->isolation washing Wash with cold Ethanol/Water isolation->washing drying Dry under vacuum washing->drying final_product Pure this compound drying->final_product

Caption: A generalized workflow for the synthesis and purification.

References

Technical Support Center: Synthesis of Thiomorpholine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiomorpholine-2-carboxylic acid esters. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound esters can stem from several factors, primarily related to incomplete cyclization or the prevalence of side reactions. Here are common causes and troubleshooting steps:

  • Inefficient Cyclization: The intramolecular nucleophilic substitution to form the thiomorpholine ring is a critical step.

    • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred. If using an alkoxide base, ensure it corresponds to the ester group to prevent transesterification. For instance, use sodium ethoxide for ethyl esters.

    • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. It is advisable to start at room temperature and gently heat if the reaction is sluggish.

    • Solvent: The solvent should be anhydrous and capable of dissolving the starting materials. Aprotic polar solvents like DMF or THF can be effective.[1]

  • Side Reactions: The formation of byproducts is a major contributor to low yields. The most common side reactions are diketopiperazine (DKP) formation and racemization. See the dedicated questions below for detailed troubleshooting of these issues.

  • Starting Material Quality: Ensure the purity of your starting materials, such as the cysteine ester and the alkylating agent (e.g., a dihaloalkane). Impurities can interfere with the reaction.

Q2: I am observing a significant amount of a dimeric byproduct. What is it and how can I minimize its formation?

The dimeric byproduct you are observing is likely a 2,5-diketopiperazine (DKP) . This is a common and often major side reaction in syntheses involving amino acid esters, including the cyclization to form this compound esters.

  • Mechanism of DKP Formation: DKP formation occurs through the intermolecular condensation of two molecules of the cysteine ester precursor, followed by cyclization. This competes with the desired intramolecular cyclization.

  • Strategies to Minimize DKP Formation:

    • High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular dimerization. This is one of the most effective methods to reduce DKP formation.

    • Slow Addition: The slow, dropwise addition of the linear precursor to the reaction mixture containing the base can help maintain a low concentration of the reactive intermediate, thus favoring intramolecular cyclization.

    • Choice of Base and Solvent: The reaction conditions can influence the rate of DKP formation. Experiment with different bases (e.g., organic bases like DBU or DIPEA versus inorganic bases like K₂CO₃) and solvents to find the optimal conditions that favor the desired product.

    • Protecting Groups: If applicable to your synthetic route, the use of appropriate N-protecting groups on the cysteine ester can prevent intermolecular reactions until the desired cyclization step.

Q3: My product's optical purity is low. What is causing racemization and how can I prevent it?

Racemization at the chiral center of the cysteine moiety (C2 of the thiomorpholine ring) is a significant challenge.[2][3] This can occur at various stages of the synthesis, particularly when a base is used.

  • Mechanism of Racemization: Racemization often proceeds through the formation of an enolate or a related planar intermediate at the chiral center, which can be protonated from either face, leading to a loss of stereochemical integrity.

  • Strategies to Minimize Racemization:

    • Base Selection: Strong bases and elevated temperatures can promote racemization. Use the mildest base that effectively promotes the desired reaction. Weaker organic bases like 2,4,6-trimethylpyridine (collidine) have been shown to cause less racemization compared to stronger bases like DBU or DIPEA.[2][3]

    • Reaction Temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed.

    • Coupling Reagents (if applicable): If your synthesis involves peptide coupling steps, the choice of coupling reagent is critical. The use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization.[1]

    • Solvent Polarity: Less polar solvents may sometimes reduce the extent of racemization.[3]

Q4: I have an impurity that appears to be an unsaturated version of my product. How is this formed and how can I avoid it?

The formation of a dihydrothiazine, an unsaturated analog of thiomorpholine, can occur as a side reaction. This is particularly relevant in synthetic routes that involve the cyclization of an N-alkyl-N-sulfonyl/acyl intermediate. In some cases, this unsaturated precursor can be difficult to separate from the desired saturated product.[4]

  • Mitigation Strategy: One reported method to favor the formation of the saturated thiomorpholine is the inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail if a solid-phase synthesis approach is used.[4] For solution-phase synthesis, careful control of reaction conditions and purification methods are key.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of the desired thiomorpholine product and the formation of major side products. Please note that specific yields are highly dependent on the exact substrates and reaction conditions.

ParameterConditionImpact on Thiomorpholine YieldImpact on DKP FormationImpact on Racemization
Concentration HighLowerHigherNeutral
Low (High Dilution)HigherLowerNeutral
Temperature HighMay decrease due to side reactionsHigherHigher
LowMay be slow, but generally higher purityLowerLower
Base Strength Strong (e.g., DBU)Can be effective, but risk of side reactionsHigherHigher
Weak (e.g., Collidine)May be slower, but reduces side reactionsLowerLower
Solvent Polar Aprotic (e.g., DMF)Generally good solubility and reactivityCan be significantCan be significant
Less Polar (e.g., CH₂Cl₂/DMF)May require optimization for solubilityCan be lowerCan be lower[3]

Experimental Protocols

Protocol: Synthesis of Ethyl Thiomorpholine-2-carboxylate

This protocol is a representative example for the synthesis of ethyl thiomorpholine-2-carboxylate from L-cysteine ethyl ester hydrochloride and 1,2-dibromoethane.

Materials:

  • L-cysteine ethyl ester hydrochloride

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cysteine ethyl ester hydrochloride (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous ethanol.

  • Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ethyl thiomorpholine-2-carboxylate.

Visualizations

Reaction Pathway and Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reactions start Cysteine Ester + Dihaloalkane intermediate S-Alkylated Intermediate start->intermediate S-Alkylation product Thiomorpholine-2-carboxylic acid ester intermediate->product Intramolecular Cyclization (Base) dkp Diketopiperazine (DKP) intermediate->dkp Intermolecular Condensation unsaturated Unsaturated Precursor (Dihydrothiazine) intermediate->unsaturated Incomplete Reduction racemized Racemized Product product->racemized Racemization

Caption: Main reaction pathway for the synthesis of this compound esters and common side reactions.

Troubleshooting Workflow

cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product dkp High DKP Formation? start->dkp incomplete Incomplete Reaction? start->incomplete racemization Racemization? start->racemization unsaturated_imp Unsaturated Impurity? start->unsaturated_imp dkp_sol Increase Dilution Slow Addition dkp->dkp_sol incomplete_sol Optimize Base/Temp Check Reagents incomplete->incomplete_sol racemization_sol Use Milder Base Lower Temperature racemization->racemization_sol unsaturated_sol Add Reducing Agent (if applicable) unsaturated_imp->unsaturated_sol

Caption: A troubleshooting workflow for common issues in the synthesis of this compound esters.

References

Technical Support Center: Optimizing Thiomorpholine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for the synthesis of Thiomorpholine-2-carboxylic acid and its parent compound, thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing the thiomorpholine core?

A1: The thiomorpholine core can be synthesized through various routes. Traditional methods often involve the cyclization of functionalized precursors, such as reacting 2-mercaptoethanol with aziridine or transforming diethanolamine.[1][2][3] A more modern and efficient approach is the telescoped photochemical thiol-ene reaction. This two-step, one-pot procedure can be performed in a continuous flow setup, reacting cysteamine hydrochloride with vinyl chloride, followed by a base-mediated cyclization.[1][4] Other strategies include intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes.[1]

Q2: What are the most critical parameters to optimize for improving synthesis yield?

A2: Several parameters are crucial for maximizing yield.[1] Key factors include:

  • Reactant Concentration: For photochemical flow syntheses, higher concentrations (e.g., 4 M of cysteamine hydrochloride) have been shown to dramatically improve the yield of the intermediate to near-quantitative levels.[2][4][5]

  • Reaction Temperature: Temperature can significantly affect reaction rates and selectivity. For instance, in some photochemical reactions, lowering the temperature from 20°C to 6°C caused a sharp drop in yield.[1][2] Conversely, excessively high temperatures can promote side reactions and product decomposition.[6]

  • Choice of Base for Cyclization: The base used in the final cyclization step is critical, especially in flow chemistry. While bases like triethylamine (Et3N) are effective, they can cause precipitation. A non-nucleophilic, soluble base such as N,N-diisopropylethylamine (DIPEA) is often preferred to prevent reactor clogging.[5][7]

  • Catalyst: In photocatalytic reactions, the presence and concentration of a photocatalyst like 9-fluorenone (9-FL) can be important, although at very high substrate concentrations, the reaction may proceed efficiently even without a sensitizer.[4][6]

Q3: Why is a continuous flow process often recommended for thiomorpholine synthesis?

A3: A continuous flow setup is highly advantageous for this synthesis.[5] It offers precise control over reaction parameters like temperature and residence time, enhances safety when handling potentially hazardous intermediates, and improves scalability.[4] The telescoped (two-step, one-pot) nature of the photochemical flow process reduces handling steps, overall process time, and can lead to higher and more consistent yields compared to traditional batch methods.[8][9]

Q4: How can I address the formation of polymeric or tar-like byproducts?

A4: The formation of polymers or tars is often caused by high local reactant concentrations, elevated temperatures, or impurities in the starting materials.[10] To mitigate this, consider the following:

  • Control Reactant Concentration: Systematically lower the concentration to disfavor intermolecular side reactions.[10]

  • Slow Reagent Addition: In batch processes, add one or more reagents dropwise to maintain a low concentration of reactive intermediates.[10]

  • Maintain Optimal Temperature: If the reaction is exothermic, ensure efficient cooling to prevent temperature spikes that can accelerate polymerization.[10]

  • Use High-Purity Reagents: Purifying starting materials and solvents can significantly reduce the formation of byproducts.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Poor Quality of Starting Materials: Impurities can inhibit the reaction.[1]Verify the purity of all reagents and catalysts. Use fresh materials if necessary.[6]
Suboptimal Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition.[1]Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability.[6]
Inactive Catalyst: The photocatalyst (if used) may be inactive or poisoned.[1]Use a fresh batch of catalyst or increase the catalyst loading. For the photochemical synthesis, 0.1–0.5 mol % of 9-fluorenone is effective.[6]
Presence of Oxygen: Dissolved oxygen can quench radical intermediates in photochemical reactions.[5]Degas the solvent and reaction mixture by sparging with an inert gas like argon.[5]
Significant Side Product Formation Incorrect Stoichiometry: An improper ratio of reactants can lead to various side products.[10]Carefully control the stoichiometry. A systematic variation of reactant ratios can help identify the optimal conditions.[10]
Harsh Reaction Conditions: Excessively high temperatures can increase the rate of side reactions.[6]Attempt the reaction under milder conditions, such as a lower temperature, even if it requires a longer reaction time.[6]
Suboptimal Solvent Choice: The solvent can influence reaction pathways and the stability of intermediates.[10]Screen a range of solvents with different polarities and properties to find one that favors the desired reaction pathway.[10]
Product Degradation During Workup/Purification Harsh pH Conditions: The thiomorpholine ring can be sensitive to strongly acidic or basic conditions.[10]Use milder acidic or basic solutions for extractions and washes. Consider using buffered aqueous solutions.[10]
High Temperatures: Prolonged exposure to heat during distillation or chromatography can cause decomposition.[10]If using distillation, perform it under reduced pressure to lower the boiling point.[10]
Reactor Clogging (Continuous Flow) Precipitation of Base: Bases like triethylamine (Et₃N) can form salts that precipitate in the reactor tubing.[5][7]Use a base that remains soluble under the reaction conditions, such as N,N-diisopropylethylamine (DIPEA).[5][7]
Inefficient Mixing: Poor mixing of reagents can lead to localized high concentrations and precipitation or lower yields.[2][6]Use a static mixer (e.g., a coil filled with glass beads) to ensure efficient mixing of the reaction streams, especially after introducing the base.[6]
Crystallization of Starting Material: Highly concentrated solutions may crystallize if cooled below room temperature.[2]Maintain the temperature of the feed solution. Using an ultrasonic bath around the reactor coil can also help prevent clogging during long runs.[4][6]

Data Presentation

Table 1: Comparison of Yields for Thiomorpholine Synthesis Methods
Synthesis MethodKey ReactantsTypical Overall YieldReaction TimeReference
Traditional Batch MethodsDiethanolamine derivatives or 2-mercaptoethanol + aziridine44–81%2–54 hours[2][4]
Photochemical Continuous FlowCysteamine HCl + Vinyl Chloride54% (isolated), 84% (NMR)~40 minutes[4][5]
Table 2: Optimization of Photochemical Thiol-Ene Reaction

This table summarizes the effect of reactant concentration and photocatalyst on the yield of the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.

Cysteamine HCl Conc. (M)Photocatalyst (9-FL)Irradiation Wavelength (nm)Yield (%)Reference
1 MNone36553–58%[2]
4 MNone36598%[2][4]
4 M0.1–0.5 mol %365Quantitative[4][7]
4 M1 mol %405Quantitative[4]
4 MNone40554%[4]

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of Thiomorpholine via Photochemical Thiol-Ene Reaction

This protocol is adapted from a robust method developed for the efficient synthesis of thiomorpholine.[4][6]

Materials and Equipment:

  • Cysteamine hydrochloride

  • Methanol (MeOH)

  • 9-fluorenone (9-FL)

  • Vinyl chloride (VC) gas

  • N,N-diisopropylethylamine (DIPEA)

  • Continuous flow reactor setup including:

    • Syringe pumps for liquid feed

    • Mass flow controller (MFC) for gas feed

    • T-mixer

    • Photochemical reactor module with 365 nm LEDs

    • Heated residence time unit (e.g., coiled reactor)

    • Back-pressure regulator (BPR)

Procedure:

Part A: Photochemical Thiol-Ene Reaction (Intermediate Formation)

  • Prepare the Liquid Feed: Prepare a 4 M solution by dissolving cysteamine hydrochloride and 9-fluorenone (0.5 mol %) in methanol. Sonication may be required to aid dissolution.[4]

  • Degas the Solution: Sparge the liquid feed solution with an inert gas (e.g., Argon) to remove dissolved oxygen.[5]

  • Setup the Flow System: Set the photochemical reactor temperature to 20°C and the LED cooling system to 15°C.[4]

  • Initiate Flow: Pump the liquid feed solution into the reactor system. Simultaneously, introduce vinyl chloride gas via the MFC, mixing the two streams in a T-mixer. The stoichiometry should be approximately 1 equivalent of VC.[5]

  • Photoreaction: Irradiate the mixture as it passes through the photoreactor. Adjust the flow rates to achieve a residence time of approximately 20 minutes.[4][5] The output of this step is the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

Part B: Base-Mediated Cyclization (Thiomorpholine Formation)

  • Mix with Base: Direct the output from the photoreactor to a second T-mixer. In this mixer, combine the intermediate stream with a separate stream of neat DIPEA (2 equivalents).[8]

  • Thermal Cyclization: Pass the newly mixed solution through a heated residence time unit (e.g., a coiled reactor immersed in a heating bath at 100°C). Use a back-pressure regulator set to ~3 bar to allow for heating above the solvent's boiling point.[5]

  • Set Residence Time: Adjust the flow rates to achieve a residence time of approximately 5 minutes in the heated coil to ensure complete cyclization.[5][6]

  • Collection and Purification: Collect the output stream containing the thiomorpholine product. The final product can be isolated and purified via distillation.[4]

Visualized Workflows

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Primary Investigation Areas cluster_solutions Specific Troubleshooting Actions Problem Low Yield or High Impurity Reagents Reagent & Material Issues Problem->Reagents Conditions Reaction Condition Issues Problem->Conditions Process Process & Setup Issues Problem->Process Sol_Purity Verify Purity & Use Fresh Reagents Reagents->Sol_Purity Sol_Stoich Check Stoichiometry Reagents->Sol_Stoich Sol_Temp Optimize Temperature Conditions->Sol_Temp Sol_Catalyst Check Catalyst Activity Conditions->Sol_Catalyst Sol_Oxygen Degas Solvents Conditions->Sol_Oxygen Sol_Mixing Improve Mixing (e.g., Static Mixer) Process->Sol_Mixing Sol_Base Switch to Soluble Base (e.g., DIPEA) Process->Sol_Base

Caption: A logical workflow for troubleshooting common synthesis issues. (Within 100 characters)

Synthesis_Workflow cluster_reactants Starting Materials cluster_processes Reaction Steps Cys Cysteamine HCl (4M in MeOH) Photo_Rxn Photochemical Thiol-Ene Reaction Cys->Photo_Rxn VC Vinyl Chloride (Gas) VC->Photo_Rxn Intermediate Half-Mustard Intermediate Photo_Rxn->Intermediate Cyclization Base-Mediated Cyclization Product Thiomorpholine (Final Product) Cyclization->Product Intermediate->Cyclization Catalyst 9-Fluorenone (0.5 mol%) Catalyst->Photo_Rxn Light 365 nm Light (20 min res. time) Light->Photo_Rxn Base DIPEA (2 equiv.) Base->Cyclization Heat 100 °C (5 min res. time) Heat->Cyclization

Caption: Workflow for the continuous photochemical synthesis of thiomorpholine. (Within 100 characters)

References

Technical Support Center: Purification of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of thiomorpholine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like S-(2-chloroethyl)-L-cysteine or diethanolamine.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as reagents like bases (e.g., triethylamine, DIPEA) or acids, may be present.

  • Oxidation Byproducts: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of this compound sulfoxide as a primary impurity.[3]

  • Side-Reaction Products: Byproducts from unintended reaction pathways during the synthesis.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for this compound, which is a solid at room temperature, are recrystallization and column chromatography. Acid-base extraction can also be employed as an effective initial purification or workup step.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying the purity of the sample and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for both quantifying purity and identifying the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in significant amounts.

Purification Protocols and Troubleshooting

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility between the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Begin by performing small-scale solubility tests with various polar protic solvents such as ethanol, methanol, and water, or mixtures like ethanol/water.[4][5]

    • The ideal solvent will dissolve the crude product when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities or coloring agents are present, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound is impure; the boiling point of the solvent is higher than the melting point of the compound; the solution is cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, consider pre-purification by another method or select a lower-boiling point solvent.[4]
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration.
No Crystals Form The solution is not supersaturated enough; the solution is too pure (no nucleation sites).Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization. Add a seed crystal of the pure compound if available.
Colored Crystals Impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. A second recrystallization may be necessary.
Expected Results (Illustrative)
ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) 85-95%>99%
Yield Range N/A70-90%
Appearance Off-white to yellowish solidWhite crystalline solid
Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the eluent).

Experimental Protocol: Column Chromatography
  • Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable eluent system.

    • For acidic compounds like this compound, adding a small amount of acetic acid (0.1-1%) to the eluent can prevent streaking and improve separation.[6][7]

    • A common starting eluent system for polar compounds is a mixture of a non-polar solvent (like ethyl acetate) and a polar solvent (like methanol).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions in separate test tubes and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Incorrect eluent system; column was poorly packed.Optimize the eluent system using TLC to achieve a clear separation of spots. Repack the column carefully to avoid channels and cracks.[8]
Compound Stuck on Column Eluent is not polar enough; compound is interacting too strongly with the silica.Increase the polarity of the eluent (e.g., by increasing the percentage of methanol). If the compound is basic, adding a small amount of triethylamine to the eluent can help. For this acidic compound, adding acetic acid should aid elution.
Streaking/Tailing of Spots The compound is acidic and is interacting with the slightly acidic silica gel.Add 0.1-1% acetic acid to the eluent to suppress the ionization of the carboxylic acid group, leading to sharper bands.[6][7]
Expected Results (Illustrative)
ParameterBefore ChromatographyAfter Chromatography
Purity (by HPLC) 80-90%>98%
Yield Range N/A60-85%
Appearance Yellowish oil or solidWhite solid
Acid-Base Extraction

This liquid-liquid extraction technique separates acidic and basic compounds from neutral ones by altering their solubility in aqueous and organic layers through protonation or deprotonation.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate.

  • Base Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The thiomorpholine nitrogen is generally not basic enough to be deprotonated by a weak base.

    • Shake the funnel, vent frequently, and then allow the layers to separate.

    • Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution.

  • Acidification:

    • Combine the aqueous extracts.

    • Cool the combined aqueous solution in an ice bath and slowly acidify it by adding a strong acid, such as 1M HCl, until the pH is around 2-3.

    • The this compound will precipitate out of the solution as a solid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis & Final Product Crude Crude Thiomorpholine-2- carboxylic acid Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction Crude->AcidBase Analysis Purity Analysis (HPLC, LC-MS, NMR) Recrystallization->Analysis ColumnChrom->Analysis AcidBase->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide Start Purification Issue Encountered Method Which Method? Start->Method Recryst Recrystallization Method->Recryst Recrystallization ColChrom Column Chromatography Method->ColChrom Column Chromatography Oiling Oiling Out? Recryst->Oiling LowYield_R Low Recovery? Oiling->LowYield_R No Sol_Oiling Reheat, add solvent, cool slowly. Oiling->Sol_Oiling Yes NoCrystals No Crystals? LowYield_R->NoCrystals No Sol_LowYield_R Use min. solvent, cool thoroughly. LowYield_R->Sol_LowYield_R Yes Sol_NoCrystals Concentrate solution, scratch flask, add seed crystal. NoCrystals->Sol_NoCrystals Yes PoorSep Poor Separation? ColChrom->PoorSep Streaking Streaking/Tailing? PoorSep->Streaking No Sol_PoorSep Optimize eluent via TLC, repack column. PoorSep->Sol_PoorSep Yes Sol_Streaking Add 0.1-1% acetic acid to eluent. Streaking->Sol_Streaking Yes

Caption: Troubleshooting decision tree for purification issues.

References

Preventing racemization during Thiomorpholine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling Thiomorpholine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during chemical reactions, ensuring the chiral integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process where a chirally pure compound, such as (R)- or (S)-Thiomorpholine-2-carboxylic acid, converts into a mixture of both enantiomers, resulting in a loss of optical activity. For drug development, this is a major concern because enantiomers of a drug can have vastly different pharmacological activities, potencies, and toxicities. Maintaining the specific stereochemistry of this compound is crucial for the desired biological effect of the final molecule.[1]

Q2: What are the primary causes of racemization during reactions with this compound?

A2: Racemization, or epimerization at the alpha-carbon, is primarily caused by two mechanisms during the activation of the carboxylic acid group for coupling reactions:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a highly reactive oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.

  • Direct Enolization: A base can directly abstract the acidic proton from the alpha-carbon of the activated acid, forming an enolate intermediate, which is achiral. Subsequent protonation leads to a mixture of enantiomers.[1][2]

Q3: Which reaction steps are most susceptible to racemization?

A3: The most vulnerable step is the activation of the carboxylic acid just before amide or ester bond formation.[2] This is when the carboxyl group is converted into a more reactive species (e.g., an active ester, acyl chloride, or symmetrical anhydride), making the alpha-proton more acidic and susceptible to abstraction by bases present in the reaction mixture.[1]

Q4: Which factors in my experimental setup can increase the risk of racemization?

A4: Several factors can promote racemization:

  • Strong Bases: Using strong or sterically unhindered bases like triethylamine (TEA) or Diisopropylethylamine (DIPEA) increases the rate of proton abstraction.[3]

  • High Temperatures: Elevated reaction temperatures provide the energy needed to overcome the activation barrier for racemization.

  • Prolonged Reaction Times: Leaving the activated carboxylic acid for extended periods before the nucleophile is added increases the opportunity for racemization to occur.

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others, especially when used without appropriate additives.[4]

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates and the rate of racemization.

Q5: How can I detect and quantify the extent of racemization in my final product?

A5: Racemization is typically quantified by measuring the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product. The most common analytical techniques for this are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used method, employing a chiral stationary phase to separate the enantiomers or diastereomers, allowing for their quantification.

  • Chiral Gas Chromatography (Chiral GC): Suitable for volatile and thermally stable derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the product into diastereomers with a chiral auxiliary, it is possible to distinguish and quantify the different stereoisomers.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Significant Racemization (>5%) Detected in Final Product after Peptide Coupling 1. Inappropriate coupling reagent/additive combination.2. Use of a strong, non-sterically hindered base.3. Reaction temperature is too high.4. Extended time between carboxylic acid activation and nucleophile addition.1. Use a carbodiimide (DIC) with a racemization-suppressing additive like HOAt or OxymaPure.[2][3] Alternatively, use a phosphonium or uranium salt like HBTU or HATU.2. Switch to a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or sym-collidine.[3][4]3. Perform the reaction at 0 °C or lower. Maintain this temperature throughout the addition and coupling steps.4. Add the nucleophile immediately after or concurrently with the activating agent.
Loss of Chiral Purity During Formation of an Acyl Chloride or Ester 1. Harsh conditions for acyl chloride formation (e.g., high temperature with SOCl₂).2. Base-catalyzed epimerization during esterification.[5]1. Use milder reagents for acyl chloride formation, such as oxalyl chloride or cyanuric chloride at low temperatures.2. For esterification, avoid strong bases. Consider methods like the Mitsunobu reaction (which proceeds with inversion of configuration at the alcohol, not the acid) or using DIC with an additive like DMAP at low temperatures.[6]
Product appears chirally pure by crude analysis, but racemizes during work-up or purification. 1. Exposure to basic conditions during aqueous work-up (e.g., concentrated NaHCO₃).2. Epimerization on silica gel chromatography, especially if the product has an acidic alpha-proton and is exposed to basic impurities in the silica.1. Use a milder base for neutralization, such as a dilute solution of NaHCO₃, and minimize contact time. Wash with a mild acid (e.g., dilute citric acid) if permissible.2. Neutralize the silica gel by flushing the column with a solvent containing a small amount of a non-nucleophilic acid (e.g., 0.1% acetic acid) if compatible with your product. Alternatively, use a different purification method like reverse-phase HPLC.

Data Presentation: Impact of Reagents and Conditions on Racemization

The following tables summarize the general effects of different reagents and conditions on the chiral purity of amino acid derivatives during coupling reactions.

Table 1: Comparison of Common Coupling Reagents and Additives

Coupling ReagentAdditiveTypical Racemization LevelComments
DCC / DICNoneHighNot recommended without an additive.[4]
DCC / DICHOBtLow to ModerateHOBt is effective but has safety concerns (explosive when dry).[2][4]
DCC / DICHOAt Very Low Generally superior to HOBt in suppressing racemization.[3]
DCC / DICOxymaPure Very Low A safe and highly effective alternative to HOBt/HOAt.[3]
HBTU / TBTUNoneLowGenerally low racemization, but the presence of a base is required.[4]
HATUNoneVery LowExcellent for sterically hindered couplings with minimal racemization.[3]
COMUNoneVery LowHigh efficiency and low racemization, especially for difficult couplings.
CuCl₂HOBtVery LowThe addition of Cu(II) salts can significantly suppress epimerization.[7]

Table 2: Influence of Base and Temperature on Chiral Purity

BaseTemperatureTypical Racemization LevelComments
Triethylamine (TEA)Room Temp (25°C)HighStrong, sterically unhindered base; promotes racemization.[3]
DIPEARoom Temp (25°C)Moderate to HighSterically hindered but still a strong base.[3]
DIPEA0 °CLow to ModerateLower temperature significantly reduces racemization.
N-Methylmorpholine (NMM)Room Temp (25°C)Low to ModerateWeaker base than TEA or DIPEA, preferred for sensitive substrates.[3]
N-Methylmorpholine (NMM) 0 °C Very Low A recommended combination for preserving stereochemistry.
sym-Collidine0 °CVery LowVery weak, sterically hindered base; excellent for minimizing racemization but may result in slower reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol details a standard coupling reaction using DIC/OxymaPure, a combination known for its efficacy in suppressing racemization.

  • Preparation:

    • Dissolve N-protected this compound (1.0 eq) and OxymaPure (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the reaction vessel to 0 °C in an ice-water bath.

  • Activation:

    • Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.

    • Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the active ester.

  • Coupling:

    • In a separate flask, dissolve the amino component (e.g., an amino acid ester hydrochloride, 1.1 eq) and a suitable base (N-Methylmorpholine, 1.2 eq) in the same solvent.

    • Add the solution of the amino component to the activated acid solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 2-4 hours, then let it slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter off the diisopropylurea byproduct.

    • Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product using flash column chromatography.

    • Analyze the purified product for chiral purity using Chiral HPLC.

Visualizations

Racemization_Mechanism cluster_main Racemization Pathways during Carboxylic Acid Activation cluster_oxazolone Pathway 1: Oxazolone Formation cluster_direct Pathway 2: Direct Enolization Start N-Protected Thiomorpholine-2-COOH (Chirally Pure) Activated Activated Acid (e.g., O-acylisourea) Start->Activated + Coupling Reagent (e.g., DIC) Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Achiral_Enolate2 Achiral Enolate (Direct Abstraction) Activated->Achiral_Enolate2 Base Base (e.g., DIPEA) Base->Achiral_Enolate2 Direct Proton Abstraction Achiral_Enolate1 Achiral Enolate (from Oxazolone) Oxazolone->Achiral_Enolate1 + Base (Proton Abstraction) Racemic_Product Racemized Product Achiral_Enolate1->Racemic_Product + Nucleophile + Protonation Achiral_Enolate2->Racemic_Product + Nucleophile + Protonation

Caption: Key mechanisms leading to racemization after acid activation.

Experimental_Workflow Start Start: Coupling Reaction with Thiomorpholine-2-COOH Temp Set Temperature to 0°C Start->Temp Solvent Dissolve Acid in Anhydrous Solvent (DMF/DCM) Temp->Solvent Coupling_Choice Select Coupling Reagent and Additive Solvent->Coupling_Choice DIC_Oxyma Use DIC + OxymaPure (Recommended) Coupling_Choice->DIC_Oxyma Standard HATU Use HATU for Sterically Hindered Cases Coupling_Choice->HATU Difficult Activate Add Coupling Reagent Stir for 10-15 min DIC_Oxyma->Activate HATU->Activate Base_Choice Select Base Activate->Base_Choice NMM Use NMM or sym-collidine (Recommended) Base_Choice->NMM Safe DIPEA Avoid DIPEA/TEA unless necessary Base_Choice->DIPEA High Risk Add_Nucleophile Add Nucleophile + Base Immediately NMM->Add_Nucleophile DIPEA->Add_Nucleophile React Stir at 0°C -> RT Add_Nucleophile->React End Work-up and Purity Analysis (Chiral HPLC) React->End Troubleshooting_Logic Start Problem: Racemization Detected Check_Base Was a strong base (TEA, DIPEA) used? Start->Check_Base Switch_Base Action: Switch to NMM or sym-collidine Check_Base->Switch_Base Yes Check_Temp Was the reaction run above 0°C? Check_Base->Check_Temp No End Re-run Experiment and Analyze Switch_Base->End Lower_Temp Action: Perform reaction at 0°C or below Check_Temp->Lower_Temp Yes Check_Additive Was a carbodiimide used without an additive? Check_Temp->Check_Additive No Lower_Temp->End Add_Additive Action: Add HOAt or OxymaPure to the reaction Check_Additive->Add_Additive Yes Check_Time Was there a delay between activation and coupling? Check_Additive->Check_Time No Add_Additive->End No_Delay Action: Add nucleophile immediately after activation Check_Time->No_Delay Yes Check_Time->End No No_Delay->End

References

Technical Support Center: Scaling Up the Synthesis of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiomorpholine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: Several key methodologies have been developed for the synthesis of thiomorpholine and its derivatives, with some being more amenable to scaling up than others. The main approaches include:

  • Classical Cyclization Reactions: These traditional methods often involve the reaction of a cysteine derivative with a suitable dielectrophile. For instance, S-(2-Chloroethyl)-L-cysteine can undergo cyclization to form the thiomorpholine ring.[1]

  • Photochemical Thiol-Ene Reaction in Continuous Flow: This modern approach utilizes a telescoped photochemical thiol-ene reaction followed by a cyclization sequence. It often employs readily available and inexpensive starting materials like cysteamine hydrochloride and vinyl chloride, making it a highly scalable and robust process.[2][3][4][5][6]

  • Polymer-Supported Synthesis: This solid-phase synthesis approach is particularly useful for creating libraries of thiomorpholine derivatives and allows for streamlined purification.[2][7] It involves immobilizing an amino acid like Fmoc-Cys(Trt)-OH on a resin followed by a series of reaction and cleavage steps.[2][7]

Q2: What are the critical process parameters to control for a successful and scalable synthesis?

A2: Optimizing several parameters is crucial for achieving high yields and purity, especially when scaling up:

  • Reaction Temperature: Temperature can significantly impact reaction rates and the formation of byproducts. For instance, in some photochemical reactions, maintaining a specific temperature (e.g., 20°C) is critical, as lower temperatures can drastically reduce the yield.[3][8]

  • Concentration of Reactants: Higher reactant concentrations can improve reaction efficiency, particularly in continuous flow systems. For example, a 4 M concentration of cysteamine hydrochloride has been shown to produce quantitative yields in the photochemical thiol-ene reaction.[3][4][5][6]

  • Photocatalyst Selection and Loading: In photochemical reactions, the choice and amount of photocatalyst are vital. An inexpensive organic photocatalyst like 9-fluorenone has proven effective for the thiol-ene reaction.[2][3]

  • Mixing Efficiency: Inefficient mixing of reactants, especially during the cyclization step, can lead to lower yields. The use of static mixers can ensure efficient mixing in flow chemistry setups.[3]

  • Choice of Base: For base-mediated cyclization, the choice of base is important to avoid precipitation, which can be problematic in a continuous flow setup. N,N-Diisopropylethylamine (DIPEA) is often preferred over bases like triethylamine (Et3N) for this reason.[3][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue 1: Low Yield in Photochemical Thiol-Ene Reaction Step
Potential Cause Troubleshooting Suggestion
Low Substrate Concentration Increase the concentration of the starting material solution. A concentration of 4 M for cysteamine hydrochloride has been demonstrated to give quantitative yields.[3]
Absence or Inactive Photocatalyst Ensure the addition of a suitable photocatalyst, such as 9-fluorenone (0.1–0.5 mol %). If yields are still low, consider using a fresh batch of the photocatalyst.[3]
Inadequate Degassing Dissolved oxygen can quench the radical reaction. Degas the substrate solution thoroughly by sparging with an inert gas like Argon (Ar).[3]
Insufficient Light Exposure Optimize the residence time in the photoreactor by adjusting the flow rate to ensure complete conversion. A residence time of 20 minutes has been shown to be effective in certain setups.[3]
Low Temperature Maintain the optimal reaction temperature. For the photochemical thiol-ene reaction, a temperature of around 20°C is recommended.[3][8]
Issue 2: Low Yield in Base-Mediated Cyclization Step
Potential Cause Troubleshooting Suggestion
Inefficient Mixing Poor mixing of the intermediate with the base can lead to reduced yields. In a flow system, incorporate a static mixer to ensure thorough mixing of the reaction streams.[3]
Precipitation of Base Certain bases, such as triethylamine (Et3N), may cause precipitation, which is not suitable for a continuous flow process.[6] Use a non-precipitating base like N,N-diisopropylethylamine (DIPEA).[3]
Suboptimal Temperature The cyclization step may require elevated temperatures. For example, heating to 100°C for 5 minutes has been shown to be effective.[6]
Issue 3: Product Purification Challenges
Potential Cause Troubleshooting Suggestion
Formation of Side Products Re-evaluate and optimize the reaction conditions (temperature, concentration, reaction time) to minimize the formation of impurities.
Difficulty in Crystallization If isolating the product as a salt (e.g., HCl salt), ensure the correct stoichiometry of the acid is used and consider different solvent systems for crystallization.
Losses During Distillation For volatile products like thiomorpholine, losses can occur during distillation, especially on a small scale.[4] While challenging to eliminate completely, optimizing the distillation setup and conditions can minimize these losses. On a larger scale, these losses are expected to be less significant.[6]

Experimental Protocols

Protocol 1: Scalable Continuous Flow Synthesis of Thiomorpholine

This protocol is adapted from a demonstrated scalable synthesis utilizing a telescoped photochemical thiol-ene reaction and cyclization.[4][5][6]

Materials:

  • Cysteamine hydrochloride

  • 9-fluorenone (9-FL)

  • Methanol (MeOH)

  • Vinyl chloride (gas)

  • N,N-Diisopropylethylamine (DIPEA)

  • Argon (Ar)

Equipment:

  • Continuous flow photoreactor system with a gas dosing module

  • Syringe pumps

  • Static mixer

  • Heated residence time unit (e.g., coil in an ultrasonic bath)

Procedure:

  • Feed Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride in methanol. Add 0.1–0.5 mol % of 9-fluorenone as the photocatalyst. Aid dissolution using sonication.

  • Degassing: Thoroughly degas the feed solution by sparging with argon.[3]

  • System Setup: Set up the continuous flow reactor. Set the photoreactor temperature to 20°C and the LED cooling to 15°C.

  • Photochemical Reaction: Pump the degassed liquid feed solution into the photoreactor. Simultaneously, introduce vinyl chloride gas, controlling the flow rate to achieve the desired stoichiometry. A residence time of approximately 20 minutes in the photoreactor is typically sufficient for complete conversion to the intermediate.

  • Cyclization: The output from the photoreactor is then mixed with DIPEA using a T-mixer. The mixture is passed through a static mixer to ensure efficient mixing.

  • Heating: The reaction mixture is then passed through a heated residence time unit (e.g., a coil at 76-78°C or 100°C) for a sufficient time (e.g., 5-15 minutes) to complete the cyclization to thiomorpholine.[5][6]

  • Work-up and Purification: The resulting solution containing thiomorpholine can be collected and purified, for example, by distillation.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthesis Scales

Parameter Lab Scale (Batch) Scaled-Up (Continuous Flow) Reference
Starting Materials S-(2-Chloroethyl)-L-cysteineCysteamine HCl, Vinyl Chloride[1][4]
Typical Yield 44-81% (overall)84% (NMR yield), 54% (isolated after distillation)[4][6]
Reaction Time 2-54 hours~40 minutes (overall residence time)[4][6]
Key Hazard Generation of nitrogen/half-mustardsHandling of vinyl chloride gas and half-mustard intermediate[4][6]
Safety Advantage -Small reactor volumes enhance safety in handling hazardous materials[4]

Visualizations

experimental_workflow cluster_prep Feed Preparation cluster_reaction Continuous Flow Reaction cluster_purification Product Isolation prep Prepare 4M Cysteamine HCl in MeOH with 9-Fluorenone degas Degas with Argon prep->degas photoreactor Photoreactor (20°C) + Vinyl Chloride Gas degas->photoreactor mixer T-Mixer + Static Mixer + DIPEA photoreactor->mixer cyclization Heated Residence Time Unit (76-100°C) mixer->cyclization collection Collect Product Stream cyclization->collection purify Purification (e.g., Distillation) collection->purify final_product final_product purify->final_product Thiomorpholine

Caption: Workflow for the continuous synthesis of thiomorpholine.

troubleshooting_logic cluster_photochem Photochemical Step Issues cluster_cyclization Cyclization Step Issues start Low Product Yield conc Check Reactant Concentration (Aim for 4M) start->conc photo Verify Photocatalyst (0.1-0.5 mol% 9-FL) start->photo gas Ensure Thorough Degassing (Argon) start->gas light Optimize Residence Time in Photoreactor start->light mix Improve Mixing (Use Static Mixer) start->mix base Check Base (Use non-precipitating, e.g., DIPEA) start->base temp Optimize Temperature (e.g., 100°C) start->temp

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic compounds is a cornerstone of quality, safety, and efficacy. Thiomorpholine-2-carboxylic acid, a heterocyclic amino acid derivative, serves as a valuable building block in medicinal chemistry. Its purity directly impacts the integrity of downstream applications, from library synthesis to the development of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic this compound, complete with supporting experimental protocols and data interpretation.

The primary methods for impurity profiling include chromatographic techniques for separation and spectroscopic techniques for identification and quantification.[1] High-Performance Liquid Chromatography (HPLC) is a mainstay for analyzing amino acid impurities[2], while Gas Chromatography-Mass Spectrometry (GC-MS) is effective for volatile compounds and amino acids that have been derivatized to increase their volatility.[3][4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, non-destructive, and orthogonal approach for purity determination without the need for identical reference standards for every impurity.[5][6]

This guide compares Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and quantitative ¹H NMR (qNMR) as orthogonal methods for a comprehensive purity assessment.

Data Presentation: Comparative Purity Analysis

The following table summarizes hypothetical, yet representative, quantitative data from the analysis of a single batch of synthetic this compound using three distinct analytical methods.

Table 1: Summary of Purity Analysis Data for this compound (Batch #T2C-2025-01)

ParameterRP-HPLC-UVGC-MS (after derivatization)¹H qNMR
Purity by Area % 98.7%99.1%N/A
Absolute Purity (w/w %) Not Directly DeterminedNot Directly Determined97.2%
Number of Impurities Detected 42 (volatile/derivatizable)3 (structurally distinct)
Major Impurity Identified Unidentified (Retention Time: 3.5 min)Residual Synthesis Solvent (Toluene)Starting Material (Diethanolamine)
Limit of Detection (LOD) ~0.01%~0.005%~0.05%
Limit of Quantification (LOQ) ~0.05%~0.02%~0.1%
Chiral Purity (D-isomer) >99.9% (with chiral column)Not DeterminedNot Determined
Water Content (by Karl Fischer) N/AN/A1.1% (contributes to lower qNMR purity)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational and may require optimization based on the specific instrumentation and impurity profiles encountered.

RP-HPLC-UV Method for General Purity and Chiral Analysis

High-performance liquid chromatography is extensively used for the identification of pollutants and for purity evaluation.[7] This protocol describes a method for general purity and a modification for chiral analysis.

  • Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).

  • Column:

    • General Purity: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Chiral Purity: Chiral column (e.g., Astec CHIROBIOTIC V2, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient (General Purity): Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

GC-MS Method for Volatile Impurities and Derivatized Analytes

Due to the polar and non-volatile nature of amino acids, derivatization is required prior to GC analysis to make them suitable for volatilization and separation.[3][8]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][8]

  • Derivatization Protocol:

    • Dry 50 µL of a 1 mg/mL sample solution (in 0.1 N HCl) under a stream of nitrogen.

    • Add 100 µL of acetonitrile followed by 100 µL of MSTFA.

    • Cap the vial tightly and heat at 80 °C for 1 hour.[4]

    • Cool to room temperature before injection.

  • GC Column: 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.

  • Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed relative to the main peak area.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a versatile method for purity evaluation that is orthogonal to chromatography.[5][6] It allows for the determination of absolute purity by comparing the integral of an analyte's resonance signal to that of a certified internal standard of known purity and weight.[9]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of interest (typically >30 seconds to ensure full relaxation for quantification).

    • Number of Scans: 16 or higher for a good signal-to-noise ratio.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved proton signal from this compound and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the absolute purity (w/w %) using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, weights, and purity of the standard.

Mandatory Visualizations

Diagrams created using Graphviz are provided to illustrate key workflows and relationships, adhering to specified design constraints.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Synthetic This compound (Batch #T2C-2025-01) Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC RP-HPLC-UV (General & Chiral Purity) Prep->HPLC Aqueous Dilution GCMS GC-MS (Volatile Impurities) Prep->GCMS Derivatization (Silylation) qNMR Quantitative ¹H NMR (Absolute Purity) Prep->qNMR Dissolution with Internal Standard Data Data Integration & Comparison HPLC->Data GCMS->Data qNMR->Data Report Final Purity Report Data->Report

Caption: Experimental workflow for the comprehensive purity analysis of a synthetic compound.

Logical_Comparison cluster_methods Analytical Techniques cluster_outputs Purity Information Chrom Chromatography (HPLC, GC) Spec Spectroscopy (MS, NMR) Chrom->Spec Hyphenation (LC-MS, GC-MS) Sep Separation of Components Chrom->Sep Primary Role ID Structural ID of Impurities Spec->ID MS & NMR Quant Absolute Quantification Spec->Quant qNMR Report Comprehensive Purity Profile Sep->Report ID->Report Quant->Report

Caption: Logical relationship between complementary analytical techniques for purity profiling.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Activates T2C_Deriv T2C Derivative (Potential Ligand) T2C_Deriv->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Mess Second Messenger (e.g., cAMP) Effector->Second_Mess Produces Kinase Protein Kinase A (PKA) Second_Mess->Kinase Activates Response Cellular Response (e.g., Gene Expression) Kinase->Response Phosphorylates Targets

Caption: Hypothetical signaling pathway for a drug candidate derived from T2C.

References

A Comparative Guide to the Synthetic Routes of Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine-2-carboxylic acid is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutic agents. The efficiency and scalability of its synthesis are critical considerations for drug discovery and development programs. This guide provides a comparative analysis of a novel, continuous flow photochemical synthesis and a classical synthetic route for this important scaffold.

At a Glance: Comparison of Synthetic Routes

ParameterNovel Photochemical Route (Continuous Flow)Classical Route (Batch)
Starting Materials Cysteine derivative (e.g., Cysteine methyl ester), Vinylogous reagentS-(2-haloethyl)-L-cysteine
Key Reaction Photochemical Thiol-Ene Reaction & CyclizationIntramolecular Nucleophilic Substitution
Reaction Time ~25 minutes residence time2 - 54 hours
Overall Yield High (NMR yield 84%, Isolated 54% for parent)44 - 81% (for parent compound)
Purity High, purified by distillationRequires purification (e.g., crystallization)
Scalability Readily scalable with high throughput (e.g., 1.8 g/h for parent)Batch size dependent, scale-up can be challenging
Key Advantages Time-efficient, atom-economical, scalable, safer handling of reagentsUtilizes readily available starting materials, established methodology
Key Disadvantages Requires specialized photoreactor equipmentLong reaction times, potential for hazardous intermediates

Novel Photochemical Synthesis in Continuous Flow

A modern and highly efficient approach to the synthesis of the thiomorpholine scaffold involves a telescoped photochemical thiol-ene reaction and cyclization in a continuous flow system.[1][2][3][4][5] This method utilizes readily available starting materials and offers significant advantages in terms of reaction time, scalability, and safety.

Signaling Pathway of the Photochemical Synthesis

G cluster_0 Thiol-Ene Reaction (Photoreactor) cluster_1 Cyclization (Heated Coil) Start Cysteine Derivative + Vinylogous Reagent Photocatalyst 9-Fluorenone Start->Photocatalyst mix UV UV Light (365 nm) Photocatalyst->UV irradiate Intermediate Half-Mustard Intermediate UV->Intermediate generates Base Base (e.g., DIPEA) Intermediate->Base mix with Cyclization Intramolecular Cyclization Base->Cyclization mediates Product This compound Derivative Cyclization->Product

Caption: Workflow of the continuous flow photochemical synthesis.

Experimental Protocol: Continuous Flow Synthesis

This protocol is adapted from the synthesis of the parent thiomorpholine and would require optimization for the carboxylic acid derivative.[2]

  • Feed Solution Preparation: A 4 M solution of a suitable cysteine derivative (e.g., cysteine methyl ester hydrochloride) and 0.1–0.5 mol% of 9-fluorenone as a photocatalyst is prepared in methanol. Sonication can aid in dissolution.[2] The solution is degassed with an inert gas.

  • Photochemical Reaction: The solution is pumped through a continuous flow photoreactor at a defined flow rate. Concurrently, a vinylogous reagent (e.g., vinyl chloride or a substituted vinyl halide) is introduced into the stream. The mixture is irradiated with a 365 nm LED, with a residence time of approximately 20 minutes to form the half-mustard intermediate.[2][6]

  • Telescoped Cyclization: The output from the photoreactor is directly mixed with a stream of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This mixture then flows through a heated coil at 100°C with a residence time of about 5 minutes to induce intramolecular cyclization.[2][3]

  • Work-up and Purification: The resulting solution containing the this compound derivative is collected. The solvent is removed under reduced pressure, and the product is purified by distillation or crystallization.

Classical Synthetic Route: Intramolecular Cyclization

A well-established method for the synthesis of the thiomorpholine ring involves the intramolecular cyclization of S-(2-haloethyl)-L-cysteine derivatives. This approach relies on a nucleophilic substitution reaction where the amino group displaces a halide to form the six-membered ring.

Signaling Pathway of the Classical Synthesis

G Start S-(2-haloethyl)-L-cysteine Base Base Start->Base treatment with Cyclization Intramolecular Nucleophilic Substitution Base->Cyclization promotes Product This compound Cyclization->Product

Caption: Key steps in the classical synthesis of this compound.

Experimental Protocol: Classical Synthesis

The following is a general protocol based on the principles of intramolecular cyclization of S-alkylated cysteine derivatives. Specific conditions would need to be optimized.

  • Synthesis of the Precursor: L-cysteine is reacted with a suitable 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to yield S-(2-hydroxyethyl)-L-cysteine. The hydroxyl group is then converted to a good leaving group, typically a halide, by treatment with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) to afford S-(2-haloethyl)-L-cysteine.

  • Cyclization: The S-(2-haloethyl)-L-cysteine is dissolved in a suitable solvent, and a base (e.g., sodium bicarbonate or triethylamine) is added to neutralize the amino acid and facilitate the intramolecular nucleophilic attack of the amino group on the carbon bearing the halide. The reaction mixture is typically heated for several hours to drive the cyclization to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and any precipitated salts are removed by filtration. The solvent is evaporated, and the crude product is purified by crystallization from a suitable solvent system to yield pure this compound.

Conclusion

The novel continuous flow photochemical synthesis represents a significant advancement in the preparation of the thiomorpholine scaffold, offering a faster, more efficient, and scalable alternative to classical batch methods. While the classical approach is well-established and utilizes readily accessible starting materials, it is often hampered by long reaction times and challenges in scalability. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as available equipment, scale of production, and the need for rapid analogue synthesis. The continuous flow methodology is particularly well-suited for process development and large-scale manufacturing where efficiency and throughput are paramount.

References

A Comparative Guide to Thiomorpholine-2-carboxylic Acid and Proline Analogs in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of proline analogs into peptides is a cornerstone of modern peptidomimetic chemistry, offering a powerful tool to modulate the conformational properties, stability, and biological activity of these molecules. Among the diverse array of available proline surrogates, Thiomorpholine-2-carboxylic acid (Tca) presents a unique scaffold with its six-membered ring and resident sulfur atom. This guide provides a comparative analysis of Tca against other commonly employed proline analogs, supported by experimental data from various studies.

Introduction to Proline Analogs

Proline's distinctive cyclic structure imparts significant conformational constraints on the peptide backbone, influencing secondary structures and the propensity for cis-trans isomerization of the preceding peptide bond.[1][2] Proline analogs are synthetic amino acids that mimic this cyclic structure but introduce modifications to the ring size, heteroatom composition, or substitution pattern. These alterations allow for the fine-tuning of a peptide's physicochemical properties. This guide will focus on comparing this compound with a selection of prominent proline analogs:

  • Proline (Pro): The natural proteinogenic amino acid, serving as the baseline for comparison.

  • Hydroxyproline (Hyp): A common post-translational modification in collagen, known to enhance thermal stability.[3][4][5]

  • Fluoroproline (Flp): An analog where fluorine substitution introduces stereoelectronic effects that strongly influence ring pucker and amide bond isomerization.[1][6][7][8]

  • Pipecolic Acid (Pip): A six-membered ring homolog of proline, which can alter backbone geometry and proteolytic susceptibility.[9][10][11]

  • Thiazolidine-4-carboxylic Acid (Thz): A five-membered ring analog containing a sulfur atom, which can influence local conformation.[12][13]

Conformational Effects on Peptide Structure

The incorporation of proline analogs can profoundly impact the local and global conformation of a peptide. These changes are often characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique to elucidate the three-dimensional structure of peptides in solution. Key parameters derived from NMR experiments, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provide detailed insights into bond angles, ring pucker, and the cis/trans population of the Xaa-Pro/analog peptide bond.[1][6]

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure of peptides. The characteristic spectra in the far-UV region can indicate the presence of α-helices, β-sheets, turns, or random coil structures, providing a picture of how proline analogs influence the overall peptide fold.[14][15][16][17][18]

Data Summary: Conformational Preferences

Disclaimer: The following data is compiled from various studies on different peptide systems and may not be directly comparable. It serves to illustrate the general conformational tendencies of each analog.

AnalogRing SizeKey Conformational FeaturesRepresentative Observations
Proline (Pro) 5-memberedPrefers a Cγ-endo or Cγ-exo pucker, influencing backbone torsion angles. The Xaa-Pro bond exists as a mixture of cis and trans isomers.[1][2]In model peptides, the trans population is typically favored, but the cis population can be significant.[1]
This compound (Tca) 6-memberedThe six-membered ring is expected to adopt a chair-like conformation, which can lead to a more extended peptide backbone compared to proline.[19]Limited experimental data is available on Tca-containing peptides. Its larger ring size likely alters the local geometry around the peptide bond.
Hydroxyproline (Hyp) 5-memberedThe hydroxyl group at the 4-position influences ring pucker and can participate in hydrogen bonding, often stabilizing specific conformations like the collagen triple helix.[3][5](4R)-Hyp favors a Cγ-exo pucker, which stabilizes the trans amide bond and is crucial for collagen stability.[1][3]
Fluoroproline (Flp) 5-memberedThe strong stereoelectronic effect of the fluorine atom at the 4-position strongly biases the ring pucker. (4R)-Flp favors an exo pucker, while (4S)-Flp favors an endo pucker.[1][6][7][8]In model peptides, (4R)-Flp significantly increases the trans population of the preceding amide bond, while (4S)-Flp can increase the cis population.[6]
Pipecolic Acid (Pip) 6-memberedThe larger six-membered ring provides more conformational flexibility compared to proline.[9][11]Incorporation of Pip can disrupt the typical "proline effect" in mass spectrometry and alters the cleavage patterns of proteases.[9][10]
Thiazolidine-4-carboxylic Acid (Thz) 5-memberedThe sulfur atom at the 4-position alters the ring pucker and electronic properties compared to proline.[12][13]Thz has been shown to be incorporated into proteins and can act as a proline analog, affecting protein synthesis and structure.[13]

Impact on Proteolytic Stability

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases.[20][21][22][23] The incorporation of proline analogs at or near cleavage sites is a common strategy to enhance proteolytic resistance.

Data Summary: Proteolytic Stability

Disclaimer: The following data is compiled from various studies and represents qualitative trends. Direct quantitative comparisons require testing within the same peptide sequence and assay conditions.

AnalogGeneral Effect on Proteolytic Stability
Proline (Pro) Proline residues can confer some proteolytic resistance, particularly to cleavage by certain proteases at the Xaa-Pro bond.
This compound (Tca) The larger ring and altered stereochemistry are expected to hinder protease recognition and cleavage, likely increasing stability.
Hydroxyproline (Hyp) The presence of the hydroxyl group can sterically hinder protease access and increase stability, as seen in collagen.
Fluoroproline (Flp) The conformational rigidity imposed by fluorination can significantly enhance proteolytic stability.
Pipecolic Acid (Pip) The altered ring size and conformation can lead to increased resistance to proteolysis by making the peptide a poor substrate for many proteases.[10]
Thiazolidine-4-carboxylic Acid (Thz) Incorporation of Thz has been shown to affect protein synthesis and structure, suggesting it can alter interactions with cellular machinery, including proteases.[13]

Biological Activity and Signaling Pathways

The ultimate goal of incorporating proline analogs is often to modulate the biological activity of a peptide. This can be achieved by altering the peptide's conformation to better fit a target receptor or by improving its pharmacokinetic properties. Information on the specific biological activities of Tca-containing peptides is currently limited in the public domain.[19][24][25] However, the known biological activities of peptides containing other proline analogs can provide insights into the potential applications of Tca. For instance, proline analogs have been used to develop more potent and stable analogs of hormones, neurotransmitters, and enzyme inhibitors.[26][27] The specific signaling pathways affected would be dependent on the biological target of the parent peptide.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis and characterization of peptides containing proline analogs. Below are generalized workflows for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 coupling Amino Acid Coupling (Proline Analog + Coupling Reagents) deprotection1->coupling wash1 Wash (e.g., DMF, DCM) coupling->wash1 repeat Repeat for each Amino Acid in Sequence wash1->repeat repeat->deprotection1 Yes deprotection2 Final Fmoc Deprotection repeat->deprotection2 No cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) deprotection2->cleavage precipitation Precipitation & Washing (e.g., Cold Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification characterization Characterization (e.g., MS, NMR) purification->characterization end Lyophilized Peptide characterization->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conformational Analysis Workflow

Conformational_Analysis_Workflow start Purified Peptide nmr_sample NMR Sample Preparation (Deuterated Solvent) start->nmr_sample cd_sample CD Sample Preparation (Appropriate Buffer) start->cd_sample nmr_acq NMR Data Acquisition (1D, 2D TOCSY, NOESY/ROESY) nmr_sample->nmr_acq cd_acq CD Data Acquisition (Far-UV Scan) cd_sample->cd_acq nmr_proc NMR Data Processing & Analysis nmr_acq->nmr_proc cd_proc CD Data Processing & Analysis cd_acq->cd_proc structure_calc Structure Calculation (NOE Restraints) nmr_proc->structure_calc secondary_struct Secondary Structure Estimation cd_proc->secondary_struct conformational_model Conformational Model structure_calc->conformational_model secondary_struct->conformational_model

Caption: Workflow for peptide conformational analysis using NMR and CD.

Proteolytic Stability Assay

Stability_Assay_Workflow start Peptide Solution incubation Incubation with Protease (e.g., Trypsin, Chymotrypsin, Serum) start->incubation time_points Aliquots taken at various time points incubation->time_points quenching Quench Reaction (e.g., Acid, Inhibitor) time_points->quenching analysis Analysis of Peptide Degradation (e.g., RP-HPLC, LC-MS) quenching->analysis quantification Quantification of Intact Peptide analysis->quantification half_life Determination of Half-life (t½) quantification->half_life

Caption: General workflow for an in vitro proteolytic stability assay.

Conclusion

The choice of a proline analog is a critical decision in peptide design, with each analog offering a unique set of properties. This compound, with its six-membered thiomorpholine ring, represents an intriguing but currently under-explored option for modulating peptide structure and function. While direct comparative data with other proline analogs is sparse, its structural features suggest potential for inducing unique conformational preferences and enhancing proteolytic stability. Further systematic studies directly comparing Tca with other proline analogs within the same peptide scaffolds are warranted to fully elucidate its potential in peptidomimetic and drug discovery research. This guide serves as a foundational resource for researchers embarking on such investigations, providing a summary of the current landscape and standardized methodologies for evaluation.

References

A Comparative Guide to the Biological Activities of Thiomorpholine-2-carboxylic acid and Morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Thiomorpholine-2-carboxylic acid and its structural analog, Morpholine-2-carboxylic acid. Both molecules serve as important scaffolds in medicinal chemistry, and understanding their distinct biological profiles is crucial for the development of novel therapeutics. This document synthesizes available experimental data, outlines relevant experimental methodologies, and visualizes key biological pathways.

Introduction

Morpholine and thiomorpholine are six-membered heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2][3] Morpholine-2-carboxylic acid and this compound are derivatives of these core structures, featuring a carboxylic acid group at the second position. The primary structural difference between the two is the substitution of the oxygen atom in the morpholine ring with a sulfur atom in the thiomorpholine ring. This seemingly subtle change can significantly impact the physicochemical properties and, consequently, the biological activity of the molecule. The replacement of oxygen with sulfur increases the lipophilicity of the thiomorpholine scaffold and introduces a "metabolically soft spot" due to the potential for oxidation of the sulfur atom.[1][4]

This guide will delve into the known biological activities of each compound, with a focus on cytotoxicity, antioxidant potential, and enzyme inhibition. While direct comparative studies are limited, this document aims to provide a clear overview based on available literature for each compound and its derivatives.

Comparative Biological Activities

While head-to-head experimental data for this compound and Morpholine-2-carboxylic acid is not extensively available in the public domain, a comparative summary can be constructed based on the known activities of their respective parent scaffolds and derivatives.

Cytotoxicity

This compound has been reported to exhibit time- and concentration-dependent cytotoxicity in renal cells.[5] This toxicity is linked to its metabolism by L-amino acid oxidase into a reactive imine intermediate.[5]

Morpholine-2-carboxylic acid , on the other hand, has limited publicly available data on its specific cytotoxicity. However, the morpholine scaffold is a component of various approved drugs, suggesting that the parent ring is generally well-tolerated, though specific derivatives can exhibit cytotoxicity.[6][7]

CompoundCell LineAssayEndpointResultReference
This compound Renal CellsNot SpecifiedCytotoxicityTime- and concentration-dependent[5]
Morpholine-2-carboxylic acid Not specifiedNot specifiedNot specifiedData not available
Antioxidant Activity

Derivatives of both thiomorpholine and morpholine have been investigated for their antioxidant properties.[7][8][9] The sulfur atom in the thiomorpholine ring could potentially contribute to its antioxidant capacity through various mechanisms.

Compound/DerivativeAssayIC50/ActivityReference
Thiomorpholine Derivatives Ferrous/ascorbate-induced lipid peroxidationIC50 as low as 7.5 µM[9]
Morpholine Mannich Base Derivatives DPPH AssaySignificant radical scavenging property[7]
This compound Not specifiedData not available
Morpholine-2-carboxylic acid Not specifiedData not available
Enzyme Inhibition

This compound is a known substrate and tool compound for studying the kinetics and inhibition of L-amino acid oxidase.[5] Derivatives of the thiomorpholine scaffold have also been explored as inhibitors of other enzymes, such as those in the PI3K/Akt/mTOR pathway.[10]

Morpholine-containing compounds have been developed as inhibitors for a range of enzymes, including carbonic anhydrase and kinases within the PI3K-mTOR signaling pathway, highlighting the versatility of this scaffold in drug design.[2][11]

Compound/DerivativeTarget EnzymeActivityReference
This compound L-amino acid oxidaseSubstrate[5]
Thiomorpholine scaffold PI3K/Akt/mTOR pathwayInhibition[10]
Morpholine derivatives Carbonic Anhydrase IIInhibitors[11]
Morpholine scaffold PI3K-mTOR pathwayInhibition[2]
Morpholine-2-carboxylic acid Not specifiedData not available

Signaling Pathways

The morpholine and thiomorpholine scaffolds are integral to compounds that modulate key signaling pathways involved in cell growth, proliferation, and survival. One of the most notable is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Thiomorpholine/Morpholine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway with inhibition by morpholine/thiomorpholine derivatives.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines a general procedure for determining the cytotoxicity of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by spectrophotometry, which is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Morpholine-2-carboxylic acid) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate (24h incubation) B Treat with compounds (e.g., 24-72h incubation) A->B C Add MTT solution (3-4h incubation) B->C D Solubilize formazan crystals (e.g., with DMSO) C->D E Measure absorbance (570 nm) D->E F Calculate cell viability and IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow A Prepare DPPH solution and test compound dilutions B Mix compound and DPPH solution A->B C Incubate in dark (30 min) B->C D Measure absorbance (517 nm) C->D E Calculate % scavenging and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

Both this compound and Morpholine-2-carboxylic acid are valuable starting points for the design of novel bioactive molecules. The substitution of oxygen with sulfur in the thiomorpholine analog introduces key physicochemical differences that can lead to distinct biological activities. While direct comparative data is sparse, the available literature suggests that thiomorpholine and its derivatives may have unique toxicological profiles and antioxidant potential. Further head-to-head studies are warranted to fully elucidate the comparative biological activities of these two closely related compounds and to guide the rational design of new therapeutic agents based on these privileged scaffolds.

References

A Comparative Guide to the Enantiomeric Separation of Thiomorpholine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of Thiomorpholine-2-carboxylic acid is a critical determinant of its pharmacological activity, making the accurate separation and analysis of its enantiomers essential in drug discovery and development. This guide provides a comparative overview of potential methods for the enantiomeric separation of this compound isomers, based on established chromatographic techniques for structurally similar compounds. While direct experimental data for this specific molecule is limited in publicly available literature, the principles and protocols outlined here for analogous cyclic amino acids, such as pipecolic acid, offer a robust starting point for method development.

Comparison of Potential Enantioseparation Methods

Two primary strategies are employed for the chiral separation of amino acid analogs: direct and indirect methods. Direct methods utilize chiral stationary phases (CSPs) to differentiate between enantiomers, while indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

MethodSub-MethodPrinciplePotential AdvantagesPotential Disadvantages
Direct Chiral HPLC Polysaccharide-based CSPsEnantiomers interact differently with the chiral cavities and functional groups of the coated or immobilized polysaccharide derivatives (e.g., cellulose, amylose).Broad applicability to a wide range of compounds.Method development can be empirical; may require screening of multiple columns and mobile phases.
Macrocyclic Glycopeptide CSPsEnantioselective interactions (e.g., hydrogen bonding, ionic interactions, inclusion complexation) with the complex macrocyclic structure of the antibiotic (e.g., teicoplanin).Excellent for the separation of underivatized amino acids and their analogs.[1][2]Can be sensitive to mobile phase composition and pH.
Crown Ether-based CSPsFormation of host-guest complexes with different stabilities for each enantiomer, primarily through interactions with the primary amine.High selectivity for compounds with primary amino groups.[3][4]May not be as effective for secondary amines like this compound without derivatization.
Zwitterionic CSPsUtilizes both anionic and cationic exchange mechanisms, offering unique selectivity for zwitterionic molecules like amino acids.[5]Can be highly effective for direct separation of amino acids and peptides.Relatively newer class of CSPs with potentially less extensive application libraries.
Indirect Chiral HPLC Pre-column DerivatizationRacemic this compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).Utilizes readily available and less expensive achiral columns. The derivatization can also improve detection sensitivity.[6]Requires a quantitative and non-racemizing derivatization step. The derivatizing agent must be enantiomerically pure. The process is more time-consuming.

Experimental Protocols

The following are detailed experimental protocols for analogous compounds that can serve as a starting point for the enantiomeric separation of this compound.

Direct Method: Chiral HPLC using a Macrocyclic Glycopeptide CSP

This method is adapted from the successful separation of L-pipecolic acid.[1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: A teicoplanin-based macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A polar ionic mobile phase, for example, 100% Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm or MS detection for higher sensitivity and selectivity.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

Indirect Method: Pre-column Derivatization followed by Achiral HPLC

This protocol is a general approach for the derivatization of amino acids.[6]

1. Derivatization Step:

  • Chiral Derivatizing Agent: Select a chiral agent that reacts with the secondary amine or the carboxylic acid group, for example, o-phthalaldehyde (OPA) in the presence of a chiral thiol, or a chiral chloroformate.

  • Reaction:

    • Dissolve a known amount of racemic this compound in a suitable buffer (e.g., borate buffer, pH 9.5).

    • Add an excess of the chiral derivatizing agent solution.

    • Allow the reaction to proceed to completion at a controlled temperature (e.g., room temperature or slightly elevated).

    • Quench the reaction if necessary.

2. HPLC Analysis of Diastereomers:

  • Chromatographic System: Standard HPLC system with a UV or Fluorescence detector.

  • Column: A standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent's chromophore (e.g., 340 nm for OPA derivatives).

Visualizing the Workflow and Logic

To better illustrate the processes involved in enantiomeric separation, the following diagrams were generated using Graphviz.

Enantiomeric_Separation_Workflow cluster_direct Direct Method cluster_indirect Indirect Method racemate_direct Racemic this compound hplc_direct Chiral HPLC System racemate_direct->hplc_direct csp Chiral Stationary Phase (CSP) hplc_direct->csp separation_direct Separation of Enantiomers csp->separation_direct enantiomer_r_direct (R)-Enantiomer separation_direct->enantiomer_r_direct enantiomer_s_direct (S)-Enantiomer separation_direct->enantiomer_s_direct racemate_indirect Racemic this compound derivatization Derivatization with Chiral Reagent racemate_indirect->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc_indirect Achiral HPLC System diastereomers->hplc_indirect separation_indirect Separation of Diastereomers hplc_indirect->separation_indirect diastereomer_1 Diastereomer 1 separation_indirect->diastereomer_1 diastereomer_2 Diastereomer 2 separation_indirect->diastereomer_2 cleavage Cleavage of Chiral Auxiliary diastereomer_1->cleavage diastereomer_2->cleavage enantiomer_r_indirect (R)-Enantiomer cleavage->enantiomer_r_indirect enantiomer_s_indirect (S)-Enantiomer cleavage->enantiomer_s_indirect

Caption: Workflow for direct and indirect enantiomeric separation.

Method_Selection_Logic start Start: Separate Enantiomers of This compound direct_available Direct method preferred? (Availability of suitable CSP) start->direct_available indirect_method Pursue Indirect Method direct_available->indirect_method No direct_method Pursue Direct Method direct_available->direct_method Yes derivatization_possible Suitable derivatization reaction known? indirect_method->derivatization_possible optimize_indirect Optimize derivatization and achiral separation derivatization_possible->optimize_indirect Yes stop_indirect Re-evaluate or develop new derivatization method derivatization_possible->stop_indirect No success Successful Enantiomeric Separation optimize_indirect->success screen_csps Screen a range of CSPs (Polysaccharide, Macrocyclic Glycopeptide, etc.) direct_method->screen_csps separation_achieved Baseline separation achieved? screen_csps->separation_achieved optimize_direct Optimize mobile phase, temperature, and flow rate separation_achieved->optimize_direct Yes stop_direct Try alternative CSPs or re-evaluate for indirect method separation_achieved->stop_direct No optimize_direct->success

Caption: Logical flow for selecting an enantiomeric separation method.

References

A Comparative Spectroscopic Analysis of Thiomorpholine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic overview of thiomorpholine-2-carboxylic acid and its key derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these valuable heterocyclic compounds in research and development settings.

This compound and its analogues are significant structural motifs in medicinal chemistry, appearing in a range of biologically active compounds. A thorough understanding of their spectroscopic properties is crucial for synthesis confirmation, purity assessment, and structural elucidation. This guide summarizes key spectroscopic data in a comparative format and provides standardized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for thiomorpholine, this compound, and its representative derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundH2H3, H5 (axial)H3, H5 (equatorial)H6 (axial)H6 (equatorial)NHCOOHOther
Thiomorpholine-2.5893.1022.5893.1022.06--
This compound~3.5-3.8~2.8-3.2~2.8-3.2~2.8-3.2~2.8-3.2~2.5-3.010-12-

Note: Specific ppm values for this compound can vary based on solvent and concentration. The provided ranges are typical.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundC2C3, C5C6C=O
Thiomorpholine-46.946.9-
This compound~55-60~45-50~45-50165-185

Note: The chemical shifts for this compound are estimated based on the parent compound and general values for carboxylic acids.[1]

Table 3: IR Spectroscopic Data (cm⁻¹)
CompoundN-H StretchC-H StretchC=O StretchO-H Stretch (Carboxylic Acid)
Thiomorpholine~33002800-3000--
This compound~33002800-3000~1700-17602500-3300 (broad)

Note: The C=O stretch for carboxylic acids can be found between 1710-1760 cm⁻¹, with hydrogen-bonded dimers typically absorbing around 1710 cm⁻¹.[1]

Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺Key Fragmentation Peaks
ThiomorpholineC₄H₉NS103.19104.05374, 60, 46
This compoundC₅H₉NO₂S147.19148.0432Loss of COOH (m/z 102)

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound derivatives is outlined below.

G Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the derivative.

  • Instrumentation: Analyses are typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS or the solvent carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples without preparation.

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution may need to be further diluted depending on the ionization technique.

  • Instrumentation: Various mass spectrometers can be used, with Electrospray Ionization (ESI) being common for these types of molecules. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[2]

  • Data Acquisition:

    • ESI-MS: The sample solution is introduced into the ESI source. The instrument is typically operated in positive ion mode to observe the [M+H]⁺ ion.

    • HRMS: Performed to obtain the accurate mass of the molecular ion, which can be used to determine the molecular formula.[2]

Comparative Analysis of Spectroscopic Data

The spectroscopic data reveals key structural features of this compound and its derivatives.

In the ¹H NMR spectrum of thiomorpholine, the protons on the carbons adjacent to the nitrogen (C3 and C5) and sulfur (C2 and C6) atoms appear as multiplets in the 2.5-3.2 ppm region.[2] For this compound, the introduction of the carboxylic acid group at the C2 position causes a downfield shift of the H2 proton. The carboxylic acid proton itself gives rise to a characteristic broad singlet at a downfield chemical shift, typically between 10 and 12 ppm.[2]

The ¹³C NMR spectrum of thiomorpholine shows two signals for the two sets of equivalent carbons. In this compound, the C2 carbon is shifted downfield due to the deshielding effect of the attached carboxylic acid group. The carbonyl carbon of the carboxylic acid group appears significantly downfield, generally in the range of 165-185 ppm.[1]

The IR spectrum of thiomorpholine is characterized by the N-H stretching vibration. For this compound, two additional, highly characteristic absorptions are observed: a very broad O-H stretch from the carboxylic acid, spanning from 2500 to 3300 cm⁻¹, and a strong C=O stretching absorption around 1700-1760 cm⁻¹.[2]

Mass spectrometry is a powerful tool for confirming the molecular weight of these compounds. The protonated molecule [M+H]⁺ is readily observed, and high-resolution mass spectrometry can confirm the elemental composition.[2] Fragmentation patterns can also provide structural information. For instance, a common fragmentation pathway for this compound is the loss of the carboxylic acid group.

References

Comparative study of different catalysts for Thiomorpholine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Thiomorpholine-2-carboxylic Acid Synthesis

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds like this compound is of paramount importance. This molecule serves as a crucial building block for novel bioactive compounds.[1] The choice of catalyst is a critical factor that dictates the efficiency, cost-effectiveness, and scalability of the synthesis. This guide provides an objective comparison of different catalytic systems for the synthesis of the thiomorpholine core, with a focus on data-driven performance metrics and detailed experimental protocols.

Performance Comparison of Catalytic Systems

The synthesis of the thiomorpholine ring can be achieved through various catalytic pathways. Below is a summary of quantitative data for different catalysts, providing a clear comparison of their performance under specific experimental conditions.

Catalyst SystemStarting MaterialsReaction TypeCatalyst LoadingTemp. (°C)TimeYield (%)Reference
Photocatalysis
9-FluorenoneCysteamine hydrochloride, Vinyl chloridePhotochemical Thiol-Ene & Cyclization0.1–0.5 mol %2040 min (residence)84% (overall isolated)[2][3][4]
Ru(bpz)₃(PF₆)₂Cysteine methyl ester (similar substrate)Photochemical Thiol-EneNot specifiedNot specifiedNot specifiedNot specified[2]
Lewis Acid Catalysis
Boron Trifluoride EtherateNitrogen-tethered alkenesIntramolecular HydrothioalkoxylationNot specifiedNot specifiedNot specifiedGood yields[5]
Chiral Catalysis
Chiral Phosphoric AcidsNot specifiedAsymmetric CyclizationNot specifiedNot specifiedNot specifiedNot specified[1]
Chiral Metal Complexes (Rh, Fe)Not specifiedAsymmetric SynthesisNot specifiedNot specifiedNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Here are the protocols for key experiments.

Protocol 1: Photochemical Thiol-Ene Reaction and Cyclization in Continuous Flow

This method utilizes an inexpensive organic photocatalyst for the synthesis of the thiomorpholine core.[2][4]

Materials:

  • Cysteamine hydrochloride

  • 9-Fluorenone

  • Diphenyl ether (internal standard)

  • Methanol (MeOH)

  • Vinyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

Equipment:

  • Syringe pump

  • Flow reactor with UV irradiation source

  • Back pressure regulator

Procedure:

  • Preparation of the Liquid Feed: A solution is prepared by dissolving cysteamine hydrochloride (0.4 mol), 9-fluorenone (2 mmol, 0.5 mol%), and diphenyl ether (0.04 mol) as an internal standard in a 100 mL volumetric flask with methanol.[3] Sonication can be used to aid dissolution.[3]

  • Thiol-Ene Reaction: The liquid feed is pumped through a flow reactor at a high concentration (e.g., 4 M).[2][4] The reactor is irradiated with UV light at a controlled temperature (e.g., 20°C) to initiate the photochemical thiol-ene reaction with vinyl chloride, forming the "half-mustard" intermediate.[2][4]

  • Base-Mediated Cyclization: The output from the first step is then mixed with a base, such as DIPEA (2 equivalents), and heated (e.g., 100°C) in a subsequent reactor coil to induce intramolecular cyclization to thiomorpholine.[2][3][4] A back pressure regulator is used to handle temperatures above the solvent's boiling point.[3]

  • Work-up and Isolation: The resulting thiomorpholine can be isolated and purified by distillation.[2][4]

Protocol 2: Solid-Phase Synthesis of Thiomorpholine-3-carboxylic Acid Derivatives

This approach is suitable for creating libraries of substituted thiomorpholine carboxylic acids and has been reported for the 3-carboxy isomer.[6]

Materials:

  • Immobilized Fmoc-Cys(Trt)-OH on a solid support (resin)

  • N-alkylating and N-acylating agents

  • Trifluoroacetic acid (TFA)

  • Triethylsilane

Procedure:

  • Resin Preparation: Start with Fmoc-Cys(Trt)-OH immobilized on a solid support.

  • Solid-Phase Synthesis: Perform N-alkylation and N-sulfonylation/acylation on the immobilized amino acid to generate N-alkyl-N-sulfonyl/acyl intermediates.[6]

  • Cleavage and Cyclization: Cleave the intermediate from the resin using a trifluoroacetic acid-mediated cocktail. The inclusion of triethylsilane in the cleavage mixture results in the stereoselective formation of the thiomorpholine-3-carboxylic acid.[6]

  • Purification: The final product is purified after cleavage from the solid support.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes described.

G General Workflow for Thiomorpholine Synthesis cluster_start Starting Materials cluster_reaction Catalytic Reaction cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Step cluster_product Final Product start_materials Cysteamine & Alkene Equivalent catalysis Catalyst-Mediated Reaction (e.g., Photocatalysis, Lewis Acid) start_materials->catalysis Introduction of Catalyst intermediate Open-Chain Intermediate catalysis->intermediate Formation cyclization Base-Mediated Intramolecular Cyclization intermediate->cyclization Addition of Base product Thiomorpholine Core cyclization->product Ring Closure G Photochemical Thiol-Ene Catalytic Cycle catalyst Photocatalyst (PC) (e.g., 9-Fluorenone) excited_catalyst Excited PC* catalyst->excited_catalyst Light (hν) excited_catalyst->catalyst SET or Energy Transfer thiol Thiol (R-SH) thiyl_radical Thiyl Radical (R-S•) thiol->thiyl_radical Oxidation via PC* adduct_radical Adduct Radical thiyl_radical->adduct_radical + Alkene alkene Alkene adduct_radical->thiyl_radical Chain Propagation intermediate Intermediate Product adduct_radical->intermediate + Thiol (H-atom transfer)

References

A Head-to-Head Comparison: Thiomorpholine-2-carboxylic Acid vs. Thioproline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sulfur-containing heterocyclic compounds, Thiomorpholine-2-carboxylic acid and Thioproline (also known as Thiazolidine-4-carboxylic acid) emerge as two molecules of significant interest to researchers in drug discovery and development. Both compounds, while structurally related as cyclic amino acid analogues, possess distinct characteristics that influence their biological activities and potential therapeutic applications. This guide provides a comprehensive, data-supported comparison of their biochemical properties, with a focus on their antioxidant potential and synthetic pathways.

Physicochemical Properties

A fundamental comparison begins with the core structures and physicochemical properties of this compound and Thioproline. These differences in ring size and heteroatom placement have profound implications for their conformational flexibility, polarity, and ability to interact with biological targets.

PropertyThis compoundThioproline (Thiazolidine-4-carboxylic acid)
Molecular Formula C₅H₉NO₂SC₄H₇NO₂S
Molecular Weight 147.19 g/mol 133.17 g/mol
Structure Six-membered thiomorpholine ring with a carboxylic acid at position 2.Five-membered thiazolidine ring with a carboxylic acid at position 4.
Description A saturated heterocyclic compound containing both sulfur and nitrogen atoms. It is a thio-analogue of morpholine.[1]A nonproteinogenic amino acid synthesized from the reaction of formaldehyde and cysteine.[2]

Synthesis Overview

The synthetic routes to this compound and Thioproline are distinct, reflecting their different ring structures. Understanding these pathways is crucial for researchers planning to synthesize these molecules or their derivatives.

Synthesis of (R)-Thiomorpholine-2-carboxylic acid

A common synthetic approach for the stereospecific synthesis of (R)-Thiomorpholine-2-carboxylic acid involves the cyclization of an appropriate cysteine derivative. This multi-step process leverages enzymatic reactions to achieve the desired chirality.

Synthesis of (R)-Thiomorpholine-2-carboxylic acid cluster_0 Synthesis Pathway S-(2-Chloroethyl)-L-cysteine S-(2-Chloroethyl)-L-cysteine Cyclization Cyclization S-(2-Chloroethyl)-L-cysteine->Cyclization Intermediate Intermediate Cyclization->Intermediate Forms thiomorpholine ring L-amino acid oxidase L-amino acid oxidase Intermediate->L-amino acid oxidase Oxidative deamination Imine_metabolite Imine_metabolite L-amino acid oxidase->Imine_metabolite Generates Sodium borohydride Sodium borohydride Imine_metabolite->Sodium borohydride Reduction (R)-Thiomorpholine-2-carboxylic_acid (R)-Thiomorpholine-2-carboxylic_acid Sodium borohydride->(R)-Thiomorpholine-2-carboxylic_acid Yields stable product

Synthesis of (R)-Thiomorpholine-2-carboxylic acid.
Synthesis of L-Thioproline

The synthesis of L-Thioproline is a more direct condensation reaction between L-cysteine and formaldehyde.

Synthesis of L-Thioproline cluster_1 Synthesis Pathway L-Cysteine L-Cysteine Condensation Condensation L-Cysteine->Condensation L-Thioproline L-Thioproline Condensation->L-Thioproline Forms thiazolidine ring Formaldehyde Formaldehyde Formaldehyde->Condensation

Synthesis of L-Thioproline.

Antioxidant Performance: A Head-to-Head Look

The antioxidant capacity is a key parameter for both molecules, given their sulfur-containing nature which can participate in redox reactions. While direct comparative studies with standardized assays are limited for the parent compounds, the available data for Thioproline and derivatives of this compound provide valuable insights.

Thioproline has been demonstrated to be an effective antioxidant.[3][4] Its mechanism of action is believed to involve sacrificial oxidation and the scavenging of free radicals.[4][5] Studies have shown that Thioproline can protect human cells from oxidative stress and improve cell viability.[3][4] It is thought to act as a scavenger of free radicals, contributing to cellular defense mechanisms.[6]

This compound's antioxidant properties are primarily documented through the investigation of its derivatives.[1][7] Various N-substituted thiomorpholine derivatives have been synthesized and shown to possess significant antioxidant and hypolipidemic properties.[8][9] For instance, certain derivatives were found to inhibit lipid peroxidation with IC50 values in the low micromolar range.[8][10] This suggests that the thiomorpholine scaffold is a promising backbone for the development of potent antioxidants.[1][10]

Due to the lack of publicly available, direct comparative IC50 values for the parent compounds in standardized DPPH or ABTS assays, a quantitative head-to-head comparison table is not feasible at this time. Researchers are encouraged to perform such direct comparisons under their specific experimental conditions.

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism for both compounds and their derivatives is believed to be through the scavenging of free radicals. The sulfur atom in the heterocyclic ring can donate an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging chain reactions.

Free_Radical_Scavenging_Mechanism cluster_2 Antioxidant Action Reactive_Oxygen_Species Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Reactive_Oxygen_Species->Cellular_Damage Causes Neutralized_Molecule Neutralized Molecule Reactive_Oxygen_Species->Neutralized_Molecule Becomes Antioxidant This compound / Thioproline Antioxidant->Reactive_Oxygen_Species Donates electron to neutralize

Generalized free radical scavenging mechanism.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed protocols for common assays used to evaluate antioxidant and cytotoxic properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, Thioproline)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test samples: Prepare a series of concentrations for each test compound and the standard antioxidant in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: Cell viability can be expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Experimental_Workflow_Comparison cluster_3 Assay Workflow Start Start Prepare_Solutions Prepare Test Compound and Reagent Solutions Start->Prepare_Solutions Assay_Choice Choose Assay Prepare_Solutions->Assay_Choice DPPH_Assay DPPH Assay Assay_Choice->DPPH_Assay Antioxidant MTT_Assay MTT Assay Assay_Choice->MTT_Assay Cytotoxicity Incubate_DPPH Incubate with DPPH (30 min, dark) DPPH_Assay->Incubate_DPPH Incubate_MTT Treat cells and incubate (24-72h) MTT_Assay->Incubate_MTT Measure_Absorbance_DPPH Measure Absorbance (517 nm) Incubate_DPPH->Measure_Absorbance_DPPH Add_MTT Add MTT reagent (2-4h incubation) Incubate_MTT->Add_MTT Solubilize_Formazan Solubilize formazan (DMSO) Add_MTT->Solubilize_Formazan Calculate_IC50_DPPH Calculate % Inhibition and IC50 Measure_Absorbance_DPPH->Calculate_IC50_DPPH Measure_Absorbance_MTT Measure Absorbance (570 nm) Solubilize_Formazan->Measure_Absorbance_MTT Calculate_IC50_MTT Calculate % Viability and IC50 Measure_Absorbance_MTT->Calculate_IC50_MTT End End Calculate_IC50_DPPH->End Calculate_IC50_MTT->End

Workflow for antioxidant and cytotoxicity assays.

Conclusion

Both this compound and Thioproline offer unique scaffolds for the development of novel therapeutic agents. Thioproline has more documented evidence as a direct antioxidant, while the thiomorpholine core of this compound has been successfully utilized to create potent antioxidant derivatives. The choice between these two molecules will ultimately depend on the specific research goals, including the desired biological activity, synthetic feasibility, and the potential for further chemical modification. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery and development endeavors. Further head-to-head experimental studies are warranted to provide a more definitive quantitative comparison of their performance.

References

A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Thiomorpholine-2-carboxylic acid is crucial in various stages of drug development and research. This guide provides a comparative overview of potential analytical methods for its determination, drawing upon established techniques for similar carboxylic acids and thiomorpholine-containing compounds. While a direct cross-validation study for this compound is not publicly available, this document synthesizes information from various sources to offer insights into method performance and experimental protocols.

Quantitative Data Summary

The following table summarizes the performance characteristics of common analytical techniques applicable to the analysis of this compound and related compounds. Data has been collated from studies on similar analytes to provide a comparative perspective.

Analytical MethodAnalyte(s)Sample MatrixLinearity (Range)Recovery (%)LLOQ/LODReference
LC-MS/MS Clopidogrel and its carboxylic acid metaboliteHuman Plasma0.25 - 25.0 ng/mL (Clopidogrel), 50.0 - 6000.0 ng/mL (Metabolite)98.05 (Clopidogrel), 85.45 (Metabolite)0.25 ng/mL (Clopidogrel), 50.0 ng/mL (Metabolite)[1]
LC-MS/MS with 3-NPH Derivatization Carboxylic AcidsCow Feces & Ruminal FluidNot Specified~100%Not Specified[2]
LC-MS/MS with Aniline Derivatization Carboxylic AcidsCow Feces & Ruminal FluidNot Specified~45%Not Specified[2]
GC-MS L-thiomorpholine-3-carboxylic acid (as tert-butyldimethylsilyl ester)Rat Kidney CytosolNot SpecifiedNot SpecifiedNot Specified[3]
Quantitative HPLC This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Note: The data presented is for illustrative purposes and direct performance for this compound may vary. Method validation is essential for specific applications.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantifying low levels of analytes in complex biological matrices.

a) Direct Analysis (for related compounds like Clopidogrel and its metabolite)[1]

  • Sample Preparation:

    • Treat 0.3 mL of human plasma with phosphoric acid.

    • Perform solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

    • Injection Volume: 2 µL.

    • Run Time: 5.0 min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

    • Mode: Selective Reaction Monitoring (SRM).

b) Analysis with Derivatization (for general carboxylic acids)[2]

Derivatization can be employed to improve the chromatographic retention and ionization efficiency of polar carboxylic acids.

  • 3-Nitrophenylhydrazine (3-NPH) Derivatization:

    • Mix 40 µL of the sample extract with 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution containing 6% pyridine.

    • Incubate at 40 °C for 30 minutes.

    • Dilute the mixture with ACN/water (50/50, v/v) before injection.

  • Aniline Derivatization:

    • Mix 90 µL of the sample extract with 5 µL of 1000 mM aniline and 50 µL of 100 mM EDC.

    • Incubate at 4 °C for 2 hours.

    • Quench the reaction with formic acid and 2-mercaptoethanol.

    • Dilute with ACN/water (50/50, v/v) prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for volatile or semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.

  • Derivatization (as applied to a related compound)[3]:

    • The analyte, L-thiomorpholine-3-carboxylic acid, is converted to its tert-butyldimethylsilyl (TBDMS) ester to enable GC analysis.

  • GC-MS Conditions (General):

    • Column: A fused silica capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly used.[5]

    • Injector Temperature: Typically set around 280 °C.[5]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50 °C and ramping up to 300 °C.[5]

    • Ionization: Electron Ionization (EI) at 70 eV is common.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the quantification of compounds with a suitable chromophore. For compounds lacking a strong chromophore, derivatization may be necessary, or alternative detectors like a mass spectrometer can be used.

  • Chromatographic Conditions (as used for monitoring synthesis)[5]:

    • Column: A C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile (MeCN) with an acid modifier like formic acid (e.g., 0.1% HCOOH).

    • Flow Rate: A typical flow rate is 0.6 mL/min.

    • Detection: UV or Mass Spectrometry (MS).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical methods described.

cluster_LCMSMS_Direct LC-MS/MS Direct Analysis Workflow plasma Plasma Sample acidification Acidification plasma->acidification spe Solid-Phase Extraction acidification->spe lcmsms LC-MS/MS Analysis spe->lcmsms

Caption: Workflow for direct LC-MS/MS analysis.

cluster_LCMSMS_Deriv LC-MS/MS with Derivatization Workflow sample_extract Sample Extract derivatization Derivatization (e.g., 3-NPH or Aniline) sample_extract->derivatization incubation Incubation derivatization->incubation dilution Dilution incubation->dilution lcmsms_deriv LC-MS/MS Analysis dilution->lcmsms_deriv cluster_GCMS GC-MS Analysis Workflow sample Sample derivatization_gcms Derivatization (e.g., TBDMS ester) sample->derivatization_gcms gcms GC-MS Analysis derivatization_gcms->gcms cluster_HPLC HPLC Analysis Workflow sample_prep Sample Preparation hplc HPLC Separation sample_prep->hplc detection Detection (UV or MS) hplc->detection

References

Safety Operating Guide

Navigating the Safe Disposal of Thiomorpholine-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like thiomorpholine-2-carboxylic acid is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and eye irritation, and may lead to respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat or other protective clothing
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.

Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][2]. Avoid all personal contact with the substance, including inhalation of dust or fumes[2]. After handling, wash hands and any exposed skin thoroughly[1][3].

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular waste streams[1].

  • Waste Characterization : Chemical waste generators are responsible for determining if the waste is classified as hazardous according to local, state, and federal regulations, such as the US EPA guidelines in 40 CFR 261.3[1].

  • Containment :

    • For unused product, keep it in its original, tightly closed container[1][3].

    • For spills, carefully collect the material. If it is a solid, sweep or vacuum up the substance, avoiding dust generation[1][2]. If it is a liquid, absorb it with an inert material.

    • Place all waste material, including contaminated absorbents, into a suitable, sealed, and clearly labeled container for disposal[1][2].

  • Labeling : Clearly label the waste container with the chemical name ("this compound") and any relevant hazard warnings.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed disposal company[1].

  • Professional Disposal : Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company[1][3][4]. Consult with your local waste disposal authority to ensure compliance with all national and regional regulations[4].

  • Contaminated Packaging : Dispose of empty or contaminated packaging in the same manner as the unused product[1][4]. Do not reuse the containers[1].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_disposal Disposal Path start Start: Have Thiomorpholine-2-carboxylic acid for disposal ppe Wear appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill collect_spill Contain & Collect Spill: Use inert absorbent for liquids, sweep solids. Avoid dust. is_spill->collect_spill Yes package_waste Place in a sealed, labeled container is_spill->package_waste No (Unused Product) collect_spill->package_waste store_waste Store waste safely in designated area package_waste->store_waste contact_vendor Contact licensed waste disposal company end End: Waste collected by licensed vendor contact_vendor->end store_waste->contact_vendor

Caption: Decision workflow for the safe disposal of this compound.

This guide is intended to provide essential safety and logistical information. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's environmental health and safety department for detailed guidance.

References

Personal protective equipment for handling Thiomorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Thiomorpholine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been thoroughly investigated, it is classified as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Safety glasses with side-shields (EN 166 compliant) or chemical safety goggles.[1]Chemical-resistant gloves (e.g., Nitrile). Inspect before use.[1]Laboratory coat or impervious clothing.[1]Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator (e.g., N95) is recommended.[2][3]
Preparing Solutions Chemical safety goggles. A face shield may be required for larger volumes.Chemical-resistant gloves. Use proper glove removal technique.[1]Impervious laboratory coat.Work within a chemical fume hood or provide appropriate exhaust ventilation.[1]
Accidental Spill Cleanup Chemical safety goggles and face shield.Heavy-duty chemical-resistant gloves.Impervious clothing or chemical suit, depending on spill size.For significant spills or poor ventilation, a self-contained breathing apparatus may be necessary.[4]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and maintain chemical integrity.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[5] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: All work should be conducted in a well-ventilated area.[2] For procedures that may generate dust or aerosols, use a chemical fume hood or an appropriate exhaust ventilation system.[1]

  • Donning PPE: Wear the appropriate PPE as specified in Table 1. Gloves must be inspected for integrity before use.[1]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[3][4] Do not eat, drink, or smoke in the handling area.[4] Keep the container tightly closed when not in use.[2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Launder contaminated clothing separately before reuse.[3][4]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[1]

  • Consider storing under an inert gas for long-term stability.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency and Disposal Plan

Immediate and correct response to emergencies and proper disposal are crucial for laboratory safety and environmental protection.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1][2][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

  • Spill Cleanup:

    • Evacuate personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[1]

    • Place the spilled material into a suitable, closed, and labeled container for disposal.[1][2]

    • Clean the spill area thoroughly. Prevent the material from entering drains.[1][2]

Disposal Plan:

  • Dispose of this compound as hazardous waste.

  • All waste materials, including contaminated PPE and empty containers, must be disposed of through a licensed professional waste disposal service.[1][2]

  • Do not dispose of the chemical down the drain or into the environment.[1][2] Contaminated packaging should be treated as unused product.[1]

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal a Risk Assessment & SDS Review b Verify Fume Hood & Safety Shower/Eyewash Functionality a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c Proceed to Handling d Handle Compound in Fume Hood (Avoid Dust/Aerosol Formation) c->d e Keep Container Tightly Closed d->e h Collect Waste in Labeled, Sealed Container d->h Generate Waste f Wash Hands & Exposed Skin e->f Complete Handling g Store in Cool, Dry, Well-Ventilated Area f->g g->a Next Use i Dispose via Licensed Hazardous Waste Service h->i

Caption: Procedural workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.